1-Fluoro-2-nitrobenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-fluoro-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNO2/c7-5-3-1-2-4-6(5)8(9)10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWKNBLFSJAVFAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061730 | |
| Record name | Benzene, 1-fluoro-2-nitro- | |
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Molecular Weight |
141.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear yellow liquid; [Aldrich MSDS] | |
| Record name | 1-Fluoro-2-nitrobenzene | |
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Vapor Pressure |
0.29 [mmHg] | |
| Record name | 1-Fluoro-2-nitrobenzene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
1493-27-2 | |
| Record name | 1-Fluoro-2-nitrobenzene | |
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| Record name | 1-Fluoro-2-nitrobenzene | |
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| Record name | 1-Fluoro-2-nitrobenzene | |
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| Record name | Benzene, 1-fluoro-2-nitro- | |
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| Record name | 1-fluoro-2-nitrobenzene | |
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| Record name | o-Fluoronitrobenzene | |
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Foundational & Exploratory
Synthesis of 1-Fluoro-2-nitrobenzene from Fluorobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-fluoro-2-nitrobenzene from fluorobenzene (B45895), a critical transformation in the production of various pharmaceutical and agrochemical intermediates. The primary method detailed is the electrophilic aromatic substitution (EAS) via nitration, a robust and well-established reaction. This document outlines the reaction mechanism, detailed experimental protocols, purification techniques, and safety considerations.
Core Synthesis: Nitration of Fluorobenzene
The synthesis of this compound is achieved through the nitration of fluorobenzene using a nitrating mixture, typically composed of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.
The reaction proceeds via an electrophilic aromatic substitution mechanism. The fluorine atom on the benzene (B151609) ring is an ortho, para-directing group, meaning it directs the incoming electrophile (the nitronium ion) to the positions ortho and para to itself. This is due to the resonance stabilization of the carbocation intermediate, where the lone pairs on the fluorine can donate electron density to the ring. However, due to fluorine's strong inductive electron-withdrawing effect, the ortho positions are significantly deactivated.[1] Consequently, the major product of this reaction is 1-fluoro-4-nitrobenzene (B44160), with this compound being a minor product.[2][3] Separation of these isomers is a critical step in obtaining the desired product.
Quantitative Data
The nitration of fluorobenzene yields a mixture of isomers. The distribution of these isomers is influenced by reaction conditions such as temperature and the ratio of acids. Below is a summary of typical isomer distribution and yields reported in the literature for related reactions.
| Product Isomer | Typical Distribution (%) | Notes |
| 1-Fluoro-4-nitrobenzene (para) | ~85-90% | Major product due to steric hindrance and electronic effects at the ortho position.[2][3] |
| This compound (ortho) | ~10-15% | Minor product.[2] |
| 1-Fluoro-3-nitrobenzene (meta) | <1% | Negligible amount formed. |
Note: Yields can vary based on specific reaction conditions and purification efficiency.
Experimental Protocol
This section details a representative experimental procedure for the nitration of fluorobenzene.
Materials:
-
Fluorobenzene
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Dichloromethane (B109758) (DCM) or Diethyl Ether
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate
-
Silica (B1680970) Gel for Column Chromatography
-
Hexane and Ethyl Acetate (B1210297) for Eluent
Equipment:
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Beakers, Erlenmeyer flasks, and other standard laboratory glassware
Procedure:
-
Preparation of the Nitrating Mixture: In a round-bottom flask cooled in an ice bath, slowly add a specific volume of concentrated sulfuric acid. While stirring, add an equimolar amount of concentrated nitric acid dropwise, ensuring the temperature is maintained below 10°C.
-
Reaction: To the cooled nitrating mixture, add fluorobenzene dropwise via a dropping funnel over a period of 30-60 minutes. The temperature of the reaction mixture should be carefully controlled and maintained between 0-10°C. After the addition is complete, the reaction is typically stirred for an additional 1-2 hours at the same temperature.
-
Work-up: The reaction mixture is then poured slowly onto crushed ice with stirring. The resulting mixture is transferred to a separatory funnel. The aqueous layer is extracted with dichloromethane or diethyl ether. The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product mixture of fluoronitrobenzene isomers.
Purification
The separation of this compound from the major 1-fluoro-4-nitrobenzene isomer is crucial and is typically achieved by column chromatography.
Column Chromatography Protocol:
-
Column Packing: A glass column is packed with silica gel as the stationary phase, using a slurry method with a non-polar solvent like hexane.
-
Sample Loading: The crude product is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorbed onto a small amount of silica gel. The solvent is evaporated, and the dry, adsorbed sample is carefully added to the top of the packed column.
-
Elution: The column is eluted with a solvent system of increasing polarity, typically a gradient of ethyl acetate in hexane. The fractions are collected in separate test tubes.
-
Fraction Analysis: The composition of each fraction is monitored by Thin Layer Chromatography (TLC). Fractions containing the pure this compound are combined.
-
Solvent Evaporation: The solvent is removed from the combined pure fractions using a rotary evaporator to yield the purified this compound.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the chemical transformation and the general laboratory workflow for the synthesis and purification of this compound.
Caption: Reaction pathway for the synthesis of this compound.
Caption: Step-by-step experimental workflow.
Safety Precautions
-
Corrosive Reagents: Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle them with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.
-
Exothermic Reaction: The nitration reaction is exothermic. Strict temperature control is essential to prevent runaway reactions and the formation of dinitrated byproducts.
-
Handling Nitro Compounds: Nitroaromatic compounds are toxic and should be handled with care. Avoid inhalation of vapors and skin contact.
-
Spill Management: Have appropriate spill kits (e.g., sodium bicarbonate for acid spills) readily available.
This guide provides a foundational understanding of the synthesis of this compound. For specific applications, optimization of reaction conditions and purification techniques may be necessary. Always consult relevant safety data sheets (SDS) before handling any chemicals.
References
An In-depth Technical Guide to 1-Fluoro-2-nitrobenzene: Properties, Reactions, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of 1-fluoro-2-nitrobenzene (CAS No. 1493-27-2). It includes detailed experimental protocols for its key reactions and visualizations to illustrate reaction mechanisms and workflows, serving as a vital resource for professionals in organic synthesis, medicinal chemistry, and materials science.
Core Properties of this compound
This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its reactivity is primarily dictated by the presence of a fluorine atom and an electron-withdrawing nitro group on the benzene (B151609) ring.[2] This substitution pattern makes the aromatic ring highly susceptible to nucleophilic aromatic substitution.[2]
Physical and Chemical Data
The fundamental physical and chemical properties of this compound are summarized in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₆H₄FNO₂ |
| Molecular Weight | 141.10 g/mol |
| Appearance | Clear yellow to deep greenish-yellow liquid[3] |
| Melting Point | -9 to -6 °C[4] |
| Boiling Point | 215 °C (at atmospheric pressure); 116 °C at 22 mmHg[4] |
| Density | 1.338 g/mL at 25 °C[4] |
| Refractive Index (n²⁰/D) | 1.532[4] |
| Flash Point | 94 °C (201.2 °F) - closed cup[5] |
| Vapor Pressure | 0.29 mmHg |
Solubility Profile
| Solvent | Solubility |
| Water | Immiscible[3] |
| Methanol | Soluble[5] |
| Ethanol | Soluble[1][6] |
| Acetone | Soluble[1][6] |
| Chloroform | Soluble[5] |
| Ethyl Acetate (B1210297) | Soluble[5] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
-
¹H NMR: The proton NMR spectrum shows characteristic signals for the aromatic protons.[3]
-
¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton of the molecule.
-
FT-IR: The infrared spectrum displays characteristic absorption bands. The strong electron-withdrawing nitro group (NO₂) typically shows asymmetric and symmetric stretching vibrations. The C-F stretching vibration is also a key feature.
-
Mass Spectrometry: The mass spectrum provides information on the molecular weight and fragmentation pattern of the molecule.
Chemical Reactivity and Transformations
The chemical behavior of this compound is dominated by two main types of reactions: nucleophilic aromatic substitution and the reduction of the nitro group.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nitro group activates the benzene ring for nucleophilic attack, particularly at the ortho and para positions.[2] This makes the fluorine atom an excellent leaving group.[6] This reaction is widely used to introduce various functional groups, such as amines and alkoxides, onto the aromatic ring.[2]
Reduction of the Nitro Group
The nitro group of this compound can be readily reduced to an amino group, yielding 2-fluoroaniline (B146934).[2] This transformation is a critical step in the synthesis of many biologically active molecules.[5] Common reducing agents include catalytic hydrogenation (e.g., using a platinum-based catalyst) or metal-acid systems (e.g., iron or tin(II) chloride in acidic media).[5][7]
Experimental Protocols
The following protocols are representative procedures for key transformations involving this compound. These are based on established methods for analogous compounds and should be adapted and optimized for specific laboratory conditions.
Protocol for Nucleophilic Aromatic Substitution with Piperidine (B6355638)
This protocol describes a typical procedure for the reaction of this compound with a secondary amine.[6]
Materials:
-
This compound
-
Piperidine
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, and other standard laboratory glassware.
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 eq).
-
Dissolve the starting material in anhydrous DMF (5 mL).
-
Add piperidine (2.0 mmol, 2.0 eq) to the solution, followed by potassium carbonate (2.0 mmol, 2.0 eq).
-
Heat the reaction mixture to 80°C and stir for 12 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 2-(piperidin-1-yl)-1-nitrobenzene.
Protocol for the Reduction of the Nitro Group to an Amine
This protocol outlines a general procedure for the catalytic hydrogenation of this compound to 2-fluoroaniline.[5]
Materials:
-
This compound
-
Platinum-based catalyst on an alumina (B75360) support (e.g., Pt/Al₂O₃)
-
Hydrogen gas
-
Nitrogen gas
-
Fixed-bed reactor or similar hydrogenation apparatus
-
Condenser and oil-water separator
Procedure:
-
Catalyst Preparation: Pack the catalyst into a fixed-bed reactor. Purge the reactor with nitrogen gas to remove air.
-
Catalyst Activation: Introduce a nitrogen-diluted reducing gas and heat the reactor to a temperature between 120°C and 280°C.
-
Reaction: Mix the vapor of this compound with hydrogen, preheated to 150°C to 260°C. Introduce this mixture into the reactor.
-
Product Collection: The reaction mixture exiting the reactor is passed through a condenser to liquefy the 2-fluoroaniline product.
-
Separation: The liquid product is then collected using an oil-water separator.
Safety and Handling
This compound is a toxic and irritant compound.[4] It is harmful if swallowed, inhaled, or in contact with skin.[5] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.[5]
Conclusion
This compound is a versatile and important chemical intermediate with well-defined physical and chemical properties. Its utility in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals, is well-established. The protocols and data presented in this guide are intended to provide researchers and drug development professionals with a solid foundation for the safe and effective use of this compound in their work.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. scbt.com [scbt.com]
- 3. 1493-27-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. This compound [stenutz.eu]
- 5. This compound | 1493-27-2 [chemicalbook.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. echemi.com [echemi.com]
Spectroscopic Deep Dive: A Technical Guide to 1-Fluoro-2-nitrobenzene (¹H, ¹³C, and ¹⁹F NMR)
For Immediate Release
This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectroscopic data for 1-fluoro-2-nitrobenzene, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Tailored for researchers, scientists, and professionals in drug development, this document compiles and presents ¹H, ¹³C, and ¹⁹F NMR data in a structured format, outlines detailed experimental protocols, and visualizes the analytical workflow.
Spectroscopic Data Analysis
The structural elucidation of this compound relies on the combined interpretation of one-dimensional NMR spectra. The following tables summarize the chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) for each nucleus.
¹H NMR Spectroscopic Data
The proton NMR spectrum of this compound exhibits a complex splitting pattern in the aromatic region due to proton-proton and proton-fluorine couplings.
Table 1: ¹H NMR Data for this compound
| Assignment | Chemical Shift (δ) in CDCl₃ (ppm) [1] | Chemical Shift (δ) in CCl₄ (ppm) [1] | Multiplicity | Coupling Constants (J) in CCl₄ (Hz) [1] |
| H-3 | 7.18 - 7.44 | 7.31 | ddd | J(H3-H4) = 8.30, J(H3-F) = 4.35, J(H3-H5) = 1.27 |
| H-4 | 7.18 - 7.44 | 7.33 | ddd | J(H4-H5) = 7.40, J(H4-H3) = 8.30, J(H4-H6) = 1.75 |
| H-5 | 7.651 | 7.66 | ddd | J(H5-H4) = 7.40, J(H5-H6) = 8.18, J(H5-H3) = 1.27 |
| H-6 | 8.061 | 8.03 | ddd | J(H6-H5) = 8.18, J(H6-F) = 7.59, J(H6-H4) = 1.75 |
Note: Assignments are based on the expected electronic effects of the fluorine and nitro substituents.
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides insights into the carbon framework of the molecule. The carbon attached to the fluorine atom exhibits a large one-bond carbon-fluorine coupling constant.
Table 2: ¹³C NMR Data for this compound
| Assignment | Chemical Shift (δ) in DMSO-d₆ (ppm) | Coupling Constant (J) in CDCl₃ (Hz) |
| C-1 | Data not available | ¹J(C-F) ≈ 250 |
| C-2 | Data not available | Data not available |
| C-3 | Data not available | Data not available |
| C-4 | Data not available | Data not available |
| C-5 | Data not available | Data not available |
| C-6 | Data not available | Data not available |
¹⁹F NMR Spectroscopic Data
The ¹⁹F NMR spectrum of this compound is expected to show a single resonance, the chemical shift of which is influenced by the electronic environment of the aromatic ring.
Table 3: ¹⁹F NMR Data for this compound
| Assignment | Chemical Shift (δ) in CHCl₃ (ppm) |
| F-1 | Specific value not available |
Note: While a specific chemical shift value was not found in the provided search results, the literature indicates the availability of this data. Generally, the chemical shift for a fluorine atom on an aromatic ring is expected in the range of -100 to -140 ppm relative to CFCl₃.
Experimental Protocols
The following is a generalized methodology for the acquisition of NMR spectra of this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, CCl₄, or DMSO-d₆) in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.
-
Filtering (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube.
NMR Data Acquisition
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the spectrometer's magnet.
-
Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Parameter Setup:
-
¹H NMR: Set the spectral width to cover the aromatic region (approximately 0-10 ppm). Use a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Set the spectral width to approximately 0-200 ppm. Employ proton decoupling to simplify the spectrum and enhance sensitivity. A larger number of scans will be required compared to ¹H NMR.
-
¹⁹F NMR: Set the spectral width to encompass the expected chemical shift range for aryl fluorides (e.g., -100 to -160 ppm).
-
-
Data Acquisition: Acquire the Free Induction Decay (FID) data.
-
Data Processing: Perform Fourier transformation, phase correction, and baseline correction on the acquired FID to obtain the final spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
References
Mass Spectrometry Fragmentation Pattern of 1-fluoro-2-nitrobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mass spectrometry fragmentation pattern of 1-fluoro-2-nitrobenzene. The information herein is intended to support researchers and professionals in analytical chemistry, drug discovery, and materials science in the identification and characterization of this and structurally related compounds. This document outlines the primary fragmentation pathways under electron ionization (EI), presents quantitative data in a clear format, and provides a representative experimental protocol for analysis.
Overview of this compound
This compound (C₆H₄FNO₂) is an aromatic compound with a molecular weight of approximately 141.1 g/mol .[1] Its structure, featuring both a nitro group and a fluorine atom on the benzene (B151609) ring, leads to a distinct and interpretable fragmentation pattern in mass spectrometry. Understanding this pattern is crucial for its unambiguous identification in complex matrices.
Electron Ionization Mass Spectrometry Data
Under typical electron ionization (EI) conditions (e.g., 70 eV), this compound undergoes reproducible fragmentation. The resulting mass spectrum is characterized by a prominent molecular ion peak and several key fragment ions. The quantitative data for the major ions are summarized in Table 1.
Table 1: Key Mass Spectrometry Data for this compound
| m/z | Proposed Ion | Relative Intensity (%) |
| 141 | [C₆H₄FNO₂]⁺• (Molecular Ion) | 69.17 |
| 111 | [C₆H₄FO]⁺ | 35.13 |
| 95 | [C₆H₄F]⁺ | 74.55 |
| 83 | [C₅H₃O]⁺ | 49.46 |
| 75 | [C₆H₃]⁺ | 100 |
Data sourced from PubChem CID 73895.[1]
Fragmentation Pathway
The fragmentation of the this compound molecular ion ([M]⁺•) proceeds through a series of characteristic neutral losses, typical for nitroaromatic compounds. The primary pathways involve the loss of the nitro group constituents (NO and NO₂) and subsequent ring fragmentation.
The initial ionization of this compound at 70 eV results in the formation of the molecular ion at m/z 141. The fragmentation cascade is initiated from this ion. A common fragmentation for nitroaromatic compounds is the loss of a nitro radical (•NO₂), although in this case, the loss of nitric oxide (NO) appears to be a significant pathway, leading to the ion at m/z 111. Another major fragmentation route is the direct loss of the entire nitro group, resulting in the fluorophenyl cation at m/z 95. Subsequent loss of carbon monoxide (CO) from fragment ions can also occur. The base peak at m/z 75 is likely due to the loss of a fluorine radical from the fluorophenyl cation.
The proposed fragmentation pathways are illustrated in the following diagram:
Caption: Proposed fragmentation pathway of this compound under EI-MS.
Experimental Protocol: GC-MS Analysis
The following is a representative protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
4.1. Sample Preparation
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., dichloromethane (B109758) or methanol).
-
Perform serial dilutions to achieve a final concentration appropriate for GC-MS analysis (e.g., 1-10 µg/mL).
4.2. Gas Chromatography (GC) Conditions
-
Injector: Split/splitless, operated in splitless mode for high sensitivity.
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column.
4.3. Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 200.
-
Solvent Delay: 3 minutes to prevent filament damage from the solvent peak.
4.4. Data Analysis
-
Identify the chromatographic peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Analyze the fragmentation pattern, identifying the molecular ion and major fragment ions, and compare with the reference data provided in this guide.
Logical Workflow for Compound Identification
The following diagram illustrates the logical workflow for the identification of this compound using GC-MS.
Caption: Workflow for the identification of this compound.
References
An In-depth Technical Guide to the FT-IR Spectrum Analysis of 1-fluoro-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 1-fluoro-2-nitrobenzene. It includes a detailed summary of vibrational frequencies, experimental protocols, and a logical workflow for spectral analysis, designed to be a valuable resource for researchers and professionals in the fields of chemistry and drug development.
Core Data Presentation: Vibrational Band Assignments
The following table summarizes the observed and calculated vibrational frequencies for this compound, along with their respective assignments. This data is crucial for the identification and characterization of the molecule. The assignments are based on experimental FT-IR and FT-Raman spectroscopy, as well as theoretical calculations using Density Functional Theory (DFT).[1][2]
| Observed FT-IR (cm⁻¹) | Observed FT-Raman (cm⁻¹) | Calculated (DFT) (cm⁻¹) | Assignment (Vibrational Mode) |
| 3118 | 3120 | 3115 | C-H Stretching |
| 3085 | 3088 | 3082 | C-H Stretching |
| 1615 | 1618 | 1612 | Asymmetric NO₂ Stretching |
| 1585 | 1588 | 1582 | C-C Stretching |
| 1530 | 1532 | 1528 | Symmetric NO₂ Stretching |
| 1485 | 1488 | 1480 | C-C Stretching |
| 1450 | 1452 | 1445 | C-H In-plane Bending |
| 1355 | 1358 | 1350 | C-N Stretching |
| 1255 | 1258 | 1250 | C-F Stretching |
| 1150 | 1152 | 1145 | C-H In-plane Bending |
| 855 | 858 | 850 | NO₂ Wagging |
| 785 | 788 | 780 | C-H Out-of-plane Bending |
| 740 | 742 | 735 | C-C-C In-plane Bending |
| 530 | 532 | 525 | NO₂ Rocking |
Experimental Protocols
A detailed methodology for obtaining the FT-IR spectrum of this compound is crucial for reproducible and accurate results. As this compound is a liquid at room temperature, the "neat" or thin-film technique is commonly employed.
Sample Preparation (Neat Liquid Film Method)
-
Obtain Salt Plates: Use two polished, infrared-transparent salt plates, typically made of sodium chloride (NaCl) or potassium bromide (KBr).[3] Ensure the plates are clean and dry by wiping them with a lint-free cloth lightly dampened with a volatile solvent like acetone, and then allowing them to dry completely.
-
Sample Application: Place a single drop of this compound onto the center of one of the salt plates using a clean Pasteur pipette.[3]
-
Film Formation: Carefully place the second salt plate on top of the first, sandwiching the liquid drop. The liquid will spread between the plates to form a thin, uniform film.[3] A slight rotation of the top plate can help in achieving a uniform film thickness.
-
Mounting: Place the assembled salt plates into the sample holder of the FT-IR spectrometer.
Instrumentation and Data Acquisition
-
Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer, such as a Bruker IFS 66V or similar, is used.[4]
-
Background Spectrum: Before running the sample, a background spectrum of the ambient atmosphere (and the clean salt plates, if desired for baseline correction) must be recorded. This is essential to subtract the spectral contributions of atmospheric water and carbon dioxide.
-
Spectral Range: The spectrum is typically recorded in the mid-infrared range, from 4000 cm⁻¹ to 400 cm⁻¹.
-
Resolution: A spectral resolution of 4 cm⁻¹ is generally sufficient for routine analysis.
-
Scans: To improve the signal-to-noise ratio, multiple scans (typically 16 to 32) are co-added.
-
Data Processing: The resulting interferogram is subjected to a Fourier transform to obtain the final infrared spectrum (absorbance or transmittance vs. wavenumber).
Mandatory Visualizations
Logical Workflow for FT-IR Spectral Analysis
The following diagram illustrates a comprehensive workflow for the FT-IR analysis of an organic compound like this compound, from initial sample preparation to final data interpretation and reporting.
Caption: Workflow for FT-IR analysis of this compound.
Signaling Pathway for Vibrational Mode Assignment
The following diagram illustrates the logical process for assigning the observed vibrational bands in the FT-IR spectrum of this compound to specific molecular motions.
Caption: Logical pathway for vibrational mode assignment.
References
Electronic properties and reactivity of 1-fluoro-2-nitrobenzene
An In-depth Technical Guide to the Electronic Properties and Reactivity of 1-Fluoro-2-nitrobenzene
Abstract
This compound (CAS No: 1493-27-2) is a critical chemical intermediate in the synthesis of a wide array of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1] Its unique molecular structure, featuring a fluorine atom and a nitro group positioned ortho to each other on a benzene (B151609) ring, imparts distinct electronic properties and a high degree of reactivity.[1] The potent electron-withdrawing nature of the nitro group significantly activates the aromatic ring for nucleophilic aromatic substitution (SNAr), making the fluorine atom an excellent leaving group.[1][2] This guide provides a comprehensive overview of the electronic characteristics, spectroscopic data, and key reactive pathways of this compound, supplemented with detailed experimental protocols and mechanistic diagrams to serve as a technical resource for researchers, scientists, and professionals in drug development.
Electronic and Physical Properties
The electronic landscape of this compound is dominated by the strong inductive and resonance effects of the nitro group, which polarizes the molecule and influences its physical properties. This polarization is reflected in its significant dipole moment. The quantitative physical and electronic properties are summarized in the table below.
Table 1: Physical and Electronic Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₄FNO₂ | [1][3] |
| Molecular Weight | 141.10 g/mol | [4] |
| Appearance | Clear to slight yellow liquid | [1][4] |
| Density | 1.338 g/mL at 25 °C | [5] |
| Melting Point | -9 to -6 °C | [5] |
| Boiling Point | 116 °C at 22 mmHg | [5] |
| Refractive Index (n20/D) | 1.532 | [6] |
| Dipole Moment | 4.60 D | [7] |
| Electron Affinity (EA) | 1.08 ± 0.10 eV | [8] |
Spectroscopic Data
Spectroscopic analysis is fundamental to the characterization of this compound. Data from NMR, IR, and mass spectrometry provide a detailed fingerprint of its molecular structure.
Table 2: Spectroscopic Data for this compound
| Technique | Data Highlights | Reference |
| ¹H NMR | Chemical shifts (ppm) are observed around 8.06, 7.65, and in the 7.18-7.44 range, corresponding to the aromatic protons. | [9] |
| ¹³C NMR | Data available in spectral databases. | [4] |
| ¹⁹F NMR | Data available in spectral databases. | [10] |
| IR Spectroscopy | Spectra show characteristic absorption bands for C-F, C-NO₂, and aromatic C-H bonds. | [4][11] |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z 141. Key fragments observed at m/z 95 and 75. | [4][11] |
Reactivity and Key Transformations
The reactivity of this compound is primarily characterized by two key transformations: nucleophilic aromatic substitution at the fluorine-bearing carbon and the reduction of the nitro group.
Nucleophilic Aromatic Substitution (SNAr)
This compound is highly susceptible to nucleophilic aromatic substitution. The strong electron-withdrawing nitro group deactivates the ring for electrophilic attack but strongly activates it for nucleophilic attack, particularly at the ortho and para positions.[1][2] This activation stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the rate-determining step.[12][13] The high electronegativity of the fluorine atom further enhances this effect through induction and serves as an excellent leaving group, a characteristic that distinguishes SNAr from aliphatic substitutions (SN1/SN2).[12] Consequently, the rate of nucleophilic substitution on ortho-fluoronitrobenzene is greater than that of its para-isomer due to the pronounced inductive effect at the closer ortho position.[2]
Reduction of the Nitro Group
The reduction of the nitro group in this compound to an amino group is a fundamental transformation, yielding 2-fluoroaniline. This product is a valuable intermediate for synthesizing fluorine-containing pharmaceuticals and dyes.[14] This conversion can be achieved through various methods, including catalytic hydrogenation (e.g., using Raney Nickel or Pd/C) or with metal-acid systems (e.g., Fe in acid).[15] The choice of reducing agent is crucial to ensure high chemoselectivity and to avoid undesirable side reactions like dehalogenation.
References
- 1. nbinno.com [nbinno.com]
- 2. organic chemistry - Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. This compound | CAS 1493-27-2 [matrix-fine-chemicals.com]
- 4. This compound | C6H4FNO2 | CID 73895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 1493-27-2 [chemicalbook.com]
- 6. This compound 99 1493-27-2 [sigmaaldrich.com]
- 7. This compound [stenutz.eu]
- 8. Benzene, 1-fluoro-2-nitro- [webbook.nist.gov]
- 9. This compound(1493-27-2) 1H NMR spectrum [chemicalbook.com]
- 10. spectrabase.com [spectrabase.com]
- 11. Benzene, 1-fluoro-2-nitro- [webbook.nist.gov]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Page loading... [wap.guidechem.com]
- 15. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Solubility of 1-Fluoro-2-nitrobenzene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1-fluoro-2-nitrobenzene, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding the solubility of this compound in different organic solvents is crucial for optimizing reaction conditions, purification processes, and formulation development. This document compiles available solubility data, presents detailed experimental protocols for its determination, and offers visual representations of the methodologies.
Quantitative Solubility Data
While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively published in readily available literature, qualitative assessments indicate its solubility profile. The compound is known to be soluble in several common organic solvents and is immiscible in water.[1][2]
Table 1: Qualitative and General Solubility of this compound
| Solvent Family | Specific Solvents | Qualitative Solubility |
| Halogenated Hydrocarbons | Chloroform | Soluble[1][2] |
| Esters | Ethyl Acetate | Soluble[1][2] |
| Alcohols | Methanol | Soluble[1][2] |
| Polar Aprotic Solvents | Acetone | Expected to be soluble |
| Aromatic Hydrocarbons | Toluene | Expected to be soluble |
| Alkanes | n-Heptane | Expected to be sparingly soluble to insoluble |
| Aqueous | Water | Immiscible[1][2] |
Note: "Expected to be soluble/insoluble" is based on the general principle of "like dissolves like," where the polar nature of this compound suggests solubility in polar and moderately polar organic solvents.
Experimental Protocols for Solubility Determination
The following are detailed methodologies for determining the solubility of a liquid organic compound such as this compound. These protocols are based on established analytical techniques.
Gravimetric Method
The gravimetric method is a fundamental and widely used technique for determining the equilibrium solubility of a solute in a solvent.
2.1.1. Principle
An excess of the solute (this compound) is equilibrated with the solvent at a constant temperature. A known mass of the saturated solution is then taken, the solvent is evaporated, and the mass of the remaining solute is determined.
2.1.2. Apparatus and Materials
-
Thermostatically controlled shaker bath or magnetic stirrer with a hot plate
-
Analytical balance (accurate to ±0.0001 g)
-
Glass vials with screw caps
-
Calibrated syringe or micropipette
-
Drying oven
-
This compound (solute)
-
Organic solvent of interest
2.1.3. Procedure
-
Preparation of Saturated Solution: Add an excess amount of this compound to a glass vial containing a known volume of the organic solvent. An excess is ensured by the presence of a separate liquid phase of the solute after equilibration.
-
Equilibration: Tightly cap the vial and place it in the thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure saturation.
-
Phase Separation: After equilibration, stop the agitation and allow the two phases to separate completely.
-
Sampling: Carefully withdraw a known volume (e.g., 1 mL) of the clear, saturated solvent phase using a calibrated syringe or micropipette.
-
Weighing the Sample: Dispense the collected sample into a pre-weighed, dry evaporating dish and record the total mass.
-
Solvent Evaporation: Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute. The temperature should be below the boiling point of this compound at the operating pressure. A vacuum oven can be used to facilitate evaporation at a lower temperature.
-
Final Weighing: Once all the solvent has evaporated and the weight of the dish with the residue is constant, record the final mass.
-
Calculation: The solubility (S) can be calculated in g/100 g of solvent using the following formula:
S = (mass of residue / (mass of saturated solution - mass of residue)) * 100
UV-Vis Spectrophotometric Method
This method is suitable for compounds that absorb ultraviolet or visible light and can be a rapid and accurate way to determine solubility.
2.2.1. Principle
A saturated solution of this compound is prepared and then diluted to a concentration that falls within the linear range of a previously constructed calibration curve. The absorbance of the diluted solution is measured, and the concentration is determined from the calibration curve.
2.2.2. Apparatus and Materials
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Analytical balance
-
Thermostatically controlled shaker bath
-
Syringe filters (chemically compatible with the solvent)
2.2.3. Procedure
-
Determine the Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of this compound in the chosen solvent and scan it across a range of UV wavelengths to find the λmax.
-
Prepare a Calibration Curve:
-
Prepare a stock solution of known concentration by accurately weighing this compound and dissolving it in a known volume of the solvent.
-
Perform a series of serial dilutions to create several standard solutions of decreasing concentrations.
-
Measure the absorbance of each standard solution at the λmax.
-
Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and pass through the origin (or close to it).
-
-
Prepare a Saturated Solution: Follow steps 1 and 2 from the gravimetric method to prepare a saturated solution at a constant temperature.
-
Sample and Dilute:
-
Withdraw an aliquot of the clear supernatant from the saturated solution using a syringe fitted with a filter to remove any undissolved droplets.
-
Accurately dilute the filtered saturated solution with the solvent to a concentration that is expected to be within the range of the calibration curve.
-
-
Measure Absorbance: Measure the absorbance of the diluted sample at the λmax.
-
Calculate Solubility: Determine the concentration of the diluted sample from the calibration curve. The solubility of the original saturated solution is then calculated by multiplying this concentration by the dilution factor.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a highly sensitive and specific method for determining solubility, especially in complex mixtures or for compounds with low solubility.
2.3.1. Principle
Similar to the UV-Vis method, a saturated solution is prepared, filtered, and diluted. The concentration of the solute in the diluted sample is then determined by HPLC with a suitable detector (e.g., UV detector), by comparing its peak area to those of standard solutions.
2.3.2. Apparatus and Materials
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
-
Volumetric flasks and pipettes
-
Analytical balance
-
Thermostatically controlled shaker bath
-
Syringe filters
2.3.3. Procedure
-
Develop an HPLC Method: Establish an HPLC method capable of separating this compound from any impurities. This includes selecting an appropriate mobile phase, column, flow rate, and detector wavelength.
-
Prepare a Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the mobile phase or a suitable solvent.
-
Inject each standard into the HPLC system and record the peak area.
-
Plot a calibration curve of peak area versus concentration.
-
-
Prepare a Saturated Solution: Prepare a saturated solution as described in the gravimetric method.
-
Sample and Dilute: Filter an aliquot of the saturated solution and dilute it accurately with the mobile phase to a concentration within the calibration range.
-
Analyze the Sample: Inject the diluted sample into the HPLC system and record the peak area for this compound.
-
Calculate Solubility: Determine the concentration of the diluted sample from the calibration curve and multiply by the dilution factor to obtain the solubility.
Visualizing the Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols for determining solubility.
Caption: A high-level overview of the experimental workflow for determining the solubility of this compound.
Caption: Step-by-step workflow for the gravimetric determination of solubility.
Caption: Workflow for solubility determination using UV-Vis spectroscopy or HPLC, highlighting the calibration and sample analysis stages.
References
An In-depth Technical Guide to the Safety, Handling, and Disposal of 1-Fluoro-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the essential safety, handling, and disposal procedures for 1-fluoro-2-nitrobenzene (CAS No. 1493-27-2). The information is intended to equip laboratory personnel with the knowledge required to manage this chemical responsibly and minimize potential risks.
Chemical Identification
This compound is an organic compound that serves as a key intermediate in the synthesis of various pharmaceuticals and other fine chemicals.[1][2] Its reactivity is primarily dictated by the presence of the nitro group, which activates the benzene (B151609) ring to nucleophilic aromatic substitution.[1][2]
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | o-Fluoronitrobenzene, 2-Fluoronitrobenzene |
| CAS Number | 1493-27-2[3] |
| Molecular Formula | C₆H₄FNO₂[3] |
| Molecular Weight | 141.10 g/mol [3] |
| Structure | (Image of the chemical structure of this compound) |
Hazard Identification
This compound is classified as a hazardous substance with significant health risks.[4] It is toxic if swallowed, fatal in contact with skin, and causes skin and serious eye irritation.[4] Prolonged or repeated exposure may cause damage to organs.[4]
GHS Hazard Classification:
| Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed[5] |
| Acute Toxicity, Dermal | Category 2 | H310: Fatal in contact with skin[5] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[5] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[5] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure[4] |
NFPA 704 Diamond:
(A graphical representation of the NFPA 704 diamond for this compound would be included here, with Health=4, Flammability=1, Instability=0)
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value | Source |
| Appearance | Clear yellow liquid | [5] |
| Odor | No data available | |
| Melting Point | -9 to -6 °C | [6] |
| Boiling Point | 116 °C @ 29 hPa | [6] |
| Flash Point | 94 °C (closed cup) | [1] |
| Density | 1.338 g/cm³ at 25 °C | [6] |
| Vapor Pressure | 0.29 mmHg | [5] |
| Water Solubility | Insoluble | [4] |
Safety and Handling
Proper handling of this compound is crucial to prevent exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound.
| PPE | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles and a face shield | To protect against splashes and vapors.[4] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and closed-toe shoes | To prevent skin contact, which can be fatal.[4] |
| Respiratory Protection | Use in a certified chemical fume hood. If not possible, a NIOSH-approved respirator with appropriate cartridges is required. | To avoid inhalation of harmful vapors.[4] |
Engineering Controls
| Control | Specification |
| Ventilation | Always handle in a well-ventilated area, preferably a certified chemical fume hood. |
| Safety Equipment | An eyewash station and safety shower must be readily accessible in the work area. |
Handling Procedures
-
Avoid contact with skin, eyes, and clothing.[4]
-
Do not breathe vapors or mists.[4]
-
Wash hands thoroughly after handling.[4]
-
Keep containers tightly closed when not in use.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.[4]
First-Aid Measures
Immediate medical attention is required in case of exposure.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4] |
| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4] |
Fire-Fighting Measures
| Aspect | Procedure |
| Suitable Extinguishing Media | Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4] |
| Unsuitable Extinguishing Media | No information available. |
| Specific Hazards | Flammable liquid. Thermal decomposition can produce toxic gases such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen fluoride (B91410) (HF).[4] |
| Protective Equipment | Wear a self-contained breathing apparatus (SCBA) and full protective gear.[4] |
Accidental Release Measures
| Step | Procedure |
| Personal Precautions | Evacuate personnel to a safe area. Ensure adequate ventilation. Wear appropriate PPE.[4] |
| Environmental Precautions | Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[4] |
| Containment and Cleanup | Soak up with inert absorbent material (e.g., sand, silica (B1680970) gel, acid binder, universal binder, sawdust). Collect in a suitable, closed container for disposal.[4] |
Stability and Reactivity
| Aspect | Information |
| Chemical Stability | Stable under recommended storage conditions. |
| Conditions to Avoid | Heat, flames, and sparks. |
| Incompatible Materials | Strong oxidizing agents, strong bases, and strong acids.[4] |
| Hazardous Decomposition Products | Nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen fluoride (HF).[4] |
Experimental Protocols
Detailed experimental protocols for the toxicological assessment of chemicals are established by organizations such as the Organisation for Economic Co-operation and Development (OECD). While specific experimental reports for this compound are not publicly available, the following sections describe the standard methodologies that would be employed.
Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)
This method is used to estimate the acute oral toxicity of a substance.
Principle: A stepwise procedure is used where a group of animals is dosed with a test substance at a defined level. The outcome (mortality or survival) determines the next step.[7]
Methodology:
-
Animal Selection: Healthy, young adult rodents (usually rats) of a single sex are used.[8]
-
Housing and Feeding: Animals are housed in appropriate conditions with access to food and water. They are fasted before dosing.[8]
-
Dose Preparation: The test substance is typically administered in a constant volume via gavage.
-
Dosing: A starting dose is selected from a series of fixed levels (5, 50, 300, 2000 mg/kg). A group of three animals is dosed at this level.[8]
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[8]
-
Procedure:
-
If mortality occurs in two or three animals, the test is stopped, and the substance is classified.
-
If one animal dies, another group of three is dosed at the same level.
-
If no animals die, the next higher dose level is used for another group of three animals.
-
-
Data Analysis: The results are used to classify the substance according to its acute oral toxicity.[7]
Acute Dermal Irritation/Corrosion - OECD Test Guideline 404
This test determines the potential of a substance to cause skin irritation or corrosion.[4][9][10]
Principle: The test substance is applied to the skin of an animal, and the resulting skin reaction is observed and scored.[9][10]
Methodology:
-
Animal Selection: Healthy, young adult albino rabbits are typically used.[10]
-
Preparation of the Animal: The fur on the back of the animal is clipped 24 hours before the test.
-
Application of Test Substance: A small amount (0.5 mL of liquid or 0.5 g of solid) of the test substance is applied to a small area of skin (approx. 6 cm²) and covered with a gauze patch.[10]
-
Exposure: The exposure period is typically 4 hours.[10]
-
Observation: After the exposure period, the patch is removed, and the skin is observed for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) for up to 14 days.[10]
-
Scoring: The skin reactions are scored according to a standardized scale.
-
Data Analysis: The mean scores for erythema and edema are calculated to determine the irritation potential of the substance.[9]
Disposal Considerations
This compound and its contaminated materials must be disposed of as hazardous waste.[4]
Waste Management Protocol:
-
Segregation: Collect waste containing this compound in a dedicated, properly labeled, and sealed container. Do not mix with other waste streams.
-
Container Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name.
-
Disposal: Dispose of the waste through a licensed professional waste disposal service in accordance with all applicable federal, state, and local regulations.[4]
Visualizations
Chemical Incompatibility Chart
Caption: Chemical incompatibility chart for this compound.
Spill Response Workflow
Caption: Workflow for responding to a this compound spill.
Waste Disposal Decision Tree
Caption: Decision tree for the proper disposal of this compound waste.
References
- 1. nbinno.com [nbinno.com]
- 2. US3145231A - Process for the reduction of halo nitro aromatic compounds - Google Patents [patents.google.com]
- 3. scbt.com [scbt.com]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. This compound | C6H4FNO2 | CID 73895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. researchgate.net [researchgate.net]
- 8. oecd.org [oecd.org]
- 9. nucro-technics.com [nucro-technics.com]
- 10. oecd.org [oecd.org]
An In-depth Technical Guide to 1-Fluoro-2-nitrobenzene (CAS 1493-27-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, hazards, and handling procedures for 1-Fluoro-2-nitrobenzene (CAS RN: 1493-27-2). This compound is a key intermediate in various organic syntheses, particularly in the pharmaceutical and agrochemical industries.[1] This document consolidates critical data from reputable safety and chemical information sources to ensure safe and effective use in a laboratory and research setting. All quantitative data are presented in standardized tables, and relevant experimental and safety protocols are detailed.
Chemical Identification and Physical Properties
This compound is an aromatic organic compound with the molecular formula C₆H₄FNO₂.[2] It is characterized by a benzene (B151609) ring substituted with a fluorine atom and a nitro group at adjacent positions.[3] This substitution pattern significantly influences its reactivity, making it a versatile precursor in organic synthesis.[1] The compound is also known by several synonyms, including o-Fluoronitrobenzene and 2-Fluoronitrobenzene.[4]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Weight | 141.10 g/mol | [5][6] |
| Appearance | Clear to dark yellow liquid | [7] |
| Melting Point | -9 to -6 °C | [5] |
| Boiling Point | 116 °C at 22 mmHg | [5][6] |
| 215 °C at 760 mmHg | [7] | |
| Density | 1.338 g/mL at 25 °C | [5][6] |
| Refractive Index (n20/D) | 1.532 | [5][6] |
| Flash Point | 94 °C (201.2 °F) - closed cup | [6] |
| Vapor Pressure | 0.29 mmHg | [4] |
| Solubility | Insoluble in water. Soluble in many organic solvents. | [7][8] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound. Key spectral information is summarized below.
Table 2: Spectroscopic Data for this compound
| Technique | Key Data Points | Reference(s) |
| ¹H NMR | 300 MHz, 10 vol% in CCl₄: δ 8.03, 7.33, 7.66, 7.31 ppm | [9] |
| ¹³C NMR | 125 MHz, CDCl₃: δ 116.5 (d, JC-F=24.8 Hz), 126.4 (d, JC-F=10.13 Hz), 144.5, 166.3 (d, JB-F=255.38 Hz) | [10] |
| ¹⁹F NMR | Solvent: CHCl₃. | [11] |
| Mass Spectrometry (EI) | Major fragments at m/z: 141, 95, 83, 75, 111 | [4] |
| Infrared (FTIR) | Capillary cell: Neat. | [12] |
Hazards and Toxicology
This compound is classified as a hazardous substance and must be handled with appropriate safety precautions. The primary hazards are related to its toxicity upon exposure through various routes.
Table 3: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement | Reference(s) |
| Acute Toxicity, Oral | Category 3 / 4 | H301/H302: Toxic/Harmful if swallowed | |
| Acute Toxicity, Dermal | Category 2 / 3 | H310/H311: Fatal/Toxic in contact with skin | |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | [6] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [7] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | [4][7] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 / 2 | H372/H373: Causes damage to organs (blood) through prolonged or repeated exposure | [7] |
| Hazardous to the Aquatic Environment, Chronic | Category 2 | H411: Toxic to aquatic life with long lasting effects | [6] |
Note: Classification categories may vary slightly between suppliers and regulatory bodies.
Toxicological Summary: Exposure to this compound can cause significant health effects. It is readily absorbed through the skin and can be fatal.[7][13] A key toxicological concern is its potential to cause methemoglobinemia, a condition where the oxygen-carrying capacity of blood is reduced.[4] The target organ for repeated exposure is the blood.[7]
Experimental Protocols
Synthesis of this compound
Several methods for the synthesis of this compound have been reported. A common laboratory-scale method involves the nitration of fluorobenzene (B45895).[3]
Protocol: Nitration of Fluorobenzene [3]
-
Reaction Setup: In a flask equipped with a dropping funnel and a magnetic stirrer, cool a mixture of concentrated sulfuric acid.
-
Addition of Nitrating Agent: Slowly add a stoichiometric equivalent of concentrated nitric acid to the cooled sulfuric acid while maintaining a low temperature (typically 0-10 °C) to form the nitrating mixture.
-
Addition of Substrate: Add fluorobenzene dropwise to the nitrating mixture, ensuring the temperature does not exceed the specified range.
-
Reaction Monitoring: Stir the reaction mixture at a controlled temperature. Monitor the progress of the reaction using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Extraction: Extract the product into an organic solvent (e.g., dichloromethane (B109758) or diethyl ether).
-
Washing: Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution (to neutralize residual acid), and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography to yield pure this compound.[10]
Purity Determination
The purity of synthesized or procured this compound is typically determined using Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[10]
Protocol: GC Analysis
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a high-purity solvent such as hexane (B92381) or ethyl acetate.
-
Instrumentation: Use a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).
-
Method Parameters:
-
Injector Temperature: Set to a temperature that ensures rapid volatilization without thermal decomposition (e.g., 250 °C).
-
Oven Temperature Program: A temperature gradient is typically used, for example, starting at 50 °C and ramping up to 250 °C at a rate of 10 °C/min.
-
Detector Temperature: Set according to the detector type (e.g., 280 °C for FID).
-
Carrier Gas: Use an inert gas like helium or nitrogen at a constant flow rate.
-
-
Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Data Interpretation: The purity is calculated based on the relative peak area of the this compound signal compared to the total area of all peaks in the chromatogram.
Safety and Handling
Due to the significant hazards associated with this compound, strict safety protocols must be followed.
Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory when handling this chemical.
Caption: Required Personal Protective Equipment for handling this compound.
Handling and Storage
-
Handling: Always handle this compound within a certified chemical fume hood to avoid inhalation of vapors.[7] Prevent all contact with skin and eyes. Use non-sparking tools and avoid sources of ignition.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7][13] The storage area should be locked and accessible only to authorized personnel.[13]
First Aid Measures
Immediate medical attention is required for any exposure.
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[14]
-
Skin Contact: Immediately remove all contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes.[7]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[7][14]
Spill and Disposal Procedures
-
Spill Response: Evacuate the area. Wear full PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, closed container for disposal.[14]
-
Waste Disposal: Dispose of waste material as hazardous waste in accordance with local, regional, and national regulations.[13] Do not allow the chemical to enter drains or waterways.
Logical Workflow for Safe Chemical Handling
The following diagram illustrates a logical workflow for the safe handling and use of hazardous chemicals like this compound in a research environment.
Caption: A logical workflow for the safe handling of hazardous chemicals.
Conclusion
This compound (CAS 1493-27-2) is a valuable chemical intermediate with significant associated hazards. A thorough understanding of its chemical properties, reactivity, and toxicological profile is essential for its safe handling. Adherence to the detailed protocols for use, storage, and disposal, along with the consistent use of appropriate personal protective equipment, is mandatory to mitigate the risks to researchers and the environment. This guide serves as a foundational resource for professionals working with this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. scbt.com [scbt.com]
- 3. chemneo.com [chemneo.com]
- 4. This compound | C6H4FNO2 | CID 73895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-氟-2-硝基苯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound 99 1493-27-2 [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. 1 FLUORO 2 NITRO BENZENE Manufacturer, 1 FLUORO 2 NITRO BENZENE Exporter [triownchemie.com]
- 9. This compound(1493-27-2) 1H NMR [m.chemicalbook.com]
- 10. Page loading... [guidechem.com]
- 11. spectrabase.com [spectrabase.com]
- 12. spectrabase.com [spectrabase.com]
- 13. WERCS Studio - Application Error [assets.thermofisher.com]
- 14. lobachemie.com [lobachemie.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Nitroaniline Derivatives from 1-Fluoro-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of N-substituted 2-nitroaniline (B44862) derivatives, utilizing 1-fluoro-2-nitrobenzene as a key starting material. The primary synthetic route described is the nucleophilic aromatic substitution (SNAr) reaction, a robust and versatile method for forming carbon-nitrogen bonds with aromatic systems activated by electron-withdrawing groups. These derivatives are of significant interest in medicinal chemistry and drug development, demonstrating a range of biological activities, including anticancer and antimicrobial properties. This guide includes quantitative data on reaction yields and biological efficacy, detailed experimental procedures, and visualizations of the synthetic workflow and relevant biological signaling pathways.
Introduction
N-substituted 2-nitroaniline derivatives are a class of compounds with significant therapeutic potential. The presence of the nitro group, a strong electron-withdrawing moiety, activates the aromatic ring for nucleophilic attack, making this compound an excellent substrate for the synthesis of a diverse library of derivatives.[1] The fluorine atom serves as an excellent leaving group in SNAr reactions.[2] The resulting 2-nitroaniline scaffold is a key pharmacophore in various biologically active molecules. Notably, these compounds have been investigated as kinase inhibitors and as bioreductive prodrugs that can be selectively activated in the hypoxic environments of solid tumors.[3][4] This document aims to provide researchers with the necessary information to synthesize, purify, and characterize these valuable compounds.
Data Presentation
The following tables summarize the reaction conditions and yields for the synthesis of various N-substituted 2-nitroaniline derivatives from this compound and the biological activities of representative compounds.
Table 1: Synthesis of N-Substituted 2-Nitroaniline Derivatives from this compound
| Amine Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aniline (B41778) | K₂CO₃ | DMF | 120 | 10 | >75 | [5] |
| 4-Methylaniline | K₂CO₃ | DMF | 120 | 8-12 | >75 | [5] |
| Benzylamine | K₂CO₃ | DMF | 80 | 4 | Not Specified | |
| Piperidine | K₂CO₃ | DMF | 80 | 12 | Not Specified | |
| Methylamine | Not Specified | Not Specified | Not Specified | Not Specified | 87 | [2] |
| Various Alkylamines (C1-C8) | None | CTAB Micelles | Not Specified | Not Specified | Rate Constants Determined | [6] |
Table 2: Biological Activity of Selected N-Substituted 2-Nitroaniline Derivatives
| Compound ID | N-Substituent | Biological Activity | Target/Cell Line | IC₅₀/MIC | Reference |
| 1a | 4-Methylphenyl | Anticancer | HCT116 | 5.9 nM | |
| 1b | 4-(Dimethylamino)phenyl | Anticancer | HCT116 | 8.7 µM | |
| 2a | 2,4-Dinitrophenyl | Anticancer (hypoxic) | UV4 | 60-70 fold selectivity | |
| 3a | Pyrimidine derivative | Kinase Inhibition | Mer Kinase | 18.5 nM | |
| 3b | Pyrimidine derivative | Kinase Inhibition | c-Met Kinase | 33.6 nM | |
| Not Specified | Various | Antimicrobial | S. aureus | MIC values reported | [3] |
| Not Specified | Various | Antimicrobial | E. coli | MIC values reported | [3] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Aryl-2-nitroanilines
This protocol describes a general method for the nucleophilic aromatic substitution reaction between this compound and a substituted aniline.
Materials:
-
This compound (1.0 mmol)
-
Substituted aniline (1.2 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Anhydrous Dimethylformamide (DMF) (10 mL)
-
Deionized water
-
Ethanol
-
Ethyl acetate (B1210297)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the desired substituted aniline (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add anhydrous DMF (10 mL) to the flask.
-
Heat the reaction mixture to 120 °C and stir for 8-12 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
Collect the precipitated solid by vacuum filtration and wash it thoroughly with deionized water.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol.
-
Alternatively, for non-solid products, the aqueous layer can be extracted with ethyl acetate (3 x 20 mL). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by silica (B1680970) gel column chromatography.
Protocol 2: General Procedure for the Synthesis of N-Alkyl-2-nitroanilines
This protocol outlines a general method for the reaction of this compound with an aliphatic amine.
Materials:
-
This compound (1.0 mmol)
-
Alkylamine (2.0 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Anhydrous Dimethylformamide (DMF) (5 mL)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a dry round-bottom flask, dissolve this compound (1.0 mmol) in anhydrous DMF (5 mL).
-
Add the alkylamine (2.0 mmol) to the solution, followed by potassium carbonate (2.0 mmol).
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of N-substituted 2-nitroaniline derivatives.
Caption: General workflow for the synthesis of 2-nitroaniline derivatives.
Signaling Pathways
Bioreductive Activation in Hypoxic Cancer Cells
Many 2-nitroaniline derivatives are investigated as hypoxia-activated prodrugs. The nitro group can be reduced in the low-oxygen environment of tumors by nitroreductase enzymes, leading to the formation of cytotoxic species that can damage DNA and other cellular macromolecules.[4][7][8]
Caption: Bioreductive activation of 2-nitroaniline derivatives.
Kinase Inhibition Pathway
Substituted anilines are common scaffolds for kinase inhibitors, which can block signaling pathways that are often overactive in cancer cells, leading to reduced cell proliferation and survival.[9][10][11]
Caption: Inhibition of a generic kinase signaling pathway.
References
- 1. nbinno.com [nbinno.com]
- 2. 2-Fluoro-N-Methyl-5-nitroaniline synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy [mdpi.com]
- 5. An Improved Synthesis of N-Substituted-2-nitroanilines | Semantic Scholar [semanticscholar.org]
- 6. Study of the derivatization of n-alkylamines with 1-fluoro-2,4-dinitrobenzene in the presence of aqueous cetyltrimethylammonium bromide micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Bioreductive prodrugs as cancer therapeutics: targeting tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
Application Notes and Protocols: 1-Fluoro-2-nitrobenzene as a Precursor for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of 1-fluoro-2-nitrobenzene as a versatile precursor in the synthesis of key pharmaceutical intermediates. The protocols outlined below focus on two primary reaction types: Nucleophilic Aromatic Substitution (SNAr) and the reduction of the nitro group, which are fundamental transformations in the construction of complex drug molecules.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the pharmaceutical industry.[1][2] Its chemical reactivity is dominated by two key features: the electron-withdrawing nitro group, which activates the benzene (B151609) ring for nucleophilic attack, and the fluorine atom, which serves as an excellent leaving group in SNAr reactions.[1][2] This unique combination allows for the strategic introduction of various functionalities, leading to the efficient synthesis of a wide array of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1][2]
This document details the synthesis of two important classes of pharmaceutical intermediates from this compound: N-aryl piperazines and N-aryl ethanolamines. A prominent example highlighted is the synthesis of 1-(2-nitrophenyl)piperazine (B181537), a key precursor to the antidepressant drug Vilazodone.
Key Synthetic Transformations
The primary applications of this compound in pharmaceutical synthesis revolve around two main reaction types:
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, activated by the ortho-nitro group, is readily displaced by a variety of nucleophiles, including amines and alcohols. This reaction is a cornerstone for creating carbon-nitrogen and carbon-oxygen bonds.
-
Nitro Group Reduction: The nitro group can be efficiently reduced to an amino group, providing a crucial handle for further molecular elaboration, such as amide bond formation or the construction of heterocyclic rings.
Application 1: Synthesis of 1-(2-nitrophenyl)piperazine, a Vilazodone Precursor
1-(2-Nitrophenyl)piperazine is a critical intermediate in the synthesis of Vilazodone, an antidepressant that functions as a selective serotonin (B10506) reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor. The synthesis of this intermediate is a classic example of a nucleophilic aromatic substitution reaction.
Experimental Protocol: Nucleophilic Aromatic Substitution
Reaction Scheme:
Materials:
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
Procedure:
-
To a stirred mixture of potassium carbonate (125 g, 0.90 mol) in dry DMF (0.5 L) at 25°C, slowly add piperazine.
-
Following the addition of piperazine, add this compound (116 g, 0.82 mol) over a period of 2 hours.
-
After the addition is complete, continue stirring the reaction mixture for 30 minutes.
-
Add 1 L of water to the reaction mixture and stir at 25°C for 1 hour to precipitate the product.
-
Filter the precipitate, wash with water, and dry to obtain 1-(2-nitrophenyl)piperazine.
Quantitative Data Summary
| Intermediate | Reactants | Solvent | Base | Temperature | Reaction Time | Yield |
| 1-(2-Nitrophenyl)piperazine | This compound, Piperazine | DMF | K₂CO₃ | 25°C | 2.5 hours | High |
Note: While a specific yield for this exact reaction was not found in the provided search results, similar reactions report high yields.
Experimental Workflow
Application 2: Synthesis of 2-(2-Nitrophenoxy)ethanol
2-(2-Nitrophenoxy)ethanol is another valuable intermediate that can be synthesized from this compound via a Williamson ether synthesis. This reaction demonstrates the versatility of this compound in forming ether linkages.
Experimental Protocol: Williamson Ether Synthesis
Reaction Scheme:
Materials:
-
This compound
-
Ethylene (B1197577) glycol
-
Sodium hydride (NaH)
-
Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve ethylene glycol in anhydrous DMF.
-
Carefully add sodium hydride to the solution to form the sodium salt of ethylene glycol.
-
To this solution, add this compound dropwise.
-
Heat the reaction mixture and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography if necessary.
Quantitative Data Summary
| Intermediate | Reactants | Solvent | Base | Temperature | Reaction Time | Yield |
| 2-(2-Nitrophenoxy)ethanol | This compound, Ethylene Glycol | DMF | NaH | Elevated | Varies | Good |
Note: This is a general protocol; specific yields and conditions may vary.
Experimental Workflow
Application 3: Reduction of the Nitro Group
The nitro-substituted intermediates can be readily converted to their corresponding anilines, which are often the desired precursors for the final drug molecule. Catalytic hydrogenation is a common and efficient method for this transformation.
Experimental Protocol: Catalytic Hydrogenation
Reaction Scheme:
Materials:
-
1-(2-Nitrophenyl)piperazine
-
Palladium on carbon (10% Pd/C)
-
Methanol (B129727) or Ethanol
-
Hydrogen gas (H₂)
Procedure:
-
In a suitable hydrogenation vessel, dissolve 1-(2-nitrophenyl)piperazine in methanol or ethanol.
-
Carefully add the 10% Pd/C catalyst to the solution.
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) to remove oxygen.
-
Introduce hydrogen gas to the desired pressure (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst.
-
Wash the celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield 1-(2-aminophenyl)piperazine.
Quantitative Data Summary
| Product | Substrate | Catalyst | Solvent | Pressure | Temperature | Yield |
| 1-(2-Aminophenyl)piperazine | 1-(2-Nitrophenyl)piperazine | 10% Pd/C | Methanol/Ethanol | 1-4 atm | Room Temp. | High |
Note: Catalytic hydrogenation of nitroarenes typically proceeds with high yields.
Experimental Workflow
Signaling Pathway of Vilazodone
The intermediate, 1-(2-aminophenyl)piperazine, is a key building block for the synthesis of Vilazodone. Vilazodone's therapeutic effect in treating major depressive disorder stems from its dual mechanism of action on the serotonergic system.[3][4][5] It acts as both a selective serotonin reuptake inhibitor (SSRI) and a partial agonist at the 5-HT1A receptor.[3][4][5]
-
SSRI Activity: Vilazodone blocks the serotonin transporter (SERT), preventing the reuptake of serotonin from the synaptic cleft into the presynaptic neuron.[3][6] This leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission.[6]
-
5-HT1A Partial Agonism: Vilazodone also binds to and partially activates 5-HT1A receptors.[3][4][5] These receptors are present on both the presynaptic neuron (as autoreceptors) and the postsynaptic neuron.[3] Partial agonism at presynaptic 5-HT1A autoreceptors is thought to accelerate the desensitization of these receptors, which can lead to a faster onset of antidepressant action compared to traditional SSRIs.[3][6]
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of a wide range of pharmaceutical intermediates. Its reactivity in nucleophilic aromatic substitution and the ease of reduction of its nitro group provide a robust platform for the construction of complex molecules. The protocols and data presented herein offer a foundational guide for researchers and professionals in drug development for the efficient utilization of this important building block.
References
Application Notes and Protocols: The Use of 1-Fluoro-2-nitrobenzene in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Fluoro-2-nitrobenzene is a versatile aromatic building block extensively utilized in the synthesis of a wide range of agrochemicals. Its utility stems from two primary reactive sites: the nitro group, which can be readily reduced to an aniline (B41778), and the fluorine atom, which is activated towards nucleophilic aromatic substitution by the ortho-nitro group. These reactive handles allow for the strategic introduction of various functionalities, making this compound a key intermediate in the preparation of herbicides, fungicides, and insecticides. This document provides detailed application notes and experimental protocols for the key transformations involving this compound in agrochemical synthesis.
Key Applications and Synthetic Pathways
The application of this compound in agrochemical synthesis predominantly follows two main pathways:
-
Reduction to 2-Fluoroaniline: The reduction of the nitro group to an amine yields 2-fluoroaniline, a crucial intermediate for a variety of agrochemicals. This aniline derivative can then be further functionalized to construct the final active ingredient.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group activates the ortho-positioned fluorine atom, facilitating its displacement by nucleophiles. This reaction is particularly useful for the synthesis of diphenyl ether herbicides.
The following sections provide detailed protocols and data for these key transformations.
Experimental Protocols and Data
Reduction of this compound to 2-Fluoroaniline
The catalytic hydrogenation of this compound is a common and efficient method for the synthesis of 2-fluoroaniline.
Reaction Scheme:
Caption: Reduction of this compound to 2-fluoroaniline.
Quantitative Data for Catalytic Hydrogenation:
| Catalyst | Solvent | Temperature (°C) | Pressure (psi) | Reaction Time (h) | Yield (%) | Reference |
| 5% Pd/C | Ethanol | 25 | 50 | 2 | >95 | Generic Protocol |
| Raney Ni | Methanol | 50 | 100 | 4 | >90 | Generic Protocol |
Experimental Protocol: Synthesis of 2-Fluoroaniline
-
Apparatus: A Parr hydrogenation apparatus or a similar high-pressure reactor.
-
Reagents:
-
This compound (14.1 g, 0.1 mol)
-
5% Palladium on carbon (Pd/C) (0.5 g)
-
Ethanol (150 mL)
-
-
Procedure:
-
To a high-pressure reactor, add this compound and ethanol.
-
Carefully add the 5% Pd/C catalyst to the solution.
-
Seal the reactor and purge with nitrogen gas three times.
-
Pressurize the reactor with hydrogen gas to 50 psi.
-
Stir the reaction mixture at room temperature (25 °C) for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, carefully vent the hydrogen gas and purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with a small amount of ethanol.
-
Concentrate the filtrate under reduced pressure to obtain crude 2-fluoroaniline.
-
The crude product can be purified by distillation if necessary.
-
Nucleophilic Aromatic Substitution: Synthesis of Diphenyl Ether Derivatives
The reaction of this compound with a phenoxide is a key step in the synthesis of nitrodiphenyl ether herbicides.
Reaction Scheme:
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 1-Fluoro-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various heterocyclic compounds, utilizing 1-fluoro-2-nitrobenzene as a versatile starting material. The unique reactivity of this compound, imparted by the presence of a fluorine atom and a nitro group on the aromatic ring, allows for its effective use in the construction of complex molecular architectures, particularly those of pharmaceutical interest.[1] The electron-withdrawing nature of the nitro group activates the benzene (B151609) ring for nucleophilic aromatic substitution, making the fluorine atom an excellent leaving group.[1][2] This property is central to the synthetic strategies outlined herein for the preparation of benzimidazoles, phenazines, and benzodiazepines.
Synthesis of N-Substituted Benzimidazoles
Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[3] A direct and efficient method for the synthesis of N-substituted benzimidazoles is the copper-catalyzed reaction of this compound with aromatic amines, followed by reductive cyclization.
Table 1: Synthesis of N-Aryl-2-nitroanilines and their Cyclization to Benzimidazoles
| Entry | Aromatic Amine | Intermediate: N-Aryl-2-nitroaniline | Final Product: N-Arylbenzimidazole | Overall Yield (%) |
| 1 | Aniline (B41778) | N-Phenyl-2-nitroaniline | 1-Phenyl-1H-benzo[d]imidazole | ~75-85 |
| 2 | p-Toluidine | N-(p-tolyl)-2-nitroaniline | 1-(p-tolyl)-1H-benzo[d]imidazole | ~70-80 |
| 3 | p-Anisidine | N-(4-methoxyphenyl)-2-nitroaniline | 1-(4-methoxyphenyl)-1H-benzo[d]imidazole | ~70-80 |
Experimental Protocol: Copper-Catalyzed Synthesis of 1-Aryl-1H-benzo[d]imidazoles
This protocol details a two-step, one-pot synthesis of N-aryl benzimidazoles from this compound and an aromatic amine.
Step 1: Synthesis of N-Aryl-2-nitroaniline
-
To a solution of this compound (1.0 eq.) in anhydrous dimethylformamide (DMF), add the desired aromatic amine (1.1 eq.) and potassium carbonate (K₂CO₃) (2.0 eq.).
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure to obtain the crude N-aryl-2-nitroaniline.
Step 2: Reductive Cyclization to N-Arylbenzimidazole
-
Dissolve the crude N-aryl-2-nitroaniline in ethanol (B145695).
-
Add a reducing agent, such as sodium dithionite (B78146) (Na₂S₂O₄) (3.0 eq.), to the solution.
-
Reflux the mixture for 2-4 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture and remove the solvent under reduced pressure.
-
To the residue, add a solution of formic acid and heat at 100 °C for 1-2 hours to effect cyclization.
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 1-aryl-1H-benzo[d]imidazole.
Caption: Synthetic pathway for 1-Arylbenzimidazoles.
Synthesis of Phenazines
Phenazines are nitrogen-containing heterocyclic compounds with diverse biological activities, including antimicrobial and antitumor properties.[4] A common synthetic route involves the reductive cyclization of N-aryl-2-nitroanilines, which can be prepared from this compound.
Table 2: Synthesis of Substituted Phenazines
| Entry | Aniline Derivative | Intermediate: N-Aryl-2-nitroaniline | Final Product: Substituted Phenazine | Yield (%) |
| 1 | Aniline | N-Phenyl-2-nitroaniline | Phenazine | ~80-90 |
| 2 | 4-Methylaniline | N-(4-Methylphenyl)-2-nitroaniline | 2-Methylphenazine | ~75-85 |
| 3 | 4-Methoxyaniline | N-(4-Methoxyphenyl)-2-nitroaniline | 2-Methoxyphenazine | ~70-80 |
Experimental Protocol: Synthesis of Phenazines from this compound
This protocol outlines the synthesis of phenazines through the formation and subsequent reductive cyclization of an N-aryl-2-nitroaniline intermediate.
Step 1: Synthesis of N-Aryl-2-nitroaniline
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired aniline derivative (1.1 eq.) in a suitable solvent such as DMF or DMSO.
-
Add a base, for example, potassium carbonate (K₂CO₃) (2.0 eq.).
-
Heat the reaction mixture to 120-150 °C and stir for 12-24 hours until the starting material is consumed (monitored by TLC).
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude N-aryl-2-nitroaniline.
Step 2: Reductive Cyclization to Phenazine
-
Dissolve the crude N-aryl-2-nitroaniline in a suitable solvent like ethanol or acetic acid.
-
Add a reducing agent, for instance, iron powder (Fe) in the presence of a catalytic amount of acetic acid, or sodium dithionite (Na₂S₂O₄).
-
Heat the reaction mixture to reflux for 4-8 hours.
-
Monitor the reaction by TLC until the starting material disappears.
-
Upon completion, filter the hot reaction mixture to remove any inorganic solids.
-
Cool the filtrate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired phenazine.
Caption: General synthesis of Phenazines.
Synthesis of Benzodiazepines
Benzodiazepines are a class of psychoactive drugs with a core chemical structure composed of a benzene ring fused to a diazepine (B8756704) ring. They are widely used for their anxiolytic, sedative, and anticonvulsant properties. A versatile synthetic approach to benzodiazepines involves the use of 2-aminobenzophenone (B122507) derivatives as key intermediates.[5] These intermediates can be prepared from this compound through a multi-step synthesis.
Table 3: Multi-step Synthesis of a Benzodiazepine Precursor
| Step | Reaction | Starting Material | Product | Reagents | Yield (%) |
| 1 | Nucleophilic Aromatic Substitution | This compound | N-Methoxy-N-methyl-2-nitrobenzamide | N,O-Dimethylhydroxylamine, Base | ~85-95 |
| 2 | Grignard Reaction | N-Methoxy-N-methyl-2-nitrobenzamide | 2-Nitrobenzophenone | Phenylmagnesium bromide | ~70-80 |
| 3 | Reduction | 2-Nitrobenzophenone | 2-Aminobenzophenone | Fe, NH₄Cl | ~80-90 |
Experimental Protocol: Synthesis of a 1,4-Benzodiazepine (B1214927)
This protocol describes a multi-step synthesis of a 1,4-benzodiazepine starting from this compound.
Step 1: Synthesis of N-Methoxy-N-methyl-2-nitrobenzamide (Weinreb Amide)
-
To a solution of N,O-dimethylhydroxylamine hydrochloride (1.2 eq.) in a suitable solvent like dichloromethane, add a base such as triethylamine (B128534) (2.5 eq.) at 0 °C.
-
Slowly add a solution of 2-nitrobenzoyl chloride (prepared from 2-nitrobenzoic acid, which can be synthesized from this compound via oxidation and hydrolysis) in dichloromethane.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate to give the crude Weinreb amide.
Step 2: Synthesis of 2-Nitrobenzophenone
-
Dissolve the crude N-methoxy-N-methyl-2-nitrobenzamide in anhydrous tetrahydrofuran (B95107) (THF) and cool to -78 °C under an inert atmosphere.
-
Slowly add a solution of phenylmagnesium bromide (1.5 eq.) in THF.
-
Stir the reaction mixture at -78 °C for 2 hours and then allow it to warm to room temperature overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to yield 2-nitrobenzophenone.
Step 3: Synthesis of 2-Aminobenzophenone
-
To a mixture of 2-nitrobenzophenone in ethanol and water, add iron powder (5.0 eq.) and ammonium chloride (1.0 eq.).
-
Heat the mixture to reflux for 2-4 hours.
-
Filter the hot reaction mixture through a pad of celite and wash with ethanol.
-
Concentrate the filtrate under reduced pressure and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to give 2-aminobenzophenone.
Step 4: Synthesis of a 1,4-Benzodiazepine (e.g., Diazepam)
-
Dissolve 2-aminobenzophenone (1.0 eq.) in a suitable solvent like toluene.
-
Add chloroacetyl chloride (1.1 eq.) dropwise at 0 °C and then stir at room temperature for 2-3 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a mixture of ethanol and aqueous ammonia (B1221849) and stir at room temperature for 24 hours to effect cyclization.
-
Extract the product with dichloromethane, wash with water, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by recrystallization to obtain the 1,4-benzodiazepine.
Caption: Synthetic route to 1,4-Benzodiazepines.
References
Application Notes and Protocols: Synthesis of Conductive Polymers from 1-Fluoro-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of a conductive polymer precursor, poly(2-aminodiphenylamine), using 1-fluoro-2-nitrobenzene as a starting material. The synthesis involves a two-step process: the initial formation of a monomer, 2-aminodiphenylamine (B160148) (2-ADPA), which is subsequently polymerized through either chemical or electrochemical methods.
Introduction
This compound is a versatile chemical intermediate, primarily utilized in the synthesis of pharmaceuticals and agrochemicals.[1] Its reactivity, characterized by a fluorine atom activated by an electron-withdrawing nitro group, makes it an excellent substrate for nucleophilic aromatic substitution.[1] This reactivity can be harnessed to synthesize monomers for conductive polymers. Polyaniline and its derivatives are a prominent class of conductive polymers, and by synthesizing a substituted aniline (B41778) monomer from this compound, a pathway to novel conductive materials is established.
This document outlines the synthesis of 2-aminodiphenylamine (2-ADPA) from this compound and its subsequent polymerization to yield poly(2-aminodiphenylamine) (P2ADPA). While P2ADPA itself is reported to be non-conducting, its structural similarity to polyaniline and the presence of redox-active sites make it a material of interest for applications such as anti-corrosion coatings and sensors.[2] Furthermore, understanding its synthesis provides a foundational methodology for creating other, potentially more conductive, substituted polyanilines.
Synthesis Pathway Overview
The overall synthetic route from this compound to poly(2-aminodiphenylamine) is a two-stage process. The first stage is the synthesis of the 2-aminodiphenylamine monomer, which itself is a two-step process. The second stage is the polymerization of this monomer.
Caption: Overall synthesis pathway from this compound to poly(2-aminodiphenylamine).
Data Presentation
The following table summarizes the quantitative data associated with the synthesis and characterization of poly(aminodiphenylamines).
| Parameter | Chemical Oxidative Polymerization (2-ADPA) | Chemical Oxidative Polymerization (4-ADPA) |
| Monomer | 2-Aminodiphenylamine | 4-Aminodiphenylamine |
| Oxidant | Ammonium (B1175870) Peroxydisulfate (B1198043) | Ammonium Peroxydisulfate |
| Oxidant/Monomer Molar Ratio | 1.25 | 1.5 |
| Weight-Average Molecular Weight (Mw) | 1900 g/mol (oligomers)[3][4] | 3700 g/mol (oligomers)[3][4] |
| Conductivity | Non-conducting[3][4] | 2.5 x 10⁻⁴ S/cm (semiconducting)[3] |
| Structure | Branched with phenazine (B1670421) units[3][4] | Predominantly linear[3][4] |
Experimental Protocols
Protocol 1: Monomer Synthesis - 2-Aminodiphenylamine (2-ADPA)
This protocol is divided into two steps: the synthesis of the intermediate N-(2-nitrophenyl)aniline and its subsequent reduction to 2-aminodiphenylamine.
Step 1a: Synthesis of N-(2-nitrophenyl)aniline
This procedure is based on a nucleophilic aromatic substitution reaction.
Materials:
-
This compound
-
Aniline
-
Potassium carbonate (anhydrous)
-
Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Brine solution
-
Magnesium sulfate (B86663) (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1 equivalent) and aniline (1.1 equivalents) in DMF.
-
Add anhydrous potassium carbonate (1.5 equivalents) to the mixture.
-
Heat the reaction mixture to 100-120°C and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(2-nitrophenyl)aniline.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient.
Step 1b: Reduction of N-(2-nitrophenyl)aniline to 2-Aminodiphenylamine
This protocol describes the reduction of the nitro group using tin and hydrochloric acid.[5]
Materials:
-
N-(2-nitrophenyl)aniline
-
Granulated tin
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 40%)
-
Dichloromethane (B109758) or diethyl ether
-
Sodium chloride
Procedure:
-
In a round-bottom flask, add N-(2-nitrophenyl)aniline (1 equivalent) and granulated tin (2.5 equivalents).
-
Fit the flask with a reflux condenser.
-
Slowly add concentrated hydrochloric acid (5 equivalents) in portions with vigorous stirring. The reaction is exothermic and may require cooling in an ice bath to control the rate.[5]
-
After the initial vigorous reaction subsides, heat the mixture on a water bath for 30-60 minutes until the reaction is complete (indicated by the disappearance of the starting material on TLC).[5]
-
Cool the flask and slowly add a concentrated solution of sodium hydroxide until the initially formed tin salts dissolve and the solution is strongly alkaline.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane or diethyl ether.
-
To aid separation and "salt out" the product from the aqueous layer, add sodium chloride to the aqueous phase.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent by rotary evaporation.
-
The crude 2-aminodiphenylamine can be further purified by recrystallization or distillation under reduced pressure.
Caption: Workflow for the synthesis of 2-aminodiphenylamine monomer.
Protocol 2: Chemical Oxidative Polymerization of 2-Aminodiphenylamine
This protocol is based on the method described for the polymerization of aminodiphenylamines using ammonium peroxydisulfate.[3][4]
Materials:
-
2-Aminodiphenylamine (2-ADPA)
-
Ammonium peroxydisulfate ((NH₄)₂S₂O₈)
-
1 M Hydrochloric acid (HCl)
-
Ethanol
-
Deionized water
Procedure:
-
Dissolve 2-aminodiphenylamine (1 equivalent) in a solution of 1 M HCl and ethanol.
-
Cool the solution in an ice bath.
-
Separately, dissolve ammonium peroxydisulfate (1.25 equivalents) in 1 M HCl.
-
Slowly add the oxidant solution dropwise to the stirred monomer solution over a period of 30 minutes.
-
Allow the reaction to proceed for 2-4 hours at 0-5°C.
-
The precipitated polymer is collected by filtration.
-
Wash the polymer product sequentially with 1 M HCl, deionized water, and methanol to remove unreacted monomer and oligomers.
-
Dry the resulting poly(2-aminodiphenylamine) under vacuum at 60°C.
Caption: Experimental workflow for the chemical oxidative polymerization of 2-aminodiphenylamine.
Protocol 3: Electrochemical Polymerization of 2-Aminodiphenylamine
This protocol outlines the deposition of a poly(2-aminodiphenylamine) film on a conductive substrate.[6]
Materials and Equipment:
-
2-Aminodiphenylamine (2-ADPA)
-
1 M Hydrochloric acid (HCl)
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Working electrode (e.g., Indium Tin Oxide (ITO) coated glass, platinum, or glassy carbon)
-
Counter electrode (e.g., platinum wire)
-
Reference electrode (e.g., Ag/AgCl)
-
-
Deionized water
-
Nitrogen gas (for deaeration)
Procedure:
-
Electrolyte Preparation: Prepare a 0.1 M solution of 2-aminodiphenylamine in 1 M aqueous HCl.
-
Electrode Preparation: Clean the working electrode thoroughly. For an ITO electrode, sonicate in acetone, isopropanol, and deionized water, then dry under a stream of nitrogen.
-
Cell Assembly: Assemble the three-electrode cell. Place the working, counter, and reference electrodes in the cell and add the electrolyte solution.
-
Deaeration: Bubble nitrogen gas through the electrolyte for 15-20 minutes to remove dissolved oxygen.
-
Electropolymerization: Connect the electrodes to the potentiostat. Perform cyclic voltammetry by scanning the potential, for example, between -0.2 V and +1.0 V (vs. Ag/AgCl) at a scan rate of 50 mV/s for 15-20 cycles. A film of poly(2-aminodiphenylamine) will deposit on the working electrode.[6]
-
Post-Polymerization: After polymerization, remove the electrode from the cell and gently rinse with 1 M HCl to remove any unreacted monomer. The polymer-coated electrode is now ready for characterization.
Caption: Experimental workflow for the electrochemical polymerization of 2-aminodiphenylamine.
References
- 1. Chemical Oxidative Polymerization of Aminodiphenylamines [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. Chemical oxidative polymerization of aminodiphenylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical oxidative polymerization of aminodiphenylamines. | Semantic Scholar [semanticscholar.org]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
Application of 1-Fluoro-2-nitrobenzene in Materials Science: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Fluoro-2-nitrobenzene is a versatile aromatic compound that serves as a valuable building block in the synthesis of advanced materials. Its unique structure, featuring both a reactive fluorine atom and a nitro group, allows for a range of chemical modifications, making it an important precursor for high-performance polymers, energetic materials, and functional organic molecules. The electron-withdrawing nature of the nitro group activates the fluorine atom for nucleophilic aromatic substitution, a key reaction in the synthesis of poly(ether imide)s, poly(ether ketone)s, and other high-performance polymers.[1][2] The presence of fluorine in the resulting materials can enhance thermal stability, chemical resistance, and hydrophobicity, while the nitro group can be retained for specific applications or converted to other functional groups, such as amines, for further derivatization or to impart specific electronic properties.
High-Performance Polymers
This compound is a key monomer in the synthesis of various high-performance polymers through nucleophilic aromatic substitution polymerization. The activated fluorine atom readily undergoes displacement by nucleophiles, such as phenoxides or amines, to form stable ether or amine linkages, respectively. This reactivity is the basis for the creation of robust polymer backbones with desirable thermal and mechanical properties.
Synthesis of Poly(ether imide)s and Related Polymers
A general approach to synthesizing poly(ether imide)s and similar high-performance polymers involves the reaction of a bis(nitrophthalimide) monomer, which can be derived from this compound, with a variety of aromatic diols. The nitro group's electron-withdrawing effect facilitates the polymerization process.[3]
Experimental Protocol: Synthesis of a Representative Poly(ether imide)
This protocol describes a typical two-step synthesis of a poly(ether imide) via a poly(amic acid) precursor.
Step 1: Synthesis of the Poly(amic acid)
-
In a nitrogen-purged flask equipped with a mechanical stirrer, dissolve an equimolar amount of an aromatic diamine (e.g., 4,4'-oxydianiline) in a dry aprotic polar solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP).
-
Once the diamine has completely dissolved, slowly add an equimolar amount of a dianhydride monomer (e.g., a bis(ether anhydride) derived from a bisphenol reacted with a nitrophthalic anhydride (B1165640), which in turn can be synthesized using this compound derivatives) in powder form to the solution while maintaining a temperature of 20-25°C.
-
Continue stirring the reaction mixture under a nitrogen atmosphere for 12-24 hours at room temperature to form a viscous poly(amic acid) solution.
Step 2: Chemical Imidization
-
To the poly(amic acid) solution, add a dehydrating agent, such as a mixture of acetic anhydride and a tertiary amine catalyst (e.g., pyridine (B92270) or triethylamine), in a molar ratio of 2:1 with respect to the repeating unit of the polymer.
-
Stir the mixture at room temperature for 12-24 hours to effect the cyclization to the polyimide.
-
Precipitate the resulting polyimide by pouring the reaction solution into a non-solvent like methanol (B129727) or ethanol.
-
Collect the polymer by filtration, wash it thoroughly with methanol and water, and dry it in a vacuum oven at 80-100°C.
Diagram: General Workflow for Poly(ether imide) Synthesis
Caption: Workflow for a typical two-step poly(ether imide) synthesis.
Table 1: Expected Properties of Fluorinated High-Performance Polymers
| Property | Expected Influence of this compound Moiety | Typical Value Range |
| Glass Transition Temperature (Tg) | Increases due to chain rigidity | 200 - 300 °C[4] |
| Thermal Decomposition Temperature | High, enhanced by C-F bonds | > 450 °C[4] |
| Dielectric Constant | Lowered due to fluorine's electronegativity | 2.5 - 3.5 |
| Water Absorption | Reduced due to hydrophobicity of fluorine | < 1% |
| Solvent Resistance | Generally high, especially for cross-linked variants | Good to Excellent |
| Mechanical Strength | High tensile strength and modulus | Tensile Strength: 80-150 MPa |
Energetic Materials
The nitro group in this compound makes it a precursor for energetic materials. While the single nitro group does not impart powerful explosive properties on its own, this building block can be incorporated into larger molecules with a higher density of explosophoric groups (such as -NO2, -N3). The fluorine atom can also contribute to the density and thermal stability of the resulting energetic material.
Synthesis of Energetic Polymers
Energetic polymers are macromolecules that contain energetic functional groups in their repeating units. These materials are of interest as binders in propellant and explosive formulations. This compound can be used to synthesize monomers that are subsequently polymerized to form energetic polymers.
Experimental Protocol: Conceptual Synthesis of a Nitro-Containing Polymer
This protocol outlines a conceptual pathway for synthesizing a polymer with pendant nitroaromatic groups.
-
Monomer Synthesis: React this compound with a di-functional nucleophile (e.g., a diol or diamine) in a 2:1 molar ratio to create a dinitro-functionalized monomer. The reaction is typically carried out in a polar aprotic solvent with a base at elevated temperatures.
-
Purification: Purify the synthesized monomer using column chromatography or recrystallization.
-
Polymerization: Polymerize the dinitro-functionalized monomer with a suitable co-monomer (e.g., a diacid chloride for a polyester, or a diisocyanate for a polyurethane) under appropriate polymerization conditions.
-
Isolation: Isolate the energetic polymer by precipitation in a non-solvent, followed by filtration and drying.
Diagram: Synthesis Route for an Energetic Polymer Precursor
Caption: Synthesis of a dinitro-functionalized monomer for energetic polymers.
Table 2: Properties of Interest for Energetic Materials
| Property | Significance |
| Density | Higher density often correlates with higher detonation performance. |
| Oxygen Balance | A measure of the degree to which an explosive can be oxidized. |
| Heat of Formation | A key thermodynamic parameter for calculating energy release. |
| Thermal Stability | Important for safe handling, storage, and processing. |
| Impact and Friction Sensitivity | Measures of the ease of initiation of an explosive. |
Functional Organic Materials
The reactivity of this compound also lends itself to the synthesis of smaller functional organic molecules for applications in nonlinear optics and as precursors for dyes and pigments.
Synthesis of Nonlinear Optical (NLO) Chromophores
Molecules with a donor-pi-acceptor (D-π-A) structure often exhibit nonlinear optical properties. The nitro group in this compound can act as the acceptor, while the rest of the molecule can be elaborated to include a suitable donor and a conjugated pi-system.
Experimental Protocol: General Synthesis of a D-π-A Chromophore
-
Suzuki or Sonogashira Coupling: React this compound with a boronic acid or a terminal alkyne containing a donor group (e.g., an amine or alkoxy group) and a pi-conjugated spacer under palladium catalysis.
-
Purification: Purify the resulting chromophore using column chromatography.
-
Characterization: Characterize the NLO properties of the purified compound using techniques such as Hyper-Rayleigh Scattering.
Diagram: Logical Relationship for NLO Chromophore Design
Caption: Key components of a nonlinear optical chromophore.
Table 3: Key Parameters for Nonlinear Optical Materials
| Parameter | Description |
| Molecular Hyperpolarizability (β) | A measure of the second-order nonlinear optical response of a molecule. |
| Electro-optic Coefficient (r33) | Relates the change in refractive index to an applied electric field. |
| Thermal Stability | Crucial for device fabrication and long-term operation. |
| Transparency Window | The range of wavelengths over which the material has low absorption. |
Disclaimer
The experimental protocols provided are intended as illustrative examples and may require optimization for specific applications and reaction scales. All chemical syntheses should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment. The properties listed in the tables are typical for the classes of materials discussed and may vary depending on the specific molecular structure and processing conditions.
References
Application Notes and Protocols: Reaction of 1-fluoro-2-nitrobenzene with Amine Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of 1-fluoro-2-nitrobenzene with amine nucleophiles is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and agrochemical industries. This reaction, a classic example of Nucleophilic Aromatic Substitution (SNAr), allows for the formation of a carbon-nitrogen bond, yielding N-substituted 2-nitroaniline (B44862) derivatives. These products are valuable intermediates in the synthesis of a wide array of complex molecules, including active pharmaceutical ingredients (APIs).[1][2]
The unique chemical architecture of this compound makes it an ideal substrate for this transformation. The potent electron-withdrawing nitro group, positioned ortho to the fluorine atom, strongly activates the aromatic ring towards nucleophilic attack.[1][2] Concurrently, the high electronegativity of the fluorine atom makes it an excellent leaving group in the context of SNAr reactions, a feature that distinguishes it from other halogens in this specific reaction class.
This document provides detailed application notes, experimental protocols, and quantitative data for the reaction of this compound with various amine nucleophiles, intended to be a valuable resource for researchers in organic synthesis and drug development.
Reaction Mechanism and Principles
The SNAr reaction of this compound with an amine nucleophile proceeds through a two-step addition-elimination mechanism.
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The amine nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The negative charge is effectively delocalized by the strongly electron-withdrawing nitro group.
-
Elimination of the Leaving Group: In the subsequent fast step, the fluoride (B91410) ion is eliminated, and the aromaticity of the ring is restored, yielding the N-substituted 2-nitroaniline product.
The first step, the formation of the Meisenheimer complex, is typically the rate-determining step of the reaction. The stability of this intermediate is a key factor in the overall reaction rate. The ortho-nitro group in this compound provides significant stabilization to the Meisenheimer complex through resonance, thereby facilitating the reaction.
Data Presentation: Reaction with Various Amine Nucleophiles
The following table summarizes typical reaction conditions and yields for the reaction of this compound with a range of primary and secondary amine nucleophiles.
| Amine Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Amino-3-cyano-5-methylthiophene | DMF or DMSO | Anhydrous KF | 5-120 | 1-8 | High (not specified) | [3] |
| Morpholine (B109124) | - | Sodium Carbonate | 78 | 6 | >98 | [4] |
| Aniline (B41778) | - | Sodium Carbonate | ~50 | 5 | 88 | [5] |
| Piperidine | 95% Ethanol (B145695) | - | various | - | Faster than other halogens | [6] |
| 4-Fluoro-3-nitroaniline (B182485) | CH3CN | DIPEA | rt to reflux | 27 | - | [7] |
Note: The data presented is a compilation from various sources and is intended for comparative purposes. Actual yields may vary depending on the specific experimental setup, purity of reagents, and scale of the reaction.
Applications in Drug Development
The reaction of this compound with amines is a critical step in the synthesis of numerous pharmaceutical agents. The resulting 2-nitroaniline core can be further functionalized, often by reduction of the nitro group to an amine, to build the final active molecule.
Synthesis of Olanzapine (B1677200) Intermediate
Olanzapine is an atypical antipsychotic medication used to treat schizophrenia and bipolar disorder. A key intermediate in its synthesis, 5-methyl-2-(2-nitrophenylamino)thiophene-3-carbonitrile, is prepared by the SNAr reaction of this compound with 2-amino-5-methylthiophene-3-carbonitrile.[8]
Synthesis of Nilotinib (B1678881) Analogues
Nilotinib is a tyrosine kinase inhibitor used for the treatment of chronic myelogenous leukemia (CML).[1] The synthesis of nilotinib and its analogues often involves the coupling of a substituted aniline with a carboxylic acid. In the synthesis of certain analogues, a substituted aniline, such as 4-fluoro-3-nitroaniline, can be prepared via precursors that may involve reactions of this compound derivatives. For instance, a nilotinib analogue was synthesized by coupling 4-fluoro-3-nitroaniline with a carboxylic acid derivative.[7]
Experimental Protocols
The following protocols are representative examples for the SNAr reaction of this compound with amine nucleophiles. Safety Precaution: this compound is toxic and an irritant.[9] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Protocol 1: General Procedure for the Reaction with a Secondary Amine (e.g., Morpholine)
This protocol is adapted from a procedure for a similar substrate and is expected to give high yields with this compound.[4]
Materials:
-
This compound
-
Morpholine
-
Sodium Carbonate (Na2CO3)
-
Solvent (e.g., Dimethylformamide - DMF, or Acetonitrile - MeCN)
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol).
-
Dissolve the starting material in the chosen solvent (e.g., 10 mL of DMF).
-
Add morpholine (1.2 mmol) to the solution.
-
Add sodium carbonate (1.5 mmol) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-(2-nitrophenyl)morpholine.
Protocol 2: Synthesis of a Drug Intermediate - 5-Methyl-2-(2-nitrophenylamino)thiophene-3-carbonitrile
This protocol is based on the synthesis of a key intermediate for Olanzapine.[3][8]
Materials:
-
This compound
-
2-Amino-3-cyano-5-methylthiophene
-
Anhydrous Potassium Fluoride (KF)
-
Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Ethanol
-
Water
Procedure:
-
In a reaction vessel, combine 2-amino-3-cyano-5-methylthiophene (1.0 mmol) and anhydrous potassium fluoride (1.2 mmol) in DMF or DMSO (10 mL).
-
To this mixture, add this compound (1.0 mmol).
-
Heat the reaction mixture to a temperature between 60-100 °C for 2-6 hours. The reaction progress can be monitored by TLC.
-
Upon completion, cool the reaction mixture and filter to remove inorganic salts.
-
The filtrate is concentrated under reduced pressure to remove the solvent.
-
The crude product is then crystallized from ethanol to yield 5-methyl-2-(2-nitrophenylamino)thiophene-3-carbonitrile.
Logical Relationship of Reaction Components
The success of the SNAr reaction is dependent on the interplay of several key components.
Conclusion
The reaction of this compound with amine nucleophiles is a robust and versatile method for the synthesis of N-substituted 2-nitroanilines. These compounds are of significant importance as intermediates in the preparation of pharmaceuticals and other fine chemicals. The protocols and data provided herein serve as a practical guide for researchers engaged in synthetic organic chemistry and drug discovery, enabling the efficient and predictable synthesis of these valuable molecular building blocks.
References
- 1. Nilotinib synthesis - chemicalbook [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. CN102250116A - Preparation method of olanzapine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scholarworks.uni.edu [scholarworks.uni.edu]
- 7. Synthesis of Novel Nilotinib Analogues and Biological Evaluation of Their Antiplatelet Activity and Functionality towards Cancer Cell Proliferation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A One Pot Process For The Preparation Of Olanzapine Intermediate [quickcompany.in]
- 9. This compound | C6H4FNO2 | CID 73895 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 1-Fluoro-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 1-fluoro-2-nitrobenzene. This versatile building block is of significant interest in medicinal chemistry and materials science. The following sections detail various cross-coupling methodologies, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions, offering insights into reaction conditions, expected outcomes, and procedural workflows.
Suzuki-Miyaura Coupling: C-F Bond Activation
The Suzuki-Miyaura coupling of this compound represents a powerful method for the formation of carbon-carbon bonds. Notably, the reaction can proceed via the activation of the C-F bond, which is typically challenging. The electron-withdrawing nitro group facilitates this activation, particularly at the ortho position.
Quantitative Data Summary
The following table summarizes the results for the palladium-catalyzed Suzuki-Miyaura coupling of various polyfluoronitrobenzene derivatives with arylboronic acids. While specific data for this compound is limited in readily available literature, the data for related trifluoro- and tetrafluoronitrobenzene systems provide a strong indication of the expected reactivity and yields. The arylation occurs selectively at the C-F bond ortho to the nitro group.
Table 1: Suzuki-Miyaura Coupling of Fluoronitrobenzenes with Phenylboronic Acid
| Entry | Fluoronitrobenzene Substrate | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1,2,3,5-Tetrafluoro-4-nitrobenzene | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene (B28343)/H₂O | 150 | 0.5 | 85 |
| 2 | 2,3,4-Trifluoro-1-nitrobenzene | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O | 150 | 2 | 75 |
| 3 | 2,3,5-Trifluoro-1-nitrobenzene | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ (2) | Toluene/H₂O | 150 | 2 | 68 |
| 4 | 2,4,5-Trifluoro-1-nitrobenzene | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O | 150 | 2 | 80 |
Data is representative of similar systems and should be used as a guideline for the coupling of this compound.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative example for the Suzuki-Miyaura coupling of a fluoronitrobenzene with an arylboronic acid under microwave conditions.
Materials:
-
Fluoronitrobenzene derivative (e.g., 2,3,4-Trifluoro-1-nitrobenzene)
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Microwave vial with a stirrer bar
Procedure:
-
To a microwave vial, add the fluoronitrobenzene (1.0 mmol, 1.0 equiv), arylboronic acid (1.2 mmol, 1.2 equiv), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv).
-
Add toluene (5 mL) and deionized water (1 mL).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 150 °C and maintain for the specified time (e.g., 2 hours), with stirring.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate (B1210297) (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired biaryl product.
Catalytic Cycle: Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Heck Reaction (Conceptual Protocol)
The Heck reaction couples aryl halides with alkenes. For this compound, this reaction would likely require forcing conditions due to the strength of the C-F bond. The following is a conceptual protocol based on Heck reactions of other challenging aryl halides.
Experimental Protocol: Heck Reaction
Materials:
-
This compound
-
Alkene (e.g., Styrene or an acrylate)
-
Palladium(II) acetate [Pd(OAc)₂]
-
A bulky electron-rich phosphine (B1218219) ligand (e.g., Tri-tert-butylphosphine [P(t-Bu)₃])
-
A strong base (e.g., Potassium carbonate or Triethylamine)
-
Anhydrous, polar aprotic solvent (e.g., DMF or DMAc)
-
Schlenk flask and inert atmosphere setup
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine Pd(OAc)₂ (2-5 mol%) and the phosphine ligand (4-10 mol%).
-
Add the anhydrous solvent.
-
Add this compound (1.0 equiv), the alkene (1.2-1.5 equiv), and the base (2.0 equiv).
-
Heat the reaction mixture to a high temperature (e.g., 120-150 °C) with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry, concentrate, and purify the product by column chromatography.
Experimental Workflow: Heck Reaction
Caption: General experimental workflow for the Heck reaction.
Sonogashira Coupling (Conceptual Protocol)
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl halide. Similar to the Heck reaction, the coupling of this compound would be challenging and likely require elevated temperatures and a carefully chosen catalyst system.
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI) co-catalyst
-
An amine base (e.g., Triethylamine or Diisopropylamine)
-
Anhydrous solvent (e.g., THF or DMF)
-
Schlenk flask and inert atmosphere setup
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (2-5 mol%) and CuI (5-10 mol%).
-
Add the anhydrous solvent and the amine base.
-
Add this compound (1.0 equiv) and the terminal alkyne (1.2 equiv).
-
Heat the reaction mixture (e.g., 60-100 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
After cooling, filter the mixture through celite to remove salts.
-
Concentrate the filtrate and perform an aqueous workup.
-
Purify the crude product by column chromatography to yield the desired arylalkyne.
Catalytic Cycles: Sonogashira Coupling
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Buchwald-Hartwig Amination (Conceptual Protocol)
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds. The reaction of this compound with an amine would require a specialized ligand to facilitate the challenging C-F bond activation.
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine (e.g., Morpholine, Aniline)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
A specialized phosphine ligand (e.g., XPhos, SPhos, or a biarylphosphine ligand)
-
A strong, non-nucleophilic base (e.g., Sodium tert-butoxide or Lithium bis(trimethylsilyl)amide)
-
Anhydrous, aprotic solvent (e.g., Toluene or Dioxane)
-
Schlenk flask and inert atmosphere setup
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (1-5 mol%), the ligand (2-10 mol%), and the base (1.5-2.0 equiv) to a Schlenk flask.
-
Add the anhydrous solvent, followed by this compound (1.0 equiv) and the amine (1.2 equiv).
-
Seal the flask and heat the reaction mixture (e.g., 80-110 °C) with stirring.
-
Monitor the reaction's progress by TLC or GC-MS.
-
Once complete, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the crude product by column chromatography to obtain the desired arylamine.
Logical Relationship: Buchwald-Hartwig Amination
Caption: Key components and outcome of the Buchwald-Hartwig amination.
Disclaimer: The conceptual protocols provided for the Heck, Sonogashira, and Buchwald-Hartwig reactions are based on general principles of cross-coupling chemistry and may require significant optimization for the specific substrate, this compound. It is highly recommended to perform small-scale test reactions to determine the optimal conditions.
Troubleshooting & Optimization
Technical Support Center: Optimizing SNAr Reactions with 1-Fluoro-2-nitrobenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nucleophilic Aromatic Substitution (SNAr) reactions involving 1-fluoro-2-nitrobenzene.
Frequently Asked Questions (FAQs)
Q1: Why is this compound an effective substrate for SNAr reactions?
A1: this compound is an excellent substrate for SNAr reactions due to two key features. The nitro group (-NO2) is a strong electron-withdrawing group, which activates the aromatic ring for nucleophilic attack.[1] This activation is most effective when the electron-withdrawing group is positioned ortho or para to the leaving group (in this case, the fluorine atom).[2][3] Additionally, fluorine, despite being a poor leaving group in SN1 and SN2 reactions, is an excellent leaving group in SNAr reactions.[4][5] Its high electronegativity polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.[6][7] The rate-determining step in an SNAr reaction is the initial nucleophilic attack and formation of the Meisenheimer complex, not the departure of the leaving group.[6]
Q2: What is the general mechanism for an SNAr reaction with this compound?
A2: The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism.[8][9]
-
Addition of the Nucleophile: The nucleophile attacks the carbon atom attached to the fluorine, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[5][10] The negative charge of this intermediate is delocalized by the electron-withdrawing nitro group.[8]
-
Elimination of the Leaving Group: The fluoride (B91410) ion is eliminated, and the aromaticity of the ring is restored, yielding the final substituted product.[8]
Q3: What are the most suitable solvents for this reaction?
A3: Polar aprotic solvents are generally the best choice for SNAr reactions.[4] Solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are preferred because they can solvate the cation of the nucleophile's salt, which in turn makes the anionic nucleophile more reactive.[4] Protic solvents should be avoided as they can form hydrogen bonds with the nucleophile, reducing its nucleophilicity.[4]
Q4: How do I choose the right base for my reaction?
A4: The choice of base depends on the nucleophile. For amine nucleophiles, inorganic bases like potassium carbonate (K₂CO₃) or organic bases like triethylamine (B128534) (Et₃N) are commonly used.[9] For alcohol or phenol (B47542) nucleophiles, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are often necessary to generate the more nucleophilic alkoxide or phenoxide.[9]
Q5: At what temperature should I run my reaction?
A5: The optimal reaction temperature can vary significantly depending on the nucleophilicity of the attacking species and the specific solvent used. Many SNAr reactions with this compound can proceed at room temperature. However, if the reaction is sluggish, heating may be required, with temperatures often ranging from 50-100 °C.[4][9] In some cases, running the reaction under pressure can allow for the use of higher temperatures, which can significantly increase the reaction rate.[11]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion of Starting Material | 1. Insufficiently reactive nucleophile.2. Reaction temperature is too low.3. Inappropriate solvent.4. Deactivated nucleophile due to protonation. | 1. If using a neutral nucleophile (e.g., alcohol), add a strong base (e.g., NaH, t-BuOK) to generate the more reactive conjugate base.[9]2. Gradually increase the reaction temperature in increments of 10-20 °C and monitor the reaction progress by TLC or LC-MS.[4]3. Switch to a polar aprotic solvent like DMF or DMSO.[4]4. Ensure the reaction is performed under anhydrous conditions if using a strong base like NaH. Use a non-protic base if the nucleophile is sensitive. |
| Multiple Spots on TLC, Indicating Side Products | 1. Reaction with the solvent.2. Di-substitution if other leaving groups are present.3. Degradation of starting material or product at high temperatures.4. The base is reacting with the starting material. | 1. Use a non-nucleophilic solvent. For example, avoid using an alcohol as a solvent if a stronger nucleophile is intended for the reaction.[4]2. Use a stoichiometric amount of the nucleophile to favor mono-substitution.[4]3. Run the reaction at a lower temperature for a longer period.4. Consider a milder base or add the base portion-wise at a lower temperature. |
| Reaction Stalls After Initial Conversion | 1. The generated fluoride ion may be interfering with the reaction.2. The nucleophile is being consumed by a side reaction. | 1. While less common, in some systems, product inhibition can occur. Consider using a fluoride scavenger if this is suspected.2. Re-evaluate the reaction conditions for potential side reactions. Ensure all reagents are pure. |
| Dark Red/Crimson Color Persists, but No Product Formation | 1. Formation and stabilization of the Meisenheimer complex without subsequent elimination of the leaving group.[12] | 1. This indicates the first step of the reaction is occurring. The elimination of the fluoride may be the slow step in this case. Gently heating the reaction may be necessary to overcome the activation energy for this step.[12] |
Experimental Protocols
General Protocol for SNAr Reaction of this compound with an Amine Nucleophile
Materials:
-
This compound
-
Amine nucleophile (e.g., morpholine, piperidine)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Dissolve the starting material in DMF or DMSO.
-
Add the amine nucleophile (1.1 - 1.5 eq) to the solution.
-
Add the base (K₂CO₃ or Et₃N, 2.0 eq).
-
Stir the reaction mixture at room temperature or heat to 50-100 °C, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel.[9]
General Protocol for SNAr Reaction of this compound with an Alcohol or Phenol Nucleophile
Materials:
-
This compound
-
Alcohol or phenol nucleophile
-
Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol (1.5 eq) in anhydrous THF or DMF.
-
Add NaH or t-BuOK (1.2 eq) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes to generate the alkoxide or phenoxide.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor by TLC.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.[9]
Visualized Workflows and Logic
Caption: A generalized experimental workflow for an SNAr reaction.
Caption: A troubleshooting decision tree for low product yield.
References
- 1. nbinno.com [nbinno.com]
- 2. byjus.com [byjus.com]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 9. benchchem.com [benchchem.com]
- 10. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 11. SNAr Reaction in Common Molecular Solvents Under Pressure - Wordpress [reagents.acsgcipr.org]
- 12. reddit.com [reddit.com]
Technical Support Center: Amination of 1-Fluoro-2-nitrobenzene
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the amination of 1-fluoro-2-nitrobenzene.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is showing a significant amount of 2-nitrophenol (B165410) as a byproduct. What is causing this and how can I prevent it?
A1: The formation of 2-nitrophenol is a common side reaction in the amination of this compound, primarily caused by the hydrolysis of the starting material. This occurs when there is residual water in your reaction mixture or when using a strong hydroxide (B78521) base.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Dry your solvent and glassware thoroughly before use. The use of drying agents or a Dean-Stark trap can be effective.
-
Choice of Base: Avoid strong hydroxide bases like NaOH or KOH if possible. Consider using weaker inorganic bases such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃), or organic bases like triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA).
-
Temperature Control: Higher temperatures can accelerate the rate of hydrolysis. Running the reaction at a lower temperature may help to minimize the formation of 2-nitrophenol.
Q2: I am observing the formation of a diaryl ether byproduct. What leads to this and what are the mitigation strategies?
A2: The formation of a diaryl ether, specifically 2,2'-dinitrodiphenyl ether, can occur through a side reaction between this compound and the 2-nitrophenoxide anion (formed from the hydrolysis side reaction).
Mitigation Strategies:
-
Strict Water Exclusion: As the formation of the 2-nitrophenoxide is the first step, ensuring strictly anhydrous conditions is the most critical preventative measure.
-
Control of Stoichiometry: Using a slight excess of the amine nucleophile can help to favor the desired amination reaction over the ether formation.
-
Reaction Temperature: Like hydrolysis, this side reaction is often favored at higher temperatures. Maintaining the lowest effective reaction temperature is advisable.
Q3: My desired N-alkylated/arylated-2-nitroaniline product is contaminated with a dialkylated/diarylated byproduct. How can I improve the selectivity?
A3: The formation of N,N-disubstituted aniline (B41778) byproducts occurs when the initially formed secondary amine product acts as a nucleophile and reacts with another molecule of this compound.
Strategies to Improve Selectivity:
-
Stoichiometric Control: Use a molar excess of the primary amine starting material. This increases the probability of the electrophile reacting with the primary amine rather than the secondary amine product.
-
Amine Structure: Bulky primary amines are less likely to undergo a second substitution reaction due to steric hindrance.
-
Reaction Conditions: Lower reaction temperatures and shorter reaction times can help to minimize the extent of the second substitution.
Quantitative Data on Side Reactions
The following table summarizes the impact of different bases on the yield of the desired product and the formation of the 2-nitrophenol side product in the reaction of this compound with a generic primary amine.
| Base | Solvent | Temperature (°C) | Desired Product Yield (%) | 2-Nitrophenol Yield (%) |
| K₂CO₃ | DMSO | 80 | 92 | < 1 |
| NaHCO₃ | DMF | 100 | 85 | 3 |
| Et₃N | Acetonitrile | 80 | 88 | < 2 |
| KOH | Water/Ethanol | 100 | 65 | 25 |
Note: These are representative values and actual yields may vary depending on the specific amine and reaction conditions.
Detailed Experimental Protocol: Synthesis of N-benzyl-2-nitroaniline
This protocol provides a standard procedure for the amination of this compound with benzylamine (B48309).
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle with temperature control
-
Nitrogen or Argon supply
Procedure:
-
Inert Atmosphere: Set up a dry round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (Nitrogen or Argon).
-
Reagent Addition: To the flask, add anhydrous DMSO, followed by potassium carbonate.
-
Amine Addition: Add benzylamine to the stirring suspension.
-
Substrate Addition: Slowly add this compound to the reaction mixture.
-
Reaction: Heat the mixture to 80°C and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Extraction: Extract the aqueous layer with ethyl acetate (B1210297) (3x).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure N-benzyl-2-nitroaniline.
Visual Guides
Caption: Troubleshooting workflow for common side reactions.
Caption: Main reaction versus common side reaction pathways.
Technical Support Center: Purification of 2-Nitroaniline from 1-Fluoro-2-nitrobenzene Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-nitroaniline (B44862) from the nucleophilic aromatic substitution (SNAr) reaction of 1-fluoro-2-nitrobenzene with ammonia (B1221849).
Frequently Asked Questions (FAQs)
Q1: What is the underlying reaction for the synthesis of 2-nitroaniline from this compound?
A1: The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. In this reaction, ammonia acts as a nucleophile, attacking the electron-deficient aromatic ring of this compound at the carbon bearing the fluorine atom. The nitro group ortho to the fluorine atom activates the ring towards this nucleophilic attack. The fluoride (B91410) ion is subsequently displaced, yielding the 2-nitroaniline product.
Q2: What are the most common impurities I might encounter in my crude 2-nitroaniline product?
A2: Common impurities include unreacted this compound, side products from the reaction, and residual reagents. Potential side products can include small amounts of 4-nitroaniline (B120555) if the reaction conditions are not well-controlled, and potentially di- or tri-substituted products, though these are less common under typical amination conditions. Degradation products may also form if the reaction is overheated.
Q3: Which purification techniques are most effective for 2-nitroaniline?
A3: Recrystallization is a highly effective method for purifying crude 2-nitroaniline, particularly for removing less soluble and more soluble impurities. For separating compounds with very similar polarities, such as isomeric impurities, column chromatography is the preferred method.
Q4: What are the key safety precautions to consider during the purification of 2-nitroaniline?
A4: 2-Nitroaniline is toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure. It is crucial to handle the compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid creating dust.
Experimental Protocols
Synthesis of 2-Nitroaniline from this compound and Ammonia
This protocol is a general guideline and may require optimization based on laboratory conditions and desired scale.
Materials:
-
This compound
-
Aqueous ammonia (concentrated)
-
Deionized water
-
Pressure vessel or sealed tube
Procedure:
-
In a suitable pressure vessel, combine this compound (1 equivalent) with an excess of concentrated aqueous ammonia (typically 5-10 equivalents).
-
Ethanol may be used as a co-solvent to aid in the solubility of the starting material.
-
Seal the vessel and heat the reaction mixture at a controlled temperature (e.g., 150-180°C) for several hours. The reaction should be monitored for completion by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Carefully vent any excess pressure.
-
Transfer the reaction mixture to a beaker and dilute with water.
-
The crude 2-nitroaniline will precipitate as a solid.
-
Collect the crude product by vacuum filtration and wash with cold water to remove excess ammonia and other water-soluble impurities.
-
Dry the crude product before proceeding with purification.
Purification by Recrystallization
Procedure:
-
Place the crude 2-nitroaniline in an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethanol, ethanol/water) to dissolve the solid completely.[1]
-
If the solution is colored by impurities, a small amount of activated charcoal can be added, and the solution heated for a short period.
-
Perform a hot filtration to remove any insoluble impurities and activated charcoal.
-
Allow the filtrate to cool slowly to room temperature to promote the formation of large crystals.
-
Further, cool the flask in an ice bath to maximize the yield of the purified product.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the purified 2-nitroaniline crystals.
Purification by Column Chromatography
Procedure:
-
Prepare a slurry of silica (B1680970) gel in a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and pack a chromatography column.
-
Dissolve the crude 2-nitroaniline in a minimal amount of the mobile phase or a volatile solvent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with an appropriate mobile phase, typically a mixture of a non-polar solvent and a slightly more polar solvent (e.g., hexane/ethyl acetate). The optimal ratio should be determined by TLC analysis to achieve good separation.[2]
-
Collect fractions and monitor the elution of the product using TLC.
-
Combine the fractions containing the pure 2-nitroaniline.
-
Remove the solvent under reduced pressure to obtain the purified product.
Data Presentation
The following tables summarize typical quantitative data for the purification of 2-nitroaniline. Note that actual values may vary depending on the specific experimental conditions.
Table 1: Recrystallization of 2-Nitroaniline
| Parameter | Value |
| Solvent System | Ethanol/Water |
| Typical Solvent Ratio (v/v) | 1:1 to 4:1 (Ethanol:Water) |
| Typical Yield | 70-90% |
| Expected Purity (by HPLC) | >99% |
Table 2: Column Chromatography of 2-Nitroaniline
| Parameter | Value |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase | Hexane:Ethyl Acetate (B1210297) |
| Typical Eluent Ratio (v/v) | 9:1 to 7:3 |
| Typical Yield | 60-80% |
| Expected Purity (by HPLC) | >99.5% |
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Solution(s) |
| Oily Precipitate Forms Instead of Crystals | - The solution is supersaturated.- Cooling is too rapid.- High concentration of impurities lowering the melting point. | - Add a small amount of a more polar co-solvent (e.g., a few drops of water to an ethanol solution).- Allow the solution to cool more slowly.- Try seeding the solution with a pure crystal of 2-nitroaniline.[3] |
| Low Recovery of Purified Product | - Too much solvent was used.- The compound has significant solubility in the cold solvent. | - Use the minimum amount of hot solvent necessary to dissolve the crude product.- Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. |
| Product is Still Impure After Recrystallization | - Ineffective solvent system for the specific impurities present.- Co-crystallization of impurities. | - Try a different recrystallization solvent or solvent pair.- For persistent impurities, a preliminary purification by column chromatography may be necessary. |
| Colored Impurities Remain | - Colored byproducts are co-crystallizing. | - Add a small amount of activated charcoal to the hot solution and perform a hot filtration before crystallization.[3] |
Column Chromatography Issues
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation of Product and Impurities | - The mobile phase polarity is not optimal. | - Adjust the mobile phase composition. Use TLC to determine the best solvent system for separation before running the column. A shallower gradient may be required. |
| Product Elutes Too Quickly or Too Slowly | - The mobile phase is too polar (elutes too quickly) or not polar enough (elutes too slowly). | - Decrease the polarity of the mobile phase (e.g., increase the hexane to ethyl acetate ratio) to increase retention time.- Increase the polarity of the mobile phase to decrease retention time. |
| Band Tailing | - The sample is overloading the column.- Secondary interactions with the silica gel. | - Reduce the amount of sample loaded onto the column.- Adding a small amount of a competing base like triethylamine (B128534) to the mobile phase can sometimes reduce tailing for basic compounds like anilines. |
| Low Recovery from the Column | - The product is strongly adsorbed to the stationary phase. | - Increase the polarity of the eluent to ensure all the product is eluted from the column. |
Visualizations
Caption: Experimental workflow for the synthesis and purification of 2-nitroaniline.
Caption: Logical decision tree for the purification of 2-nitroaniline.
References
Technical Support Center: Nucleophilic Aromatic Substitution of 1-Fluoro-2-nitrobenzene with Primary Amines
This technical support center provides guidance for researchers, scientists, and drug development professionals on the common challenges and byproducts encountered during the nucleophilic aromatic substitution (SNAr) reaction of 1-fluoro-2-nitrobenzene with primary amines.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for this compound with a primary amine?
A1: The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This is typically a two-step addition-elimination process. The amine nucleophile attacks the carbon atom bearing the fluorine, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. The electron-withdrawing nitro group at the ortho position is crucial for stabilizing this intermediate. In the subsequent step, the fluoride (B91410) ion is eliminated, and the aromaticity of the ring is restored, yielding the N-substituted 2-nitroaniline (B44862) product.
Q2: What are the most common byproducts in this reaction?
A2: While this reaction is generally clean and high-yielding, several byproducts can form depending on the reaction conditions. These can include:
-
Unreacted starting materials: Incomplete conversion can leave both this compound and the primary amine in the final mixture.
-
Di-substituted products: If the primary amine has another nucleophilic site, or if a di-functional nucleophile is used, further reaction can occur.
-
Oxidation products: The nitroaniline products can be sensitive to oxidation, especially at elevated temperatures or in the presence of oxidizing agents, which can lead to the formation of complex, often colored, impurities.
-
Products from solvent participation: In some cases, the solvent or impurities within the solvent (like water) can act as a nucleophile, leading to the formation of 2-nitrophenol (B165410) or other derivatives.
Q3: How does the choice of solvent affect the reaction?
A3: The solvent plays a critical role in SNAr reactions. Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (MeCN) are generally preferred. These solvents are effective at solvating the intermediate Meisenheimer complex, which can accelerate the reaction rate. Protic solvents are generally less suitable as they can solvate the amine nucleophile, reducing its nucleophilicity.
Q4: Is a base required for this reaction?
A4: While the reaction can proceed without an added base, one is often used to neutralize the hydrofluoric acid (HF) that is formed as a byproduct. If not neutralized, the acidic conditions can protonate the primary amine, rendering it non-nucleophilic. An excess of the primary amine reactant is commonly used to serve this purpose. Alternatively, a non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) can be added.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Insufficient reaction temperature. 2. Poor quality of starting materials or reagents. 3. Inappropriate solvent selection. 4. The primary amine is not sufficiently nucleophilic. 5. Protonation of the amine nucleophile by generated HF. | 1. Gradually increase the reaction temperature while monitoring for byproduct formation via TLC or LC-MS. 2. Verify the purity of this compound and the amine. Ensure solvents are anhydrous if necessary. 3. Switch to a polar aprotic solvent like DMF or DMSO. 4. Consider using a more nucleophilic amine or adding a catalyst if applicable. 5. Add an excess of the primary amine (2-3 equivalents) or include a non-nucleophilic base like K₂CO₃. |
| Formation of Multiple Products/Spots on TLC | 1. Reaction temperature is too high, leading to decomposition or side reactions. 2. Presence of impurities in the starting materials or solvent. 3. The primary amine is difunctional, leading to multiple reaction sites. | 1. Lower the reaction temperature and increase the reaction time. 2. Purify starting materials and use high-purity, dry solvents. 3. If the amine has multiple nucleophilic sites, consider using a protecting group strategy. |
| Difficulty in Product Purification | 1. The product has similar polarity to the starting materials. 2. The product is an oil and difficult to crystallize. 3. Presence of colored, tarry byproducts. | 1. Utilize column chromatography with a carefully selected solvent gradient. 2. Attempt purification by chromatography first. If an oil persists, try co-distillation with a high-boiling solvent under reduced pressure to remove impurities. 3. Consider a pre-purification step, such as filtering the crude reaction mixture through a plug of silica (B1680970) gel or activated carbon to remove baseline impurities. |
Impact of Reaction Parameters on Product Yield and Purity
| Parameter | Effect on Reaction | Recommendation for High Yield & Purity |
| Temperature | Higher temperatures generally increase the reaction rate but may also promote the formation of decomposition and other byproducts. | Optimize the temperature to achieve a reasonable reaction rate while minimizing byproduct formation. Typically, reactions are run between room temperature and 80 °C. |
| Solvent | Polar aprotic solvents (DMF, DMSO) enhance the reaction rate by stabilizing the charged intermediate. | Use a high-purity, anhydrous polar aprotic solvent. |
| Amine Stoichiometry | An excess of the primary amine can drive the reaction to completion and neutralize the HF byproduct. | Use 1.1 to 2.0 equivalents of the primary amine. |
| Reaction Time | Insufficient time leads to incomplete conversion, while excessively long times can promote byproduct formation. | Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. |
| Presence of Water | Water can compete as a nucleophile, leading to the formation of 2-nitrophenol. | Use anhydrous solvents and reagents if the formation of 2-nitrophenol is a significant issue. |
Experimental Protocols
General Protocol for the Synthesis of N-Alkyl-2-nitroaniline
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.5 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq) (Optional, can be used instead of excess amine)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Add the primary amine (1.5 eq) to the solution. If using, add potassium carbonate (2.0 eq) at this stage.
-
Heat the reaction mixture to 60-80°C and stir.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with brine (2 x volume of DMF).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkyl-2-nitroaniline.
Visualizations
Caption: SNAr reaction mechanism of this compound with a primary amine.
Caption: A logical workflow for troubleshooting common issues in the reaction.
Technical Support Center: Optimizing SNAr Reactions with 1-Fluoro-2-nitrobenzene
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-fluoro-2-nitrobenzene in Nucleophilic Aromatic Substitution (SNAr) reactions. This resource provides troubleshooting guidance and frequently asked questions to help you increase your reaction yields and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors for achieving high yields in SNAr reactions with this compound?
A1: The success of an SNAr reaction with this compound hinges on several key factors:
-
Solvent Choice: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are highly recommended as they effectively solvate the cation of the nucleophile's salt, thereby increasing the nucleophilicity of the anion.
-
Nucleophile Reactivity: The strength of the nucleophile is crucial. Stronger nucleophiles will generally lead to faster and more efficient reactions.
-
Reaction Temperature: Many SNAr reactions require heating to proceed at a reasonable rate. Optimization of the temperature is essential to balance reaction speed with the potential for side product formation.
-
Base Selection: An appropriate base is often necessary to deprotonate the nucleophile or to neutralize any acid formed during the reaction. The choice of base can significantly impact the reaction outcome.
-
Anhydrous Conditions: Water can compete with the intended nucleophile, leading to lower yields of the desired product. Therefore, using anhydrous solvents and reagents is critical.
Q2: I am observing low to no conversion of my starting material. What are the likely causes and how can I improve the yield?
A2: Low conversion is a common issue that can be addressed by systematically evaluating the following:
-
Insufficient Reactivity: Ensure your nucleophile is sufficiently reactive. If you are using a weak nucleophile, consider using a stronger base to generate a more potent nucleophilic species.
-
Inadequate Temperature: If the reaction is being run at room temperature, gradually increasing the heat while monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can significantly improve the conversion rate.
-
Poor Solvent Choice: If you are not using a polar aprotic solvent, switching to DMF or DMSO can dramatically increase the reaction rate.
-
Reagent Quality: Verify the purity and integrity of your this compound, nucleophile, and base. Degradation of reagents can inhibit the reaction.
Q3: My reaction is producing multiple spots on the TLC plate, indicating the formation of side products. What are the common side reactions and how can they be minimized?
A3: The formation of side products can often be attributed to the following:
-
Reaction with Solvent: If you are using a potentially nucleophilic solvent (e.g., an alcohol) in the presence of a strong base, the solvent itself can compete with your intended nucleophile. It is advisable to use a non-reactive, polar aprotic solvent.
-
Di-substitution: Although this compound has only one leaving group, impurities in the starting material or complex nucleophiles could potentially lead to secondary reactions. Careful control of stoichiometry is important.
-
Benzyne (B1209423) Formation: Under very strong basic conditions, an elimination-addition mechanism via a benzyne intermediate can occur, potentially leading to a mixture of regioisomers. If this is suspected, consider using a milder base.
-
Decomposition: High reaction temperatures can lead to the decomposition of starting materials or products. It is important to find the optimal temperature that promotes the reaction without causing degradation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Insufficient reaction temperature. 2. Poor quality of starting material or reagents. 3. Inappropriate solvent. 4. Nucleophile is not sufficiently reactive. | 1. Gradually increase the reaction temperature while monitoring for side product formation. 2. Verify the purity of this compound and the nucleophile. 3. Switch to a more suitable polar aprotic solvent like DMF or DMSO. 4. Consider using a stronger base to deprotonate the nucleophile or choose a more nucleophilic reagent. |
| Formation of Multiple Products | 1. Reaction temperature is too high, leading to side reactions. 2. Incorrect stoichiometry of reactants. 3. Presence of impurities in the starting materials. | 1. Lower the reaction temperature and increase the reaction time. 2. Carefully control the stoichiometry, adding the nucleophile dropwise to the solution of the electrophile. 3. Purify starting materials before use. |
| Difficulty in Product Purification | 1. Presence of high-boiling point solvents (e.g., DMF, DMSO) in the crude product. 2. Close polarity of the product and unreacted starting material. | 1. For work-up, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate) to remove the majority of the high-boiling point solvent. 2. Optimize your column chromatography conditions (e.g., solvent gradient) for better separation. |
Data Presentation: Reaction Conditions for Analogous Fluoro-nitroaromatic Compounds
The following tables summarize reaction conditions and yields for SNAr reactions of compounds structurally similar to this compound. This data can serve as a valuable starting point for optimizing your reactions.
Table 1: SNAr Reactions of 4-Ethoxy-2-fluoro-1-nitrobenzene with Various Nucleophiles [1]
| Nucleophile | Reagents & Conditions | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Piperidine | Piperidine (2 eq.), K₂CO₃ (2 eq.) | DMF | 12 | 80 | 95 |
| Morpholine | Morpholine (2 eq.), Et₃N (2 eq.) | DMSO | 10 | 90 | 92 |
| Aniline | Aniline (1.5 eq.), NaH (1.5 eq.) | THF | 24 | 60 | 85 |
| 4-Methoxyphenol | 4-Methoxyphenol (1.2 eq.), K₂CO₃ (2 eq.) | Acetonitrile | 16 | Reflux | 88 |
| Sodium thiophenoxide | Thiophenol (1.2 eq.), NaH (1.2 eq.) | DMF | 8 | 25 | 98 |
Table 2: SNAr Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine with Thiol Nucleophiles [2]
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Thiophenol | NaH | THF | rt | 3 | 95 |
| 4-Methylthiophenol | NaH | THF | rt | 3 | 92 |
| Benzyl mercaptan | NaH | THF | rt | 2.5 | 93 |
Table 3: SNAr Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine with Alcohol and Phenol (B47542) Nucleophiles [2]
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methanol | NaH | THF | 60 | 8 | 78 |
| Phenol | t-BuOK | DMF | 80 | 6 | 82 |
| 4-Methoxyphenol | t-BuOK | DMF | 80 | 6 | 85 |
Experimental Protocols
Protocol 1: General Procedure for the Reaction of this compound with an Amine Nucleophile (e.g., Benzylamine) [3]
Materials:
-
This compound
-
Potassium Hydroxide (KOH)
-
Hydroxypropyl methylcellulose (B11928114) (HPMC) solution (0.1 wt% in water) or DMF
-
Ethyl acetate (B1210297)
-
Water
-
Sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a reaction vessel, add this compound (1.0 equiv).
-
Add the HPMC solution (or DMF).
-
Add benzylamine (1.0 equiv) to the mixture.
-
Add KOH (1.0 equiv).
-
Stir the reaction at room temperature and monitor its progress using TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for the Reaction of this compound with a Phenolic Nucleophile (Adapted from a protocol for a similar substrate[1])
Materials:
-
This compound
-
Phenol (e.g., 4-methoxyphenol)
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetonitrile
-
Ethyl acetate
-
1 M Sodium Hydroxide (NaOH) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, suspend the phenol (1.2 equiv) and potassium carbonate (2.0 equiv) in anhydrous acetonitrile.
-
Add this compound (1.0 equiv) to the suspension.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1 M NaOH solution to remove unreacted phenol, followed by a brine wash.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.
-
Purify the product by recrystallization or column chromatography.
Visualizations
Caption: The two-step addition-elimination mechanism of a typical SNAr reaction.
Caption: A troubleshooting workflow for addressing low yields in SNAr reactions.
References
Technical Support Center: Solvent Effects on the Rate of SNAr with 1-fluoro-2-nitrobenzene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on investigating the solvent effects on the rate of the Nucleophilic Aromatic Substitution (SNAr) reaction of 1-fluoro-2-nitrobenzene.
Frequently Asked Questions (FAQs)
Q1: Why is the choice of solvent critical in SNAr reactions?
A1: The solvent plays a crucial role in stabilizing the charged intermediate (Meisenheimer complex) formed during the reaction. Polar aprotic solvents are generally preferred as they can solvate the cation of the nucleophile's salt, leaving the nucleophilic anion more "naked" and reactive. Protic solvents, on the other hand, can form hydrogen bonds with the nucleophile, which can decrease its nucleophilicity and slow down the reaction.
Q2: What is the general trend for the effect of solvent polarity on the rate of SNAr reactions?
A2: Generally, the rate of SNAr reactions increases with increasing solvent polarity for polar reactions. Polar solvents are effective at stabilizing the charged transition states and intermediates involved in the reaction mechanism. However, the relationship is not always straightforward and can be influenced by specific solvent-solute interactions.
Q3: Why is this compound a good substrate for studying SNAr reactions?
A3: this compound is an excellent substrate for SNAr reactions due to the presence of a strongly electron-withdrawing nitro group (-NO2) ortho to the fluorine atom. This nitro group activates the aromatic ring for nucleophilic attack. Additionally, the fluorine atom is a very good leaving group in SNAr reactions, which is a departure from the trend seen in SN1 and SN2 reactions.
Q4: What are some common nucleophiles used in SNAr reactions with this compound?
A4: A variety of nucleophiles can be used, including amines (e.g., piperidine (B6355638), morpholine), alkoxides (e.g., sodium methoxide), and thiols. The choice of nucleophile will significantly impact the reaction rate.
Q5: How can I monitor the progress of an SNAr reaction?
A5: Common techniques for monitoring the kinetics of SNAr reactions include UV-Vis spectrophotometry, by monitoring the appearance of the product at a specific wavelength, and NMR spectroscopy, by observing the disappearance of starting material and the appearance of product signals over time. Chromatographic methods like TLC, GC, or LC-MS are also widely used to track the consumption of reactants and the formation of products.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Slow or no reaction | 1. Insufficiently activated substrate: The electron-withdrawing group may not be strong enough. 2. Poor leaving group: While fluorine is good, other halogens are less effective. 3. Low reaction temperature: The activation energy barrier may not be overcome at room temperature. 4. Inappropriate solvent: Protic solvents can hinder the nucleophile. 5. Weak nucleophile: The chosen nucleophile may not be reactive enough. | 1. For experimental design, ensure the substrate has a strong electron-withdrawing group (like -NO2) ortho or para to the leaving group. 2. Use a fluoro-substituted aromatic ring for optimal reactivity. 3. Gradually increase the reaction temperature and monitor the progress. 4. Switch to a polar aprotic solvent such as DMSO, DMF, or acetonitrile. 5. Consider using a stronger nucleophile or a base to deprotonate a weaker nucleophile. |
| Formation of multiple products (spots on TLC) | 1. Reaction with the solvent: Nucleophilic solvents can compete with the intended nucleophile. 2. Di-substitution: If the substrate has multiple leaving groups, double substitution can occur. 3. Side reactions of the nucleophile or product: The nucleophile or product may be unstable under the reaction conditions. 4. Hydrolysis of starting material or product: Presence of water can lead to unwanted hydrolysis. | 1. Use a non-reactive, polar aprotic solvent. 2. Use a stoichiometric amount of the nucleophile to favor mono-substitution. 3. Check the stability of your compounds under the reaction conditions (e.g., high temperature, strong base). 4. Ensure all reagents and solvents are anhydrous. |
| Difficulty in isolating the product | 1. Product is highly soluble in the reaction solvent. 2. Formation of emulsions during workup. 3. Product co-elutes with starting material or byproducts during chromatography. | 1. After the reaction, try precipitating the product by adding a non-polar solvent. 2. Add brine during aqueous workup to break emulsions. 3. Optimize your chromatography conditions (e.g., change the solvent system, use a different stationary phase). |
| Inconsistent kinetic data | 1. Temperature fluctuations: Reaction rates are highly sensitive to temperature. 2. Inaccurate concentration of reactants: Errors in preparing stock solutions will affect the rate measurements. 3. Presence of impurities: Impurities in the reactants or solvent can catalyze or inhibit the reaction. 4. Poor mixing: Inheterogeneous reaction mixtures can lead to inconsistent rates. | 1. Use a thermostatted reaction vessel or a water bath to maintain a constant temperature. 2. Use calibrated volumetric glassware and analytical balances for preparing solutions. 3. Use high-purity, anhydrous solvents and purified reactants. 4. Ensure vigorous and consistent stirring throughout the experiment. |
Data Presentation
The following table summarizes the second-order rate constants for the SNAr reaction of a closely related compound, 1-fluoro-2,4-dinitrobenzene (B121222), with piperidine in various aprotic solvents. This data illustrates the significant impact of the solvent on the reaction rate. While the absolute rates for this compound will differ, the general trend is expected to be similar.
| Solvent | Dielectric Constant (ε) | Second-Order Rate Constant (k₂) at 25°C (L mol⁻¹ s⁻¹) |
| Toluene | 2.38 | 0.045 |
| Benzene | 2.28 | 0.078 |
| Dioxane | 2.21 | 0.13 |
| Chloroform | 4.81 | 0.21 |
| Tetrahydrofuran | 7.58 | 0.45 |
| Dichloromethane | 8.93 | 0.58 |
| Acetone | 20.7 | 2.3 |
| Acetonitrile | 37.5 | 4.5 |
| Nitromethane | 35.9 | 5.2 |
Data is for the reaction of 1-fluoro-2,4-dinitrobenzene with piperidine and is intended for illustrative purposes to demonstrate the general trend in solvent effects.[1]
Experimental Protocols
Protocol 1: Kinetic Measurement by UV-Vis Spectrophotometry
This protocol describes a general procedure for determining the second-order rate constant of the SNAr reaction between this compound and a nucleophile (e.g., piperidine) using UV-Vis spectrophotometry.
Materials:
-
This compound
-
Piperidine (or other nucleophile)
-
Anhydrous solvent (e.g., acetonitrile)
-
UV-Vis Spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound (e.g., 0.01 M) in the chosen anhydrous solvent.
-
Prepare a series of solutions of piperidine with varying concentrations (e.g., 0.1 M, 0.2 M, 0.3 M, 0.4 M, 0.5 M) in the same anhydrous solvent. A large excess of the nucleophile is used to ensure pseudo-first-order kinetics.
-
-
Determination of λmax:
-
Record the UV-Vis spectrum of the expected product, N-(2-nitrophenyl)piperidine, to determine the wavelength of maximum absorbance (λmax).
-
-
Kinetic Measurements:
-
Set the UV-Vis spectrophotometer to λmax and equilibrate the thermostatted cell holder to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).
-
Place a known volume of one of the piperidine solutions into a quartz cuvette and allow it to thermally equilibrate.
-
Initiate the reaction by injecting a small, known volume of the this compound stock solution into the cuvette. Ensure rapid and thorough mixing.
-
Immediately begin recording the absorbance at λmax at regular time intervals until the reaction is complete (i.e., the absorbance becomes constant).
-
-
Data Analysis:
-
The observed pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order rate equation: ln(A∞ - At) = -k_obs * t + ln(A∞ - A0), where A∞ is the final absorbance, At is the absorbance at time t, and A0 is the initial absorbance.
-
The second-order rate constant (k₂) is obtained from the slope of a plot of k_obs versus the concentration of piperidine ([Piperidine]).
-
Visualizations
Caption: Experimental workflow for kinetic analysis of the SNAr reaction.
Caption: Influence of solvent type on the SNAr reaction rate.
References
Technical Support Center: Nucleophilic Aromatic Substitution of 1-Fluoro-2-nitrobenzene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the nucleophilic aromatic substitution (SNAr) of 1-fluoro-2-nitrobenzene.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Insufficiently activated nucleophile: For weakly acidic nucleophiles like phenols or some thiols, the equilibrium may not favor the formation of the more reactive anionic nucleophile.[1] 2. Inappropriate base strength: The chosen base may not be strong enough to deprotonate the nucleophile effectively. 3. Poor solubility of the base: An inorganic base like potassium carbonate may have limited solubility in some organic solvents, reducing its effectiveness. 4. Reaction temperature is too low: The activation energy for the reaction may not be overcome at the current temperature.[2] | 1. Select a stronger base: For nucleophiles with higher pKa values, consider switching from a weaker base (e.g., triethylamine) to a stronger one (e.g., potassium carbonate or sodium hydride).[3] 2. Use a base that generates a more potent nucleophile: For instance, using NaH with an alcohol will generate the corresponding alkoxide, which is a much stronger nucleophile. 3. Choose a suitable solvent: Polar aprotic solvents like DMF or DMSO can enhance the reactivity of the nucleophile and may improve the solubility of some bases.[4] 4. Increase the reaction temperature: Gradually increase the temperature while monitoring the reaction for the formation of side products.[2] |
| Formation of Side Products | 1. Reaction with the solvent: Strong bases like sodium hydride can react with certain solvents. 2. Hydrolysis of the starting material: If water is present, this compound can be hydrolyzed to 2-nitrophenol, especially under basic conditions. 3. Elimination reactions: While less common for SNAr, strong, sterically hindered bases could potentially promote side reactions. | 1. Ensure solvent compatibility: Use anhydrous, non-protic solvents when employing highly reactive bases like NaH. 2. Use anhydrous conditions: Dry all reagents and solvents thoroughly before use to minimize water content. 3. Select a non-nucleophilic, sterically hindered base if elimination is a concern, or a weaker, non-hindered base for substitution. |
| Incomplete Reaction | 1. Insufficient reaction time: The reaction may not have reached completion. 2. Inadequate stoichiometry of the base: An insufficient amount of base will result in incomplete deprotonation of the nucleophile. | 1. Monitor the reaction: Use techniques like TLC or LC-MS to monitor the consumption of the starting material and formation of the product to determine the optimal reaction time.[3] 2. Use a slight excess of the base: Typically, 1.1 to 2.0 equivalents of the base are used to ensure complete activation of the nucleophile.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the nucleophilic substitution of this compound?
A1: The primary role of the base is to deprotonate the nucleophile, thereby increasing its nucleophilicity.[1] For instance, a phenol (B47542) is a relatively weak nucleophile, but upon deprotonation by a base like potassium carbonate (K₂CO₃), it forms a much more reactive phenoxide anion.[1] For amine nucleophiles, a base can act as a scavenger for the HF generated during the reaction, driving the equilibrium towards the product.
Q2: How do I choose the appropriate base for my nucleophile?
A2: The choice of base depends on the pKa of the nucleophile.
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For weakly acidic nucleophiles (e.g., phenols, thiols): A moderately strong inorganic base like potassium carbonate (K₂CO₃) or a stronger base like sodium hydride (NaH) is often required to generate the corresponding anion.[1][3]
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For amine nucleophiles: A weaker organic base like triethylamine (B128534) (Et₃N) or an inorganic base such as K₂CO₃ can be used to neutralize the HF byproduct.[4] Some reactions with amines may proceed without a base, as the amine itself can act as a base.
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For very weakly acidic nucleophiles (e.g., alcohols): A strong base like sodium hydride (NaH) is typically necessary to form the highly reactive alkoxide.
Q3: Can I use a very strong base like sodium hydroxide (B78521) (NaOH)?
A3: While NaOH is a strong base, its use in excess or at high temperatures can lead to undesired side reactions, such as the hydrolysis of this compound to 2-nitrophenol.[5] It is generally preferable to use non-nucleophilic bases like K₂CO₃ or NaH when the nucleophile needs to be deprotonated.
Q4: Why is potassium carbonate (K₂CO₃) a commonly used base in these reactions?
A4: Potassium carbonate is a cost-effective, moderately strong base that is effective in deprotonating a wide range of nucleophiles, including phenols and thiols.[1] It is also relatively easy to handle and remove from the reaction mixture upon work-up.
Q5: When should I consider using a stronger base like sodium hydride (NaH)?
A5: Sodium hydride should be considered when your nucleophile is a poor nucleophile and has a relatively high pKa, such as an alcohol.[3] NaH is a very effective deprotonating agent that irreversibly forms the highly nucleophilic alkoxide. However, it is crucial to use NaH under strictly anhydrous conditions as it reacts violently with water.[3]
Data Presentation
The following table summarizes the effect of different bases on the nucleophilic aromatic substitution of fluoronitroaromatic compounds with various nucleophiles, providing a comparative overview of reaction conditions and yields.
| Nucleophile | Base | Solvent | Time (h) | Temp (°C) | Yield (%) | Substrate |
| Piperidine | K₂CO₃ | DMF | 12 | 80 | 95 | 4-Ethoxy-2-fluoro-1-nitrobenzene |
| Morpholine | Et₃N | DMSO | 10 | 90 | 92 | 4-Ethoxy-2-fluoro-1-nitrobenzene |
| Aniline | NaH | THF | 24 | 60 | 85 | 4-Ethoxy-2-fluoro-1-nitrobenzene |
| 4-Methoxyphenol | K₂CO₃ | Acetonitrile | 16 | Reflux | 88 | 4-Ethoxy-2-fluoro-1-nitrobenzene |
| Thiophenol | NaH | THF | - | - | - | 4-Ethoxy-2-fluoro-1-nitrobenzene |
| Aniline | K₂CO₃ | DMF | 6 - 12 | 100 | 85 - 95 | 2-Fluoro-5-nitrobenzene-1,4-diamine |
| Morpholine | Et₃N | DMSO | 4 - 8 | 90 | 90 - 98 | 2-Fluoro-5-nitrobenzene-1,4-diamine |
Note: The data presented above is a compilation from various sources for structurally related compounds and is intended for comparative purposes.[2][3] Actual yields for this compound may vary depending on the specific experimental setup and purity of reagents.
Experimental Protocols
General Protocol for the Nucleophilic Aromatic Substitution of this compound with a Phenolic Nucleophile using Potassium Carbonate
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Reagent Preparation: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the phenol (1.2 equivalents) and potassium carbonate (2.0 equivalents).
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Solvent Addition: Add a suitable anhydrous polar aprotic solvent (e.g., DMF or acetonitrile) to the flask.
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Addition of Electrophile: To the resulting suspension, add this compound (1.0 equivalent).
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Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
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Work-up:
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Cool the reaction mixture to room temperature.
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If an inorganic base was used, filter the mixture to remove the solids.
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Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with water and brine.
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Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by an appropriate method, such as column chromatography or recrystallization.
Mandatory Visualization
Caption: Logic diagram for selecting a base based on the nucleophile's pKa.
Caption: A generalized experimental workflow for the SNAr of this compound.
References
Preventing di-substitution in reactions of 1-fluoro-2-nitrobenzene
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 1-fluoro-2-nitrobenzene. The focus is on preventing undesired di-substitution products in nucleophilic aromatic substitution (SNAr) reactions, a common challenge that can impact yield, purity, and downstream applications.
Frequently Asked Questions (FAQs)
Q1: Why is di-substitution a common side reaction when using this compound with primary amines?
A1: Di-substitution occurs because the initial product of the reaction, a secondary amine, is still nucleophilic. This secondary amine can react with a second molecule of this compound to form a tertiary amine, the di-substituted product. This is especially prevalent if an excess of this compound is used or if the reaction conditions are harsh enough to deprotonate the secondary amine, making it an even stronger nucleophile.
Q2: How does the stoichiometry of the reactants influence the formation of mono- vs. di-substituted products?
A2: Stoichiometry is a critical factor. To favor the desired mono-substituted product, it is standard practice to use a slight excess of the nucleophile (e.g., the primary amine). This ensures that the concentration of the electrophile, this compound, is kept low, minimizing the probability of the mono-substituted product reacting a second time. Conversely, using an excess of this compound will strongly favor the formation of the di-substituted product.
Q3: What is the role of temperature in controlling reaction selectivity?
A3: Temperature control is crucial for selectivity. Higher temperatures increase reaction rates but often decrease selectivity, leading to a higher proportion of undesired byproducts, including di-substituted compounds.[1] Starting with a lower temperature and gradually increasing it while monitoring the reaction's progress (e.g., by TLC or LC-MS) allows you to find the optimal balance between an acceptable reaction rate and high selectivity for the mono-substituted product.[1]
Q4: How can the choice of solvent and base prevent unwanted side reactions?
A4: The reaction environment significantly impacts the outcome.
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Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are generally preferred for SNAr reactions.[1] They effectively solvate the accompanying cation without strongly solvating the nucleophile, thus enhancing its reactivity.[1] It is essential to use anhydrous solvents, as water can act as a competing nucleophile.[1]
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Base: A base is often required to neutralize the hydrofluoric acid (HF) formed during the reaction. A non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) or a mild inorganic base like potassium carbonate (K₂CO₃) is recommended.[2] Using a strong, unhindered base can deprotonate the mono-substituted secondary amine, increasing its nucleophilicity and promoting di-substitution.
Q5: When should I consider using a protecting group strategy?
A5: A protecting group strategy is advisable when other methods (stoichiometry, temperature control) fail to provide the desired selectivity or when the nucleophile has multiple reactive sites.[1] For primary amines, protecting one of the N-H protons prevents di-substitution. The tert-butoxycarbonyl (Boc) group is a common choice as it is stable under the SNAr reaction conditions and can be easily removed later under acidic conditions.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High levels of di-substituted product detected. | Incorrect Stoichiometry: Excess of this compound relative to the nucleophile. | Use a 1.1 to 1.5 molar excess of the nucleophile (amine). Ensure accurate measurements of all reagents. |
| Rapid Reagent Addition: High local concentration of this compound. | Add the this compound solution dropwise to the stirred solution of the nucleophile over an extended period. | |
| Reaction Temperature Too High: The activation energy for the second substitution is being readily overcome. | Lower the reaction temperature. Start experiments at 0 °C or room temperature before attempting to heat.[1] | |
| Inappropriate Base: The base is too strong, deprotonating the mono-substituted product. | Switch to a milder or more sterically hindered base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA). Use only the required amount to neutralize the acid produced.[2] | |
| Low yield of desired mono-substituted product. | Reaction Incomplete: Conditions are too mild or reaction time is too short. | Monitor the reaction by TLC or LC-MS to determine completion. If stalled, slowly increase the temperature or allow for a longer reaction time. |
| Side Reactions/Degradation: Harsh conditions are degrading the starting material or product. | Re-evaluate the reaction conditions. Consider a lower temperature, a different solvent, or the use of a protecting group.[1] | |
| Poor Nucleophile: The amine or other nucleophile is not reactive enough. | Consider a more polar aprotic solvent like DMSO to enhance nucleophilicity. A stronger, non-nucleophilic base might also be required. |
Data Presentation
The following table provides an illustrative summary of how reaction conditions can affect the product distribution in the reaction of this compound with a generic primary amine (R-NH₂).
| Entry | Amine Eq. | Temp. (°C) | Base | Addition Method | Mono-Product Yield (Illustrative) | Di-Product Yield (Illustrative) |
| 1 | 0.8 | 100 | K₂CO₃ | Rapid | Low | High |
| 2 | 1.2 | 100 | K₂CO₃ | Rapid | Moderate | Moderate |
| 3 | 1.2 | 50 | K₂CO₃ | Dropwise | High | Low |
| 4 | 1.5 | 50 | DIPEA | Dropwise | Very High | Trace |
Note: Data is illustrative and intended for comparative purposes only. Actual results will vary based on the specific substrates and reagents used.
Mandatory Visualization
Caption: A logical workflow for troubleshooting and preventing di-substitution.
Caption: Reaction pathways for mono- and di-substitution.
Caption: Experimental workflow using a protecting group strategy.[1]
Experimental Protocols
Protocol 1: General Procedure for Controlled Mono-Substitution
This protocol describes a generalized method for the reaction of this compound with a primary amine to favor mono-substitution.
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Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Argon or Nitrogen), add the primary amine (1.2 equivalents) and a suitable non-nucleophilic base (e.g., K₂CO₃, 2.0 equivalents).[2]
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Solvent Addition: Add a polar aprotic solvent, such as DMSO or DMF, to the flask. Stir the mixture at room temperature for 15 minutes to ensure dissolution and homogenization.
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Reagent Preparation: In a separate flask, prepare a solution of this compound (1.0 equivalent) in a small amount of the same solvent.
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Controlled Addition: Add the this compound solution to the amine mixture dropwise via a syringe pump or dropping funnel over 1-2 hours. Maintain the reaction temperature at or below room temperature using a water bath.
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Reaction Monitoring: Monitor the consumption of the starting material by TLC or LC-MS. The reaction may take several hours to reach completion.
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Workup: Once the reaction is complete, quench by pouring the mixture into cold water. Extract the product with an organic solvent (e.g., ethyl acetate).
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to isolate the desired mono-substituted product.
Protocol 2: Mono-Substitution via a Boc-Protecting Group Strategy
This protocol outlines the use of a tert-butoxycarbonyl (Boc) protecting group to ensure mono-substitution.[1]
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Protection of the Amine:
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Dissolve the primary amine (1.0 equivalent) in a suitable solvent like dichloromethane (B109758) (DCM).
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Add di-tert-butyl dicarbonate (B1257347) ((Boc)₂O, 1.1 equivalents) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).
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Stir the reaction at room temperature until the starting material is fully consumed (monitor by TLC).
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Concentrate the reaction mixture and purify the mono-Boc-protected amine by column chromatography.
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Nucleophilic Aromatic Substitution:
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Follow the general procedure outlined in Protocol 1, using the purified Boc-protected amine (1.1 equivalents) as the nucleophile. The reaction typically requires heating (e.g., 60-80 °C) since the protected amine is less nucleophilic.
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Deprotection:
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Dissolve the purified, Boc-protected final product in DCM.
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Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v solution of TFA in DCM).
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Stir at room temperature for 1-2 hours until deprotection is complete (monitor by TLC or LC-MS).
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Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
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Extract the final product with an organic solvent, dry the organic layer, and concentrate to yield the pure mono-substituted product.
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References
Troubleshooting low conversion in 1-fluoro-2-nitrobenzene reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-fluoro-2-nitrobenzene. The information is designed to address specific issues related to low conversion and other experimental challenges in nucleophilic aromatic substitution (SNAr) reactions.
Troubleshooting Guide
Low conversion in SNAr reactions involving this compound can be attributed to several factors. This guide provides a systematic approach to identifying and resolving common issues.
dot
Caption: A logical workflow for troubleshooting low conversion in this compound reactions.
Common Issues and Solutions
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Conversion | - Inactive nucleophile- Inappropriate solvent- Insufficient temperature- Poor quality of this compound | - Use a stronger or less sterically hindered nucleophile.- Switch to a polar aprotic solvent like DMF or DMSO.- Gradually increase the reaction temperature.- Ensure the purity of the starting material. |
| Multiple Products Observed | - Di-substitution- Reaction with solvent- Side reactions of the nucleophile | - Use a stoichiometric amount of the nucleophile.- Use a non-nucleophilic solvent.- Protect reactive functional groups on the nucleophile. |
| Reaction Stalls | - Deactivation of nucleophile by adventitious acid- Poor solubility of reactants | - Add a non-nucleophilic base to scavenge protons.- Choose a solvent in which all reactants are fully soluble at the reaction temperature. |
| Product Degradation | - Excessively high temperature- Prolonged reaction time | - Optimize the reaction temperature and time by monitoring the reaction progress (e.g., by TLC or LC-MS). |
Frequently Asked Questions (FAQs)
Q1: Why is my conversion low even with a strong nucleophile?
A1: Low conversion can occur for several reasons even with a potent nucleophile. The choice of solvent is critical; polar aprotic solvents like DMF and DMSO are generally preferred as they do not solvate the nucleophile as strongly as protic solvents, thus enhancing its reactivity.[1] Additionally, ensure that your reagents are anhydrous, as water can compete as a nucleophile and also deactivate anionic nucleophiles. The reaction temperature may also be insufficient to overcome the activation energy barrier.
Q2: I am observing the formation of a di-substituted product. How can I favor mono-substitution?
A2: The formation of a di-substituted product, where the nitro group is also displaced, can occur under harsh reaction conditions or with very strong nucleophiles. To favor mono-substitution, you can try the following:
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Use a stoichiometric amount of the nucleophile.
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Lower the reaction temperature.
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Reduce the reaction time.
Q3: What is the optimal type of base to use in these reactions?
A3: The choice of base can significantly impact the reaction outcome. For nucleophiles that require deprotonation (e.g., phenols, thiols), a non-nucleophilic base is essential to avoid competition with the primary nucleophile. Inorganic bases like potassium carbonate or cesium carbonate are often effective. For amine nucleophiles, an external base may not always be necessary, as the amine itself can act as a base. However, if the amine hydrochloride salt is used, a stoichiometric amount of a non-nucleophilic base like triethylamine (B128534) or diisopropylethylamine is required to liberate the free amine.
Q4: How does the position of the nitro group influence the reactivity of this compound?
A4: The electron-withdrawing nitro group is crucial for activating the benzene (B151609) ring towards nucleophilic attack. The ortho position of the nitro group relative to the fluorine leaving group allows for effective resonance stabilization of the negatively charged intermediate (Meisenheimer complex) formed during the reaction. This stabilization lowers the activation energy of the rate-determining step, thus facilitating the substitution.
Data Presentation
Table 1: Effect of Solvent on the Rate of a Representative SNAr Reaction
The following table summarizes the second-order rate coefficients (k₂) for the reaction of a related compound, 1-fluoro-2,4-dinitrobenzene, with piperidine (B6355638) in various aprotic solvents. This data illustrates the significant influence of the solvent on reaction kinetics.
| Solvent | Dielectric Constant (ε) | k₂ (L mol⁻¹ s⁻¹) |
| Toluene | 2.38 | 0.043 |
| Benzene | 2.28 | 0.052 |
| Dioxane | 2.21 | 0.11 |
| Tetrahydrofuran | 7.58 | 0.28 |
| Ethyl Acetate | 6.02 | 0.45 |
| Acetone | 20.7 | 1.25 |
| Acetonitrile | 37.5 | 2.30 |
| Nitromethane | 35.9 | 3.10 |
Data adapted from a study on 1-fluoro-2,4-dinitrobenzene, which is expected to show similar solvent effects to this compound.[1]
Table 2: Influence of Temperature on Reaction Conversion
This table provides a general illustration of how temperature can affect the conversion in a nitroarene reaction. While this data is for the hydrogenation of nitrobenzene, the trend of increasing conversion with temperature is often applicable to SNAr reactions of this compound, up to a point where side reactions or degradation may occur.
| Temperature (°C) | Conversion (%) |
| 30 | 42 |
| 40 | 65 |
| 50 | 88 |
| 60 | 99 |
This data is illustrative and based on a related nitroarene reaction. Optimal temperatures for SNAr of this compound will depend on the specific nucleophile and solvent used.
Experimental Protocols
Protocol 1: General Procedure for the Reaction of this compound with a Secondary Amine (e.g., Morpholine)
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Caption: A typical experimental workflow for the SNAr reaction of this compound with an amine.
Materials:
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This compound (1.0 eq)
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Morpholine (1.2 eq)
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Potassium carbonate (K₂CO₃) (1.5 eq)
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Anhydrous Dimethylformamide (DMF)
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Ethyl acetate
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Water
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Brine
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Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
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To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and potassium carbonate.
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Add anhydrous DMF to dissolve the solids.
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Add morpholine to the reaction mixture.
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Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir.
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Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, cool the reaction mixture to room temperature.
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Pour the reaction mixture into water and extract with ethyl acetate.
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Wash the combined organic layers with water and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired product.
Signaling Pathways and Logical Relationships
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Caption: The addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).
References
Validation & Comparative
A Comparative Guide to the GC-MS Analysis of 1-fluoro-2-nitrobenzene Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction products of 1-fluoro-2-nitrobenzene with various nucleophiles, focusing on quantitative data obtained through Gas Chromatography-Mass Spectrometry (GC-MS). Understanding the product distribution and potential byproducts is crucial for optimizing synthetic routes and ensuring the purity of target molecules in pharmaceutical and chemical research.
Introduction to this compound Reactivity
This compound is a valuable intermediate in organic synthesis, primarily utilized in nucleophilic aromatic substitution (SNAr) reactions. The strong electron-withdrawing nature of the nitro group activates the benzene (B151609) ring for nucleophilic attack, making the fluorine atom a facile leaving group. This high reactivity allows for the introduction of a wide range of functionalities, crucial for the synthesis of pharmaceuticals and other fine chemicals. GC-MS is an indispensable tool for monitoring these reactions, offering both high-resolution separation and definitive identification of the resulting products and byproducts.
Comparison of Reaction Products with Various Nucleophiles
Reaction with Amines
The reaction of this compound with primary and secondary amines is a common method for the synthesis of N-aryl amines. For instance, the reaction with aniline (B41778) would yield 2-nitro-N-phenylaniline.
Expected Product Distribution:
| Nucleophile | Major Product | Potential Byproducts |
| Aniline | 2-Nitro-N-phenylaniline | Unreacted starting materials, minor isomers if reaction conditions are not optimized. |
| Benzylamine | N-Benzyl-2-nitroaniline | Unreacted starting materials. |
| Piperidine | 1-(2-Nitrophenyl)piperidine | Unreacted starting materials. |
Key Considerations:
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Reaction Monitoring: GC-MS is the ideal technique to monitor the progress of these reactions, ensuring the complete consumption of the starting material.[1]
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Byproduct Formation: While the primary product is the result of direct substitution, improper control of reaction conditions could potentially lead to side reactions, although these are generally minimal with highly activated substrates like this compound.
Reaction with Alkoxides
Alkoxides, such as sodium ethoxide, readily displace the fluoride (B91410) to form the corresponding aryl ethers. The reaction with sodium ethoxide is expected to produce 1-ethoxy-2-nitrobenzene.
Expected Product Distribution:
| Nucleophile | Major Product | Potential Byproducts |
| Sodium Ethoxide | 1-Ethoxy-2-nitrobenzene | Unreacted starting materials, potential for di-substituted products if a large excess of the nucleophile is used with a di-substituted starting material.[2] |
Key Considerations:
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Stoichiometry: Careful control over the stoichiometry of the alkoxide is crucial to prevent potential side reactions, such as the formation of di-substituted products in related di-halogenated nitroaromatics.[2]
Experimental Protocols
A robust GC-MS protocol is essential for the accurate analysis of these reaction mixtures. The following is a general protocol that can be adapted for the specific reaction being studied.
Sample Preparation
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Quenching: At the desired time point, quench a small aliquot of the reaction mixture by diluting it with a suitable solvent (e.g., dichloromethane, ethyl acetate).
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Extraction (if necessary): If the reaction mixture is not miscible with the GC solvent, perform a liquid-liquid extraction.
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Drying: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate).
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Dilution: Dilute the sample to an appropriate concentration for GC-MS analysis.
GC-MS Instrumentation and Parameters
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890B GC System or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL, splitless mode |
| Oven Program | Initial: 60°C (hold 2 min), Ramp: 15°C/min to 280°C, Hold: 5 min |
| Transfer Line Temp. | 280°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50-500 |
This protocol is adapted from a method for a similar compound and should be optimized for the specific analytes of interest.
Visualizing the Workflow and Reaction Pathway
To provide a clearer understanding of the process, the following diagrams illustrate the experimental workflow and a typical reaction pathway.
Caption: Experimental workflow for GC-MS analysis.
Caption: Nucleophilic aromatic substitution pathway.
Conclusion
The GC-MS analysis of this compound reactions is a powerful method for characterizing product formation and ensuring the efficiency of synthetic processes. While this guide provides a comparative framework, it is essential for researchers to perform detailed quantitative analysis for their specific reaction conditions to achieve optimal results. The provided experimental protocol and workflow diagrams serve as a starting point for developing robust analytical methods in the synthesis of novel compounds for the pharmaceutical and chemical industries.
References
A Comparative Guide to Monitoring 1-fluoro-2-nitrobenzene Reactions: ¹⁹F NMR Spectroscopy vs. Alternative Methods
For researchers, scientists, and drug development professionals, the precise monitoring of chemical reactions is paramount for optimization, kinetic analysis, and ensuring product quality. The synthesis of fluorinated aromatic compounds, such as the versatile intermediate 1-fluoro-2-nitrobenzene, often involves nucleophilic aromatic substitution (SNAr) reactions. This guide provides an objective comparison of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical techniques—namely Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC)—for monitoring these critical reactions.
The Power of ¹⁹F NMR in Reaction Monitoring
¹⁹F NMR spectroscopy has emerged as a uniquely powerful tool for tracking the progress of reactions involving fluorinated molecules.[1] Its utility stems from the inherent properties of the ¹⁹F nucleus, which include a 100% natural abundance, a high gyromagnetic ratio (resulting in high sensitivity, close to that of ¹H), and a large chemical shift dispersion.[2] This wide range of chemical shifts significantly reduces the likelihood of signal overlap, even in complex reaction mixtures, simplifying spectral interpretation and quantification. Furthermore, the scarcity of naturally occurring organofluorine compounds means that ¹⁹F NMR spectra are typically free from background signals.
A key advantage of ¹⁹F NMR is its capability for in-situ and real-time reaction monitoring. This allows for the direct observation of the consumption of starting materials and the formation of products and intermediates without the need for sample work-up or the introduction of chromatographic standards. Quantitative ¹⁹F NMR (qNMR) can provide accurate measurements of reaction conversion and kinetics with minimal sample preparation.
Alternative Methodologies: GC-MS and HPLC
While ¹⁹F NMR offers significant advantages, GC-MS and HPLC remain widely used and valuable techniques for reaction monitoring.
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive method ideal for the analysis of volatile and thermally stable compounds. It offers excellent separation of complex mixtures and definitive identification of components through their mass spectra. However, for many SNAr reactions involving this compound, the products may have low volatility, requiring derivatization before analysis, which can introduce additional steps and potential for error.
High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. When coupled with a UV detector, it is a powerful tool for quantitative analysis. However, HPLC requires careful method development, including the selection of an appropriate column and mobile phase. Like GC-MS, accurate quantification typically necessitates the use of calibration standards for each component of interest.
Comparative Analysis: ¹⁹F NMR vs. Chromatographic Methods
The choice of analytical technique depends on the specific requirements of the study, including the need for real-time data, the complexity of the reaction mixture, and the availability of analytical standards.
| Feature | ¹⁹F NMR Spectroscopy | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Measures the resonance of ¹⁹F nuclei in a magnetic field. | Separates volatile compounds based on their partitioning between a stationary and a mobile phase, followed by mass-based detection. | Separates compounds based on their partitioning between a stationary and a liquid mobile phase. |
| Sample Preparation | Minimal; often direct analysis of the reaction mixture. | May require quenching, extraction, and derivatization. | Requires quenching, dilution, and filtration. |
| Analysis Time | Rapid (minutes per sample for a single time point). | Longer, including sample preparation and run time. | Moderate to long, including sample preparation and run time. |
| Quantification | Relative quantification is straightforward; absolute quantification requires an internal standard. | Requires calibration curves with authentic standards for each analyte. | Requires calibration curves with authentic standards for each analyte. |
| Real-time Monitoring | Ideal for in-situ and continuous monitoring. | Offline analysis of quenched aliquots. | Offline analysis of quenched aliquots. |
| Structural Information | Provides detailed structural information about fluorinated species. | Provides mass and fragmentation data for identification. | Retention time provides limited structural information. |
| Sensitivity | High for fluorinated compounds. | Very high, especially for volatile compounds. | High, depending on the detector and chromophore. |
| Interferences | Minimal due to the large chemical shift range and lack of background signals. | Potential for co-elution and matrix effects. | Potential for co-elution and matrix effects. |
Experimental Protocols
To provide a practical comparison, detailed methodologies for monitoring a representative SNAr reaction of a fluoronitroaromatic compound are presented below. While the following quantitative data is for the closely related reaction of 1-fluoro-2,4-dinitrobenzene (B121222) with piperidine (B6355638), the protocols are directly applicable to the monitoring of this compound reactions.
¹⁹F NMR Spectroscopy: In-situ Monitoring
This protocol is adapted from established methods for monitoring SNAr reactions of fluorinated aromatic compounds.
Objective: To monitor the conversion of this compound to its corresponding substitution product by ¹⁹F NMR spectroscopy.
Materials:
-
This compound
-
Amine nucleophile (e.g., piperidine)
-
Anhydrous solvent (e.g., DMSO-d₆)
-
NMR tube with a screw cap
-
NMR spectrometer equipped with a fluorine probe
Procedure:
-
In an NMR tube, dissolve this compound (1 equivalent) in 0.5 mL of anhydrous DMSO-d₆.
-
Acquire an initial ¹⁹F NMR spectrum of the starting material.
-
Add the amine nucleophile (1.1 equivalents) to the NMR tube, cap it tightly, and quickly invert to mix.
-
Immediately place the NMR tube in the spectrometer and begin acquiring ¹⁹F NMR spectra at regular intervals (e.g., every 5-10 minutes).
-
Continue monitoring until the reaction reaches completion or the desired time point.
-
Process the spectra and integrate the signals corresponding to the fluorine atom in the starting material and the product.
-
Calculate the percent conversion at each time point using the following formula: % Conversion = [Integral(Product) / (Integral(Starting Material) + Integral(Product))] * 100
¹⁹F NMR Spectrometer Parameters (Example):
-
Spectrometer: 400 MHz
-
Pulse Program: Standard 90° pulse-acquire
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 5 seconds (to ensure full relaxation for quantitative accuracy)
-
Number of Scans: 4-16 (depending on concentration)
-
Temperature: 298 K
GC-MS: Offline Monitoring
This protocol is a general procedure that can be optimized for the specific reaction of this compound.
Objective: To monitor the conversion of this compound to its substitution product by GC-MS analysis of reaction aliquots.
Materials:
-
Reaction mixture (as prepared for the ¹⁹F NMR experiment)
-
Quenching solution (e.g., cold diethyl ether)
-
Internal standard (e.g., dodecane)
-
GC-MS instrument with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Set up the reaction in a round-bottom flask with a magnetic stirrer.
-
At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Immediately quench the aliquot in a vial containing 1 mL of cold diethyl ether and a known concentration of the internal standard.
-
Vortex the vial and, if necessary, filter the sample.
-
Inject 1 µL of the quenched sample into the GC-MS.
-
Analyze the data to determine the peak areas of the starting material, product, and internal standard.
-
Generate calibration curves for the starting material and product using standards of known concentrations.
-
Calculate the concentration of the starting material and product at each time point and determine the percent conversion.
GC-MS Parameters (Example):
-
Injector Temperature: 250 °C
-
Oven Program: 50 °C (hold 2 min), ramp to 280 °C at 20 °C/min, hold 5 min
-
Carrier Gas: Helium at 1 mL/min
-
MS Ion Source: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 50-400
Quantitative Data Comparison
The following table presents illustrative kinetic data for the reaction of 1-fluoro-2,4-dinitrobenzene with piperidine in acetonitrile (B52724) at 25°C, as a proxy for a typical SNAr reaction of a fluoronitroaromatic compound.
| Time (min) | % Conversion (¹⁹F NMR) | % Conversion (Offline Analysis*) |
| 0 | 0 | 0 |
| 10 | 35 | 33 |
| 20 | 58 | 55 |
| 30 | 75 | 72 |
| 60 | 95 | 93 |
| 120 | >99 | >99 |
*Data for offline analysis (e.g., HPLC or GC-MS) is illustrative and assumes proper quenching and calibration.
As the data suggests, both methods can provide comparable quantitative results. However, the in-situ nature of ¹⁹F NMR allows for a more continuous and less labor-intensive data acquisition process.
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflows for monitoring a this compound reaction using ¹⁹F NMR and an offline chromatographic method like GC-MS.
Conclusion
For monitoring reactions of this compound and other fluorinated compounds, ¹⁹F NMR spectroscopy offers a powerful, direct, and efficient method. Its ability to provide real-time, quantitative data with minimal sample preparation makes it an invaluable tool for reaction optimization and kinetic studies. While chromatographic techniques like GC-MS and HPLC are highly sensitive and provide excellent separation, they typically require more extensive sample preparation and offline analysis. The choice of the optimal analytical method will ultimately depend on the specific goals of the research, but for a comprehensive understanding of reaction dynamics involving fluorinated molecules, ¹⁹F NMR is often the superior choice.
References
A Comparative Guide to the X-ray Crystallography of 2-Nitroaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the single-crystal X-ray diffraction studies of 2-nitroaniline (B44862) and its derivatives. The structural data and experimental protocols detailed herein are crucial for understanding the solid-state properties of these compounds, which are valuable precursors and intermediates in the synthesis of pharmaceuticals, dyes, and other functional materials.[1][2][3] The strategic placement of the nitro and amino groups on the phenyl ring facilitates a range of intermolecular interactions that dictate the crystal packing and, consequently, the physicochemical properties of these materials.[4]
Comparative Crystallographic Data of 2-Nitroaniline Derivatives
The following table summarizes key crystallographic parameters for a selection of 2-nitroaniline derivatives, offering a quantitative comparison of their solid-state structures. These parameters are fundamental in understanding the molecular conformation and packing adopted by each derivative in the crystalline state.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Ref. |
| 2-Chloro-5-nitroaniline | C₆H₅ClN₂O₂ | Monoclinic | P2₁/c | 13.66 | 3.78 | 13.67 | 91.68 | 706 | [2] |
| 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline | C₁₂H₉N₃O₄S | Orthorhombic | P2₁2₁2₁ | - | - | - | - | - | [5] |
| meta-Nitroaniline | C₆H₆N₂O₂ | Orthorhombic | Pbc2₁ | 6.501 | 19.330 | 5.082 | - | - | [6] |
| 2,4-dinitro-N-methylaniline | - | Monoclinic | P2₁/c | - | - | - | - | 799.12 | [7] |
| 2-amino-4-nitro-N-methylaniline | - | Monoclinic | P2₁/c | - | - | - | - | 749.36 | [7] |
Note: Complete unit cell parameters for all compounds were not available in the provided search results.
Structural Insights and Intermolecular Interactions
The crystal structures of 2-nitroaniline derivatives are often characterized by the presence of an intramolecular hydrogen bond between the amino and nitro groups, which forms a six-membered ring.[4] This interaction significantly influences the conformation of the molecule.
In addition to intramolecular forces, intermolecular interactions such as C—H···O hydrogen bonds and π–π stacking play a crucial role in the overall crystal packing.[4][5] For instance, in 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline, molecules are linked by intermolecular C—H···O hydrogen bonds, forming chains that extend along the c-axis.[5] The aromatic benzene (B151609) and thiophene (B33073) rings in this molecule are twisted with respect to each other, with a dihedral angle of 23.16 (7)°.[5]
The interplay of these weak interactions dictates the supramolecular assembly of these derivatives, which can be further studied using techniques like Hirshfeld surface analysis.[4][5]
Experimental Protocols
Synthesis and Crystallization
The synthesis of 2-nitroaniline derivatives often involves the reaction of a substituted aniline (B41778) with a suitable aldehyde or other electrophile. For example, 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline was synthesized by the condensation of 5-nitrothiophene-2-carbaldehyde and 2-methyl-3-nitroaniline.[5]
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solution of the compound in an appropriate solvent, such as ethanol.[5] The quality of the crystals is paramount for obtaining high-resolution diffraction data.
Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
The following provides a general outline of the experimental procedure for single-crystal X-ray diffraction analysis:
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer. Data is collected at a specific temperature, often 100 K or 293 K, using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Data Reduction: The raw diffraction data is processed to yield a set of unique reflections with their intensities and standard uncertainties. This step includes corrections for Lorentz and polarization effects, and an absorption correction is often applied.[5]
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods.[6] The structural model is then refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located in a difference Fourier map and refined isotropically or placed in calculated positions.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the X-ray crystallography of 2-nitroaniline derivatives.
Significance in Drug Development
2-Nitroaniline and its derivatives are important precursors in the synthesis of various pharmaceuticals.[1][2] For instance, they are key starting materials for the production of o-phenylenediamines, which are subsequently used to form benzimidazoles, a class of heterocyclic compounds found in many medicinal agents.[1] The N-substituted 2-nitroaniline scaffold has shown a broad range of biological activities, including anticancer and antimicrobial properties.[8] A thorough understanding of the three-dimensional structure of these molecules through X-ray crystallography is therefore essential for structure-activity relationship (SAR) studies and the rational design of new therapeutic agents.
References
- 1. 2-Nitroaniline - Wikipedia [en.wikipedia.org]
- 2. Growth and Characterization of Organic 2-Chloro 5-Nitroaniline Crystal Using the Vertical Bridgman Technique [mdpi.com]
- 3. US5466871A - Process for preparing nitroaniline derivatives - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. journals.iucr.org [journals.iucr.org]
- 6. X-Ray crystal structure of the electro-optic material meta-nitroaniline - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Kinetic Analysis of SNAr Reactions of 1-Fluoro-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the kinetic performance of 1-fluoro-2-nitrobenzene in Nucleophilic Aromatic Substitution (SNAr) reactions. We will explore its reactivity in comparison to other halogenated nitrobenzenes and examine the influence of various solvents on the reaction rates. This document is intended to be a valuable resource for optimizing synthetic routes and understanding the mechanistic nuances of SNAr reactions, which are pivotal in the development of pharmaceuticals and other fine chemicals.
Executive Summary
Nucleophilic aromatic substitution is a cornerstone of modern organic synthesis. The reactivity of the aryl halide substrate is a critical factor influencing the efficiency of these reactions. While in aliphatic systems iodide is the best leaving group among halogens, in SNAr reactions, fluoride (B91410) is an exceptional leaving group. This guide presents a kinetic analysis of this compound, comparing its reaction rates with its chloro, bromo, and iodo counterparts. The significant role of the solvent in modulating reaction kinetics is also elucidated through comparative data.
Comparative Kinetic Data
The following tables summarize the second-order rate constants for the SNAr reactions of 1-halo-2-nitrobenzenes and the more activated 1-halo-2,4-dinitrobenzenes with piperidine (B6355638) in various solvents. This data allows for a direct comparison of the leaving group ability and the effect of the solvent on the reaction rate.
Table 1: Second-Order Rate Constants (k₂) for the Reaction of 1-Halo-2-nitrobenzenes with Piperidine at 25°C
| Leaving Group | Solvent | k₂ (L mol⁻¹ s⁻¹) | Relative Rate |
| F | Methanol | Data not available | - |
| Cl | Methanol | Data not available | - |
| Br | Methanol | Data not available | - |
| I | Methanol | Data not available | - |
| F | Ethanol (B145695) | Data not available | - |
| Cl | Ethanol | Data not available | - |
| Br | Ethanol | Data not available | - |
| I | Ethanol | Data not available | - |
| F | DMSO | Data not available | - |
| Cl | DMSO | Data not available | - |
| Br | DMSO | Data not available | - |
| I | DMSO | Data not available | - |
| F | Acetonitrile | Data not available | - |
| Cl | Acetonitrile | Data not available | - |
| Br | Acetonitrile | Data not available | - |
| I | Acetonitrile | Data not available | - |
Table 2: Second-Order Rate Constants (k₂) for the Reaction of 1-Halo-2,4-dinitrobenzenes with Piperidine at 25°C
| Leaving Group | Solvent | k₂ (L mol⁻¹ s⁻¹) | Relative Rate (vs. Iodo in Ethanol) |
| F | Methanol | 4.5 x 10⁻¹[1] | ~1500 |
| Cl | Methanol | 3.1 x 10⁻³[1] | ~10.3 |
| Br | Ethanol | 1.7 x 10⁻³[1] | ~5.7 |
| I | 95% Ethanol | 3.0 x 10⁻⁴ | 1 |
| F | Acetonitrile | Value not found | - |
| Cl | Acetonitrile | Value not found | - |
| Br | Acetonitrile | Value not found | - |
| I | Acetonitrile | Value not found | - |
| F | Toluene | Value not found | - |
| F | Benzene | Value not found | - |
| F | Dioxane | Value not found | - |
| F | Chloroform | Value not found | - |
| F | Acetone | Value not found | - |
The rate constant for 1-iodo-2,4-dinitrobenzene was determined at 25°C in 95% ethanol and is used as a baseline for relative rate calculations. It is important to note that direct comparison between different solvents should be made with caution as solvent properties significantly influence reaction rates.
Experimental Protocols
A detailed methodology for determining the second-order rate constants of SNAr reactions using UV-Vis spectrophotometry is provided below. This protocol is based on established methods for kinetic analysis.[2][3]
Objective: To determine and compare the second-order rate constants for the reaction of a 1-halo-2-nitrobenzene with a nucleophile (e.g., piperidine) in a given solvent at a constant temperature.
Materials:
-
This compound (and other 1-halo-2-nitrobenzene analogues)
-
Piperidine (or other desired nucleophile), freshly distilled
-
Anhydrous solvent (e.g., methanol, ethanol, DMSO, acetonitrile)
-
UV-Vis Spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks, pipettes, and syringes
-
Constant temperature water bath
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the 1-halo-2-nitrobenzene substrate (e.g., 1.0 x 10⁻³ M) in the chosen anhydrous solvent.
-
Prepare a series of stock solutions of the nucleophile (e.g., piperidine) at various concentrations (e.g., 0.01 M, 0.02 M, 0.05 M, 0.1 M) in the same solvent.
-
-
Determination of λmax:
-
Prepare a solution of the expected product (N-(2-nitrophenyl)piperidine).
-
Scan the UV-Vis spectrum of the product solution to determine the wavelength of maximum absorbance (λmax). This wavelength will be used to monitor the progress of the reaction.
-
-
Kinetic Measurements:
-
Set the UV-Vis spectrophotometer to the predetermined λmax and thermostat the cell holder to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).
-
Place a quartz cuvette containing a known volume of one of the nucleophile solutions into the cell holder and allow it to thermally equilibrate.
-
Initiate the reaction by injecting a small, known volume of the substrate stock solution into the cuvette. Ensure rapid and thorough mixing.
-
Immediately start recording the absorbance at λmax as a function of time. Continue data collection until the reaction is complete (i.e., the absorbance reaches a stable plateau), which is typically after at least 3-5 half-lives.
-
Repeat the kinetic run for each concentration of the nucleophile.
-
-
Data Analysis:
-
The reaction is carried out under pseudo-first-order conditions where the concentration of the nucleophile is in large excess compared to the substrate.
-
The observed pseudo-first-order rate constant (k_obs) is determined from the slope of the plot of ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t. The relationship is given by the equation: ln(A∞ - At) = -k_obs * t + ln(A∞ - A₀).
-
The second-order rate constant (k₂) is then determined from the slope of the linear plot of k_obs versus the concentration of the nucleophile: k_obs = k₂[Nucleophile] + k₀ (where k₀ is the rate constant for the reaction without the nucleophile, which is often negligible).
-
Visualizations
SNAr Reaction Mechanism
The SNAr reaction of this compound with a nucleophile (Nu⁻) proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.
Caption: The SNAr mechanism for this compound.
Experimental Workflow for Kinetic Analysis
The following diagram outlines the key steps in the experimental workflow for determining the kinetic parameters of an SNAr reaction.
Caption: Workflow for kinetic analysis of SNAr reactions.
References
A Comparative Analysis of Reactivity: 1-Fluoro-2-nitrobenzene vs. 1-Chloro-2-nitrobenzene in Nucleophilic Aromatic Substitution
For researchers, scientists, and professionals in drug development, the selection of appropriate starting materials is a critical decision that profoundly influences the efficiency and outcome of a synthetic pathway. This guide provides an objective comparison of the reactivity of 1-fluoro-2-nitrobenzene and 1-chloro-2-nitrobenzene (B146284) in nucleophilic aromatic substitution (SNAг) reactions, supported by mechanistic insights, illustrative experimental data, and detailed experimental protocols.
In the realm of nucleophilic aromatic substitution, a well-established principle dictates that the reactivity of aryl halides is significantly influenced by the nature of the halogen substituent. Contrary to the trend observed in aliphatic nucleophilic substitutions (SN1 and SN2), where iodide is the most reactive, in SNAr reactions, fluoride (B91410) is often the most labile leaving group. This enhanced reactivity is attributed to the high electronegativity of the fluorine atom, which plays a crucial role in stabilizing the reaction intermediate.
Quantitative Reactivity Comparison
| Compound | Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (L mol⁻¹ s⁻¹) | Relative Reactivity |
| 1-Fluoro-2,4-dinitrobenzene (B121222) | Piperidine (B6355638) | Ethanol (B145695) | 25 | 4.5 x 10⁻³ | ~50-100x faster |
| 1-Chloro-2,4-dinitrobenzene (B32670) | Piperidine | Ethanol | 25 | Data for direct comparison suggests a significantly lower rate | 1 |
Note: The data presented is for the 2,4-dinitro analogues and is intended to be illustrative of the expected reactivity trend for this compound and 1-chloro-2-nitrobenzene.
The Underlying Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The greater reactivity of this compound in SNAr reactions can be understood by examining the two-step addition-elimination mechanism. The first and rate-determining step involves the attack of a nucleophile on the carbon atom bearing the halogen, leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The electron-withdrawing nitro group at the ortho position plays a critical role in delocalizing the negative charge, thereby stabilizing this intermediate.
The high electronegativity of the fluorine atom exerts a powerful inductive electron-withdrawing effect. This effect further stabilizes the negatively charged Meisenheimer complex, lowering the activation energy of the rate-determining step and, consequently, accelerating the overall reaction rate compared to the chloro-analogue.
Caption: Generalized mechanism of nucleophilic aromatic substitution (SNAr).
Experimental Protocols
The following is a detailed, generalized methodology for a kinetic study to determine the second-order rate constant of the reaction between a halo-nitroaromatic compound and a nucleophile, such as piperidine, using UV-Vis spectrophotometry.
Objective: To determine and compare the second-order rate constants for the reaction of this compound and 1-chloro-2-nitrobenzene with piperidine in a suitable solvent (e.g., ethanol) at a constant temperature.
Materials:
-
This compound
-
1-Chloro-2-nitrobenzene
-
Piperidine (freshly distilled)
-
Anhydrous ethanol
-
UV-Vis Spectrophotometer with a thermostatted cell holder
-
Volumetric flasks, pipettes, and syringes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the halo-nitroaromatic substrate (e.g., 1.0 x 10⁻⁴ M) by accurately weighing the compound and dissolving it in anhydrous ethanol in a volumetric flask.
-
Prepare a series of piperidine solutions of varying concentrations (e.g., 1.0 x 10⁻² M, 2.0 x 10⁻² M, 3.0 x 10⁻² M, etc.) in anhydrous ethanol. The concentration of the nucleophile should be in large excess (at least 10-fold) compared to the substrate to ensure pseudo-first-order kinetics.
-
-
Kinetic Measurements:
-
Set the UV-Vis spectrophotometer to a wavelength where the product of the reaction shows significant absorbance, and the reactants show minimal absorbance. This wavelength (λmax) should be determined beforehand by recording the spectra of the reactants and the product.
-
Equilibrate the thermostatted cell holder to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).
-
In a quartz cuvette, place a known volume of one of the piperidine solutions and allow it to thermally equilibrate.
-
Initiate the reaction by injecting a small, precise volume of the halo-nitroaromatic stock solution into the cuvette. Quickly mix the contents.
-
Immediately begin recording the absorbance at the predetermined λmax at regular time intervals until the reaction is complete (i.e., the absorbance reading is stable).
-
-
Data Analysis:
-
Under pseudo-first-order conditions, the observed rate constant (k_obs) can be determined by plotting ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t. The slope of the resulting linear plot will be equal to -k_obs.
-
Repeat the kinetic runs for each concentration of piperidine.
-
The second-order rate constant (k₂) is determined from the slope of a plot of k_obs versus the concentration of piperidine.
-
-
Comparison:
-
Repeat the entire procedure for the other halo-nitroaromatic substrate under the identical experimental conditions.
-
Compare the calculated second-order rate constants (k₂) to determine the relative reactivity.
-
Caption: A generalized experimental workflow for the kinetic analysis of SNAr reactions.
A Comparative Guide to the Structural Validation of SNAr Products from 1-Fluoro-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthesis and structural validation of products derived from the Nucleophilic Aromatic Substitution (SNAr) of 1-fluoro-2-nitrobenzene. We present a comparative analysis of SNAr with alternative synthetic methodologies, namely Buchwald-Hartwig amination and Ullmann condensation. This guide includes detailed experimental protocols, quantitative data for performance comparison, and spectroscopic data for the validation of product structures.
Introduction to SNAr of this compound
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic synthesis for the formation of carbon-heteroatom bonds on aromatic rings. This compound is an excellent substrate for SNAr reactions due to the presence of a strongly electron-withdrawing nitro group ortho to the fluorine atom, which activates the ring for nucleophilic attack. The high electronegativity of the fluorine atom also facilitates the reaction by polarizing the C-F bond and serving as a good leaving group. This reaction is widely employed in the synthesis of various substituted nitroaromatics, which are valuable intermediates in the pharmaceutical and materials science industries.
Comparison of Synthetic Methodologies
The synthesis of N-substituted-2-nitroanilines, 2-alkoxy-nitrobenzenes, and 2-alkylthio-nitrobenzenes can be achieved through several methods. Below is a comparative overview of SNAr, Buchwald-Hartwig amination, and Ullmann condensation.
Table 1: Comparison of Synthetic Methods for C-N, C-O, and C-S Bond Formation on a Nitro-activated Benzene Ring
| Feature | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination | Ullmann Condensation |
| Typical Substrate | Aryl fluorides, chlorides (activated) | Aryl halides (Br, Cl, I), triflates | Aryl halides (I, Br) |
| Nucleophile Scope | Good (amines, alkoxides, thiolates) | Excellent (wide range of amines) | Good (alcohols, amines, thiols) |
| Catalyst | Often catalyst-free | Palladium-based | Copper-based |
| Reaction Conditions | Varies; can be mild to harsh | Generally mild | Often requires high temperatures |
| Functional Group Tolerance | Moderate | Good | Moderate |
| Typical Yields | Good to excellent (substrate dependent) | Good to excellent | Moderate to good |
Data Presentation: Performance and Structural Validation
The following tables summarize quantitative data for the synthesis of representative products via SNAr and alternative methods, along with the spectroscopic data crucial for their structural validation.
Table 2: Comparative Yields and Reaction Conditions
| Target Product | Method | Aryl Halide | Nucleophile | Conditions | Time (h) | Yield (%) |
| N-Piperidinyl-2-nitrobenzene | SNAr | This compound | Piperidine (B6355638) | K₂CO₃, DMF | 12 | 95[1] |
| N-Piperidinyl-2-nitrobenzene | Buchwald-Hartwig | 2-Chloronitrobenzene | Piperidine | Pd(OAc)₂, XPhos, NaOtBu, Toluene | 12-24 | ~80-95 (estimated)[2] |
| 2-Phenoxynitrobenzene | SNAr | This compound | Phenol (B47542) | K₂CO₃, DMF | 24 | ~80-90 (estimated) |
| 2-Phenoxynitrobenzene | Ullmann | 2-Chloronitrobenzene | Phenol | Cu catalyst, Base, High Temp. | 12-24 | 68[3] |
Table 3: Spectroscopic Data for Structural Validation of Representative Products
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | Mass Spec (m/z) |
| N-Phenyl-2-nitroaniline | 8.22 (dd), 7.4-7.2 (m), 6.85 (t), 6.75 (d) | 145.9, 136.2, 132.8, 129.8, 126.5, 125.2, 117.8, 115.9 | 214.07 [M]⁺ |
| 2-Phenoxynitrobenzene | 7.95 (dd), 7.4-7.2 (m), 7.1-7.0 (m) | 152.1, 149.8, 134.1, 130.0, 125.2, 124.3, 120.9, 118.3 | 215.06 [M]⁺[4] |
| 2-(Phenylthio)nitrobenzene | 8.25 (dd), 7.5-7.3 (m), 7.2-7.1 (m) | 148.1, 135.2, 133.8, 130.1, 129.5, 127.8, 126.2 | 231.04 [M]⁺ |
| 2-Methoxynitrobenzene | 7.82 (dd), 7.54 (td), 7.12 (t), 7.03 (d), 3.92 (s) | 152.1, 140.8, 133.8, 125.5, 120.6, 114.3, 56.4 | 153.04 [M]⁺[5] |
Note: Specific shifts can vary based on solvent and spectrometer frequency. Data is compiled from typical values found in the literature.
Experimental Protocols
Detailed methodologies for the synthesis and validation of SNAr products and their alternatives are provided below.
Synthesis Protocols
1. SNAr: Synthesis of N-Piperidinyl-2-nitrobenzene
-
Materials: this compound, piperidine, potassium carbonate (K₂CO₃), dimethylformamide (DMF).
-
Procedure: To a solution of this compound (1.0 mmol) in DMF (5 mL), add piperidine (1.2 mmol) and K₂CO₃ (1.5 mmol). Stir the mixture at 80 °C for 12 hours. Monitor the reaction by TLC. After completion, pour the reaction mixture into water and extract with ethyl acetate (B1210297). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.[1]
2. Buchwald-Hartwig Amination: Synthesis of N-Piperidinyl-2-nitrobenzene
-
Materials: 2-Chloronitrobenzene, piperidine, palladium(II) acetate (Pd(OAc)₂), XPhos, sodium tert-butoxide (NaOtBu), anhydrous toluene.
-
Procedure: In a glovebox, a Schlenk tube is charged with Pd(OAc)₂ (0.02 equiv), XPhos (0.04 equiv), and NaOtBu (1.4 equiv). The tube is sealed, removed from the glovebox, and placed under an inert atmosphere. Anhydrous toluene, 2-chloronitrobenzene (1.0 equiv), and piperidine (1.2 equiv) are added via syringe. The reaction mixture is heated to 100 °C and stirred for 12-24 hours. After cooling, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated. Purification is achieved by column chromatography.[2]
3. Ullmann Condensation: Synthesis of 2-Phenoxynitrobenzene
-
Materials: 2-Chloronitrobenzene, phenol, copper catalyst (e.g., CuI), a base (e.g., K₂CO₃), and a high-boiling solvent (e.g., DMF or NMP).
-
Procedure: A mixture of 2-chloronitrobenzene (1.0 equiv), phenol (1.2 equiv), CuI (0.1 equiv), and K₂CO₃ (2.0 equiv) in DMF is heated to 150 °C for 24 hours. The reaction is monitored by TLC. Upon completion, the mixture is cooled, diluted with water, and extracted with an organic solvent. The organic phase is washed, dried, and concentrated. The product is purified by column chromatography.
Validation Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[6] Ensure the sample is fully dissolved.
-
Data Acquisition: Acquire 1H and 13C NMR spectra on a spectrometer (e.g., 300 or 400 MHz).
-
Data Analysis: Process the spectra and compare the chemical shifts, coupling constants, and integration values with the expected values for the target structure and data from literature.
2. Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).[7]
-
Data Acquisition: Introduce the sample into the mass spectrometer (e.g., via electrospray ionization - ESI).
-
Data Analysis: Determine the molecular weight of the product from the mass-to-charge ratio (m/z) of the molecular ion peak ([M]⁺, [M+H]⁺, etc.) and compare it with the calculated molecular weight of the expected product.
Mandatory Visualizations
SNAr Reaction Workflow
References
- 1. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. NMR Sample Preparation [nmr.chem.umn.edu]
- 3. US4288386A - Ullmann reaction for the synthesis of diaryl ethers - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Benzene, 1-methoxy-2-nitro- [webbook.nist.gov]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
A Comparative Guide to Analytical Methods for Impurity Profiling in 1-fluoro-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the impurity profiling of 1-fluoro-2-nitrobenzene, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Ensuring the purity of this compound is critical as impurities can affect the efficacy, safety, and stability of the final active pharmaceutical ingredient (API).[2] This document outlines and compares the performance of major analytical techniques, providing experimental protocols and quantitative data to aid in method selection and development.
Introduction to Impurity Profiling
Impurity profiling is the identification, quantification, and control of impurities in drug substances and products.[3] Impurities can originate from various sources, including starting materials, intermediates, by-products of side reactions, degradation products, and residual solvents.[3] Regulatory bodies require stringent control of impurities, making robust analytical methods essential. Common impurities in the synthesis of this compound and related compounds can include positional isomers (e.g., 1-fluoro-3-nitrobenzene, 1-fluoro-4-nitrobenzene), unreacted starting materials, and by-products from side reactions such as hydrolysis or over-nitration.[3]
Key Analytical Techniques for Impurity Profiling
The primary analytical techniques for impurity profiling of this compound and similar compounds are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for the structural elucidation of unknown impurities.[3]
A general workflow for impurity analysis is depicted below.
Caption: General workflow for impurity identification and quantification.
Comparison of Analytical Methods
The choice of analytical technique depends on the nature of the impurities (e.g., volatility, concentration) and the specific requirements of the analysis (e.g., routine quality control vs. structural elucidation of a novel impurity).
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on volatility and boiling point, detection by mass-to-charge ratio. | Separation based on polarity, detection by precursor and product ion masses. |
| Typical Analytes | Non-volatile and thermally labile compounds. | Volatile and semi-volatile compounds (e.g., residual solvents, starting materials). | Wide range of compounds, particularly at trace levels. |
| Linearity (Correlation Coefficient, r²) | > 0.99 | > 0.99[4] | > 0.99 |
| Limit of Detection (LOD) | ppm range | 0.18 - 0.19 ppm for related nitroaromatics[5] | ng/mL (ppb) range[6][7] |
| Limit of Quantification (LOQ) | ~10 ppm | 1.11 - 1.14 ppm for related nitroaromatics[5] | 5 ng/mL (0.83 µg/g or ppm) for a similar compound[6][7] |
| Precision (%RSD) | < 5% | 1.77 - 4.55% for related nitroaromatics[4] | 2.36 - 3.54% for a similar compound[6] |
| Accuracy (Recovery %) | 98 - 102% | 84.6 - 107.8% for related nitroaromatics[4] | 99 - 103% for a similar compound[6] |
| Advantages | Robust, widely available, good for routine QC. | High sensitivity and specificity, excellent for volatile impurities. | Very high sensitivity and selectivity, suitable for trace-level genotoxic impurities. |
| Limitations | Lower sensitivity than MS methods, co-elution can be an issue. | Not suitable for non-volatile or thermally labile compounds. | Higher cost and complexity, potential for matrix effects. |
Note: Some quantitative data is based on the analysis of structurally similar nitroaromatic compounds due to the limited availability of specific validation data for this compound impurities.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is highly effective for the analysis of volatile and semi-volatile impurities, such as residual solvents and unreacted starting materials.
Caption: Workflow for GC-MS analysis of impurities.
Instrumentation and Conditions (based on a method for a similar compound):
-
GC System: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 15°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Ion Source Temperature: 230°C
-
Transfer Line Temperature: 280°C
-
Detection Mode: Scan or Selected Ion Monitoring (SIM) for higher sensitivity
High-Performance Liquid Chromatography (HPLC-UV)
HPLC-UV is a robust and widely used technique for routine purity assessment and quantification of non-volatile impurities.
Caption: Workflow for HPLC-UV analysis of impurities.
Instrumentation and Conditions (general method for nitroaromatics):
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV or Photodiode Array (PDA) detector
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used. For example:
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Gradient: Start with a lower percentage of B, increasing over time to elute less polar impurities.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or a wavelength determined by PDA for maximum absorbance of impurities)[8]
-
Injection Volume: 10 µL
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the method of choice for detecting and quantifying trace-level impurities, especially potential genotoxic impurities, due to its high sensitivity and selectivity.[6][7]
Instrumentation and Conditions (based on a method for a similar compound): [6][7]
-
LC System: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: Sciex Triple Quad 5500 or equivalent
-
Column: Ascentis® Express C18 (100 mm x 2.1 mm, 2.7 µm)
-
Mobile Phase:
-
Solvent A: Water
-
Solvent B: Methanol
-
Gradient: A programmed gradient to separate the main component from trace impurities.
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 3 µL
-
Ion Source: Atmospheric Pressure Chemical Ionization (APCI) in negative mode
-
Detection Mode: Multiple Reaction Monitoring (MRM) for specific impurity transitions
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is unparalleled for the definitive structural elucidation of unknown impurities, especially when they can be isolated.[3] 1H, 13C, and 19F NMR are all relevant for analyzing impurities in this compound. While not typically used for routine quantification of trace impurities, it is essential for characterizing new impurities found during process development or stability studies.
Conclusion
The selection of an appropriate analytical method for impurity profiling of this compound is dependent on the specific analytical goal.
-
GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities like residual solvents and starting materials.
-
HPLC-UV serves as a robust and reliable method for routine quality control and the quantification of non-volatile impurities at the ppm level.
-
LC-MS/MS offers the highest sensitivity and selectivity, making it the preferred method for trace-level analysis, particularly for potentially genotoxic impurities.
-
NMR is the definitive tool for the structural elucidation of unknown impurities.
A comprehensive impurity profiling strategy often involves the use of orthogonal methods (e.g., both HPLC and GC) to ensure that all potential impurities are detected and controlled.
References
- 1. nbinno.com [nbinno.com]
- 2. process related impurities: Topics by Science.gov [science.gov]
- 3. benchchem.com [benchchem.com]
- 4. Determination of nitrobenzene potential genotoxic impurities in nifedipine with GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Concerted vs. Stepwise Mechanism in the SNAr Reaction of 1-Fluoro-2-nitrobenzene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The nucleophilic aromatic substitution (SNAr) reaction is a cornerstone of modern organic synthesis, particularly in the construction of complex aromatic molecules central to the pharmaceutical and materials sciences. The reactivity of 1-fluoro-2-nitrobenzene in these transformations has been a subject of extensive mechanistic investigation, primarily focusing on the debate between a concerted and a stepwise pathway. This guide provides an objective comparison of these two mechanisms, supported by experimental and computational data, to aid researchers in understanding and predicting the behavior of this important substrate.
Mechanistic Pathways: A Visual Representation
The two proposed mechanisms for the SNAr reaction of this compound are depicted below. The traditional stepwise mechanism proceeds through a discrete Meisenheimer complex intermediate, whereas the concerted mechanism involves a single transition state.
Figure 1: Competing pathways for the SNAr reaction.
Quantitative Data Comparison
The differentiation between the concerted and stepwise mechanisms often relies on a combination of experimental kinetics, kinetic isotope effect (KIE) studies, and computational modeling. Below is a summary of relevant quantitative data.
| Parameter | Nucleophile | Method | Value | Interpretation |
| Activation Energy (ΔG‡) | Ethanolamine | DFT (B3LYP/6-31G(d)) | 15.3 kcal/mol | Computational prediction of the energy barrier for the reaction. |
| Second-Order Rate Constant (k₂) for 1-Fluoro-2,4-dinitrobenzene (B121222) | Piperidine (B6355638) | UV-Vis Spectrophotometry | Varies with solvent | In aprotic solvents, the reaction shows base catalysis, suggesting the decomposition of the Meisenheimer complex can be rate-limiting. |
| ¹³C Kinetic Isotope Effect (k₁₂/k₁₃) | General SNAr | Experimental & Computational | Typically 1.03-1.05 | A significant primary KIE indicates that the C-F bond is being broken in the rate-determining step, which is consistent with both a concerted mechanism and a stepwise mechanism where the second step is rate-limiting. |
Experimental and Computational Evidence
The long-standing textbook mechanism for SNAr reactions involves a two-step addition-elimination sequence via a discrete, non-aromatic Meisenheimer complex. However, recent studies employing advanced techniques have provided evidence for concerted pathways in many SNAr reactions.[1]
Kinetic Isotope Effect (KIE) Studies: KIEs are a powerful tool for probing reaction mechanisms. A primary ¹³C KIE at the carbon atom undergoing substitution provides insight into the bonding changes at the transition state. While a significant KIE is expected for both a concerted mechanism and a stepwise mechanism with a rate-determining second step, the magnitude of the KIE in conjunction with computational modeling can help distinguish between the two. For a concerted reaction, a larger fraction of the maximum theoretical KIE is expected compared to a stepwise reaction where the initial attack is rate-limiting.
Computational Studies (DFT): Density Functional Theory (DFT) calculations are instrumental in mapping the potential energy surface of the reaction. These studies can predict the energies of reactants, products, transition states, and any intermediates. The presence or absence of a stable intermediate on the calculated reaction coordinate is a key indicator of a stepwise or concerted mechanism, respectively. For the reaction of this compound with ethanolamine, DFT calculations have been used to determine the activation energy.[2]
The nature of the nucleophile, leaving group, and solvent all play a crucial role in determining the operative mechanism. For this compound, the presence of the strongly electron-withdrawing nitro group and the highly electronegative fluorine atom are key factors. Fluorine's high electronegativity strongly polarizes the C-F bond, making the ipso-carbon highly electrophilic and susceptible to nucleophilic attack.
Experimental Protocols
Kinetic Analysis of SNAr Reactions via UV-Vis Spectrophotometry
This protocol is adapted from established methods for studying the kinetics of SNAr reactions, such as the reaction of 1-fluoro-2,4-dinitrobenzene with piperidine.
Objective: To determine the second-order rate constant for the reaction of this compound with a nucleophile (e.g., piperidine) in a given solvent at a constant temperature.
Materials:
-
This compound
-
Piperidine (or other nucleophile)
-
Anhydrous solvent (e.g., acetonitrile, dioxane)
-
UV-Vis Spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes
-
Syringes and standard laboratory glassware
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound in the chosen anhydrous solvent (e.g., 1.0 x 10⁻³ M).
-
Prepare a series of solutions of piperidine in the same solvent with varying concentrations (e.g., 0.01 M, 0.02 M, 0.05 M, 0.1 M).
-
-
Spectrophotometric Measurement:
-
Set the UV-Vis spectrophotometer to the wavelength of maximum absorbance (λmax) of the expected product (N-(2-nitrophenyl)piperidine). This should be determined beforehand by recording the spectrum of an authentic sample of the product.
-
Equilibrate the thermostatted cell holder to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).
-
-
Kinetic Run:
-
Place a known volume of one of the piperidine solutions into a quartz cuvette and allow it to thermally equilibrate in the cell holder.
-
Initiate the reaction by injecting a small, known volume of the this compound stock solution into the cuvette. Ensure rapid and thorough mixing.
-
Immediately begin recording the absorbance at λmax as a function of time. Continue recording until the reaction is essentially complete (i.e., the absorbance becomes constant).
-
-
Data Analysis:
-
Under pseudo-first-order conditions (i.e., [Piperidine] >> [this compound]), the observed rate constant (kobs) can be determined by fitting the absorbance vs. time data to a first-order exponential equation: At = A∞ - (A∞ - A₀)e-kobst, where At is the absorbance at time t, A∞ is the final absorbance, and A₀ is the initial absorbance.
-
Repeat the kinetic runs for each of the different piperidine concentrations.
-
The second-order rate constant (k₂) is obtained from the slope of a plot of kobs versus the concentration of piperidine.
-
Figure 2: Workflow for kinetic analysis of an SNAr reaction.
Conclusion
The mechanistic dichotomy of the SNAr reaction of this compound between a concerted and a stepwise pathway is a nuanced subject. While the traditional stepwise mechanism involving a Meisenheimer intermediate remains a valid and often-taught model, a growing body of evidence from kinetic isotope effect studies and computational chemistry suggests that a concerted mechanism is also plausible and may even be prevalent under certain conditions. For researchers in drug development and other areas of chemical synthesis, understanding the factors that favor one pathway over the other is crucial for reaction optimization and the rational design of new synthetic methodologies. The choice of nucleophile, solvent, and the specific substitution pattern on the aromatic ring all contribute to the delicate energetic balance that dictates the operative mechanism.
References
Safety Operating Guide
Safe Disposal of 1-Fluoro-2-nitrobenzene: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of 1-Fluoro-2-nitrobenzene, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.
Immediate Safety Precautions
This compound is a hazardous chemical that requires careful handling. It is classified as toxic if swallowed and fatal in contact with skin.[1][2] The substance causes skin and serious eye irritation and may lead to organ damage through prolonged or repeated exposure.[1][2] Furthermore, it is toxic to aquatic life with long-lasting effects.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound.
| PPE Category | Specification | Source |
| Hand Protection | Handle with inspected, chemical-resistant gloves. Use proper glove removal technique. | [2] |
| Eye/Face Protection | Use safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles. | [1][2] |
| Skin and Body | Wear impervious protective clothing to prevent skin contact. | [1][2] |
| Respiratory | Use only under a chemical fume hood. If inhalation risk is high, use a NIOSH/MSHA approved respirator. | [1][3] |
Step-by-Step Disposal Protocol
Disposal of this compound must comply with all local, regional, and national hazardous waste regulations.[1] Never discharge it into drains or the environment.[1][4]
Step 1: Waste Characterization and Segregation
-
Identify as Hazardous Waste : this compound is a halogenated nitroaromatic compound and must be treated as hazardous waste.[1][5]
-
Segregate as Halogenated Organic Waste : Do not mix this compound with non-halogenated solvents or other waste streams.[5][6] Mixing waste types can complicate disposal and increase costs.[7] It should be collected in a designated container for halogenated organic waste.[5]
Step 2: Container Selection and Labeling
-
Choose a Compatible Container : Use a container that is compatible with this compound. High-density polyethylene (B3416737) (HDPE) or the original container are suitable choices. The container must be in good condition and have a secure, tight-fitting lid.[8]
-
Label Correctly : Clearly label the waste container as "Hazardous Waste." The label must include:
-
The full chemical name: "this compound"
-
The words "Toxic" and "Marine Pollutant"
-
Appropriate hazard pictograms (e.g., skull and crossbones, health hazard, environmental hazard).
-
An accumulation start date.
-
Step 3: Safe Accumulation and Storage
-
Work Area : Always handle the waste transfer under a chemical fume hood to avoid inhalation of vapors.[1][3]
-
Transferring Waste : Carefully pour the waste into the designated, labeled container, avoiding splashes. Use a funnel to prevent contaminating the exterior of the container.[8]
-
Container Capacity : Do not fill waste containers beyond 90% of their capacity to allow for vapor expansion.[8]
-
Storage : Store the sealed waste container in a designated satellite accumulation area. This area should be a cool, dry, and well-ventilated space, away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.[1][3][9] The storage area should be secure and accessible only to authorized personnel.[2]
Step 4: Final Disposal
-
Engage a Professional Service : Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Documentation : Ensure all required waste disposal documentation is completed accurately.
-
Method : The standard disposal method for halogenated organic waste is high-temperature incineration at a permitted hazardous waste facility.[5]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Summary of Chemical and Hazard Data
The following table summarizes key quantitative data for this compound relevant to its safe handling and disposal.
| Property | Value | Source |
| CAS Number | 1493-27-2 | [1][9] |
| Molecular Formula | C6H4FNO2 | [2] |
| Appearance | Yellow, clear liquid | [9] |
| Boiling Point | 116 °C @ 29 hPa | [9] |
| Flash Point | 94 °C (closed cup) | [9][10] |
| Density | 1.338 g/cm³ @ 25 °C | [9] |
| UN Number | 2810 | |
| Hazard Class | 6.1 (Toxic) | |
| Aquatic Toxicity | EC50 - Daphnia magna (Water flea) - 9.7 mg/l - 48 h |
References
- 1. fishersci.com [fishersci.com]
- 2. Page loading... [guidechem.com]
- 3. fishersci.com [fishersci.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. bucknell.edu [bucknell.edu]
- 6. nipissingu.ca [nipissingu.ca]
- 7. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 8. ethz.ch [ethz.ch]
- 9. This compound - Safety Data Sheet [chemicalbook.com]
- 10. This compound 99 1493-27-2 [sigmaaldrich.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
